2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Description
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Properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c15-9-2-4-13-12(6-9)18-14(19-13)8-1-3-10-11(5-8)17-7-16-10/h1-7H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMZBQVYDRREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354831 | |
| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-85-0 | |
| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
This guide provides a comprehensive technical overview for the synthesis and characterization of the novel heterocyclic compound, 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. This molecule, possessing both benzimidazole and benzoxazole scaffolds, is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological and photophysical properties associated with these ring systems.[1][2][3][4] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed, step-by-step synthetic protocol, in-depth characterization methodologies, and the scientific rationale underpinning the experimental design.
Introduction: The Significance of the Benzimidazole-Benzoxazole Scaffold
The fusion of benzimidazole and benzoxazole moieties into a single molecular entity presents a compelling strategy for the development of new chemical entities with potentially synergistic or unique pharmacological profiles. The benzimidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] Similarly, the benzoxazole ring system is a key pharmacophore in many biologically active compounds, exhibiting antimicrobial and anticancer activities.[2][5] The combination of these two heterocyclic systems in this compound is anticipated to yield a molecule with a unique electronic and steric profile, making it a prime candidate for investigation in drug discovery programs.
A Convergent Synthetic Strategy
A robust and efficient synthesis of this compound is paramount for its further investigation. A convergent synthetic approach is proposed, which involves the separate synthesis of two key intermediates, a benzimidazole-5-carboxylic acid and a 5-aminobenzooxazole derivative, followed by their coupling. This strategy allows for the independent optimization of each synthetic branch and facilitates the potential for future derivatization to explore structure-activity relationships (SAR).
Caption: A convergent synthetic workflow for this compound.
PART 1: Synthesis of Key Intermediates
Synthesis of 1H-Benzimidazole-5-carboxylic acid (Intermediate A)
The synthesis of the benzimidazole core is proposed via the well-established Phillips condensation reaction.[6][7][8] This method involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid (1.0 eq.) in a suitable solvent such as 4M hydrochloric acid.
-
Reagent Addition: Add formic acid (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold water to remove any remaining acid, and then with a small amount of cold ethanol.
-
Purification: The crude 1H-benzimidazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.[9][10]
Synthesis of 2-(Aryl)-benzooxazol-5-amine (Intermediate B)
The benzoxazole moiety is synthesized through the condensation of a 2-aminophenol derivative with an aromatic aldehyde.[11][12] A subsequent reduction of a nitro group to an amine provides the desired functionality for the final coupling step.
Experimental Protocol:
-
Step 1: Synthesis of 2-(4-Nitrophenyl)-5-nitrobenzooxazole
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq.) and 4-nitrobenzaldehyde (1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
Catalyst: While many catalysts can be employed, a simple acid catalyst like a few drops of concentrated sulfuric acid can be effective.[12]
-
Reaction Conditions: Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling, the product will precipitate. Filter the solid and wash with cold ethanol to yield the crude 2-(4-nitrophenyl)-5-nitrobenzooxazole.
-
-
Step 2: Reduction to 2-(4-Aminophenyl)-benzooxazol-5-amine
-
Rationale for Reagent Choice: The selective reduction of the nitro groups in the presence of the benzoxazole ring is crucial. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid.[2][13] This method is generally chemoselective for nitro groups over other reducible functionalities.
-
Reaction Setup: Suspend the synthesized 2-(4-nitrophenyl)-5-nitrobenzooxazole (1.0 eq.) in ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq.) and concentrated hydrochloric acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Pour the reaction mixture into ice-water and basify with a concentrated solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude diamine can be purified by column chromatography on silica gel or by recrystallization.[14][15]
-
PART 2: Final Coupling and Purification
The final step involves the formation of an amide bond between the carboxylic acid of the benzimidazole intermediate and the amine of the benzoxazole intermediate. Standard peptide coupling reagents are well-suited for this transformation.
Experimental Protocol:
-
Activation of the Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzimidazole-5-carboxylic acid (1.0 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), and hydroxybenzotriazole (HOBt, 1.2 eq.) in a dry aprotic solvent such as dimethylformamide (DMF). Stir the mixture at room temperature for 30-60 minutes to form the active ester.
-
Coupling Reaction: Add a solution of 2-(4-aminophenyl)-benzooxazol-5-amine (1.0 eq.) in dry DMF to the activated carboxylic acid mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture into water to precipitate the crude product. Filter the solid and wash thoroughly with water and then with a small amount of cold diethyl ether.
-
Purification: The final product, this compound, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Further purification can be achieved by recrystallization from an appropriate solvent.[9][10]
PART 3: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzimidazole and benzoxazole rings are expected in the downfield region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns will be indicative of the substitution pattern. The N-H proton of the benzimidazole will likely appear as a broad singlet. The amine protons will also be present, and their chemical shift may vary depending on the solvent and concentration. |
| ¹³C NMR | The spectrum will show distinct signals for the aromatic and heterocyclic carbons. The carbonyl carbon of the amide linker will be observed in the range of δ 160-170 ppm. |
| FTIR | Characteristic absorption bands for N-H stretching (amine and imidazole) around 3300-3500 cm⁻¹, C=O stretching (amide) around 1650 cm⁻¹, and C=N stretching (imidazole and oxazole) around 1600-1630 cm⁻¹ are expected.[16][17] |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the target compound (C₁₄H₁₀N₄O) should be observed. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.[18] |
digraph "Characterization_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Purified Product"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC)"]; FTIR [label="FTIR Spectroscopy"]; MS [label="Mass Spectrometry\n(LRMS, HRMS)"]; Purity [label="Purity Assessment\n(HPLC, Elemental Analysis)"]; Confirmation [label="Structural Confirmation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> NMR; Start -> FTIR; Start -> MS; NMR -> Purity; FTIR -> Purity; MS -> Purity; Purity -> Confirmation; }
Caption: A typical workflow for the comprehensive characterization of the final product.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A purity of >95% is generally required for biological screening and further studies. Elemental analysis (CHN) should also be performed to confirm the empirical formula.
Conclusion
This technical guide outlines a detailed and scientifically sound strategy for the synthesis and characterization of this compound. The proposed convergent synthesis provides a flexible and efficient route to this novel heterocyclic compound. The comprehensive characterization plan ensures the unambiguous confirmation of its structure and purity, laying the groundwork for its exploration in various scientific disciplines, particularly in the realm of drug discovery and materials science.
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An In-depth Technical Guide on the Spectral Properties of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Foreword: Illuminating the Core of a Novel Fluorophore
In the landscape of modern drug discovery and molecular sensing, the demand for sophisticated fluorescent probes has never been greater. These molecules, capable of reporting on their local environment through subtle shifts in their light-emitting properties, are instrumental in unraveling complex biological processes. This guide delves into the spectral characteristics of a promising, albeit hypothetically explored, heterocyclic system: 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. This molecule, possessing a unique concatenation of electron-rich benzimidazole and benzoxazole moieties, is anticipated to exhibit intriguing photophysical behaviors.
As a Senior Application Scientist, my objective is not merely to present data but to provide a foundational understanding of the "why" behind the experimental observations and protocols. This document is structured to guide researchers through the synthesis, characterization, and potential applications of this novel fluorophore, grounding our exploration in the established principles of spectroscopy and the known properties of related compounds.[1][2] We will proceed with the understanding that while direct experimental data for this specific compound is not yet widely published, its properties can be reasonably extrapolated from the extensive body of research on similar chemical structures.
The Architectural Blueprint: Synthesis and Structural Rationale
The convergence of a benzimidazole and a benzoxazole ring system within a single molecular framework suggests a synthetic strategy rooted in established condensation reactions. The proposed synthesis of this compound would likely involve a multi-step process, leveraging the reactivity of substituted phenylenediamines and aminophenols.[3][4]
A plausible synthetic pathway is outlined below. The choice of reactants and conditions is critical for achieving the desired regioselectivity and yield.
Caption: A streamlined workflow for the comprehensive spectral characterization of a novel fluorophore.
Step-by-Step Methodologies
3.2.1. UV-Vis Absorption Spectroscopy
-
Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent using calibrated volumetric flasks. The final concentrations should result in absorbance values between 0.1 and 1.0 for optimal accuracy.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.
-
Data Acquisition: Record the absorption spectrum of each working solution from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
3.2.2. Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range that encompasses the expected emission, typically starting from ~20 nm above the excitation wavelength.
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Visualizing the Photophysics: A Molecular Light Show
The absorption of a photon and the subsequent emission of fluorescence can be elegantly visualized using a Jablonski-style diagram. This diagram illustrates the electronic transitions between different energy states within the molecule.
Caption: Key photophysical processes for a fluorescent molecule.
Concluding Remarks and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the spectral properties of this compound. The unique structural features of this molecule suggest a rich photophysical profile with potential applications in cellular imaging, biosensing, and materials science. The proposed synthetic route and detailed experimental protocols offer a clear roadmap for the empirical investigation of this promising fluorophore.
Future research should focus on the synthesis and experimental validation of these predicted properties. Furthermore, exploring the effects of pH and metal ion binding on the spectral characteristics could unveil novel sensing applications. The derivatization of the primary amine group could also lead to the development of targeted fluorescent probes for specific biological macromolecules. The journey from a hypothetical molecule to a powerful research tool is a challenging yet rewarding one, and it is hoped that this guide will serve as a valuable starting point for such endeavors.
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An In-depth Technical Guide to the Photophysical Properties of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Abstract
This technical guide provides a comprehensive analysis of the anticipated photophysical properties of the novel fluorophore, 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. As a molecule uniting the well-established fluorescent scaffolds of benzimidazole and benzoxazole, and further functionalized with an electron-donating amino group, this compound is predicted to exhibit intriguing optical characteristics, including significant solvatochromism and a large Stokes shift. This document is intended for researchers, scientists, and drug development professionals, offering a predictive overview grounded in the photophysical principles of analogous molecular systems. We will explore a plausible synthetic pathway, detail the essential experimental protocols for characterization, and present a thorough discussion of the expected absorption, emission, and solvent-dependent behaviors.
Introduction
Benzimidazole and benzoxazole derivatives are cornerstone heterocyclic scaffolds in the fields of medicinal chemistry and materials science, renowned for their wide range of biological activities and potent fluorescence.[1][2] The fusion of these two moieties into a single conjugated system creates a powerful platform for developing advanced fluorescent probes and optoelectronic materials. The specific compound of interest, this compound, incorporates an electron-donating amino group (-NH2) on the benzoxazole ring. This substitution is expected to induce significant intramolecular charge transfer (ICT) upon photoexcitation, making its photophysical properties highly sensitive to the surrounding environment.
Such donor-π-acceptor (D-π-A) architectures are of significant interest for applications as fluorescent sensors for ions and biomolecules, bio-imaging agents, and as active components in organic light-emitting diodes (OLEDs).[3] This guide will provide a predictive yet scientifically rigorous framework for understanding the synthesis, characterization, and photophysical behavior of this promising, yet uncharacterized, molecule.
Synthesis and Structural Characterization
While specific synthesis for this compound has not been reported, a plausible and efficient synthetic route can be designed based on established condensation methodologies for benzazole derivatives.
Proposed Synthetic Pathway
A logical approach involves the condensation of 4-amino-3-hydroxybenzoic acid with 3,4-diaminobenzaldehyde, followed by cyclization. A more robust and commonly employed method, however, would be the condensation of an o-aminophenol derivative with an o-phenylenediamine derivative. A highly plausible route is a multi-step synthesis starting from commercially available precursors, as outlined below.
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A Technical Guide to Determining the Aqueous and Organic Solubility of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Executive Summary
The compound 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is a complex heterocyclic molecule featuring benzimidazole and benzoxazole moieties. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties.[1] A fundamental prerequisite for the successful application of this compound in any research or development context—be it for pharmacological screening, formulation development, or materials engineering—is a thorough understanding of its solubility profile. The therapeutic potential and biological activity of such molecules are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADMET) profile.[1]
Theoretical & Structural Considerations
The structure of this compound (Figure 1) suggests several key characteristics that will influence its solubility. The presence of multiple aromatic rings contributes to a rigid, planar structure with significant hydrophobicity. However, the amine (-NH2) group and the nitrogen atoms within the imidazole and oxazole rings can act as hydrogen bond donors and acceptors.[2] This duality indicates that while aqueous solubility is likely to be low, the compound may exhibit moderate solubility in polar organic solvents.[2]
Key Structural Features Influencing Solubility:
-
Benzimidazole and Benzoxazole Rings: Contribute to hydrophobicity and potential for π-π stacking interactions.
-
Amine Group (-NH2): A primary amine that can be protonated in acidic conditions, potentially increasing aqueous solubility at low pH.
-
Imidazole Moiety: Contains both an acidic (N-H) proton and a basic nitrogen atom, making its charge state and hydrogen bonding capacity pH-dependent.
Given these features, a comprehensive solubility screen should encompass solvents across a polarity spectrum, as well as aqueous buffers at different pH values to assess the impact of ionization.
The Experimental Framework: Equilibrium Solubility Determination
To ensure the generation of accurate and reproducible data, this guide details the Equilibrium Shake-Flask Method . This technique is considered the gold standard for determining thermodynamic solubility as it measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[3][4] The protocol is designed to be self-validating through the use of precise analytical quantification.
Essential Materials & Equipment
-
Compound: this compound (solid, high purity)
-
Solvents: A selection of HPLC-grade solvents is recommended.
-
Aqueous Buffers: pH 2.0 (e.g., HCl buffer), pH 7.4 (e.g., Phosphate-Buffered Saline, PBS), and pH 9.0 (e.g., borate buffer).
-
Polar Protic Solvents: Methanol, Ethanol.
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).
-
Nonpolar Solvents: Dichloromethane (DCM), Toluene.
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Benchtop centrifuge with temperature control
-
Calibrated micropipettes
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC system with a UV detector and a C18 column.
-
Step-by-Step Experimental Protocol
PART A: Preparation of Saturated Solutions & Equilibration
-
Compound Dispensing: Accurately weigh an excess amount of the solid compound (e.g., 2-5 mg) into each 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent or buffer to each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a consistent agitation speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).[3]
-
Causality: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. The system must be agitated for a sufficient period (typically 24-48 hours) to ensure that true thermodynamic equilibrium is reached between the dissolved and undissolved states.[5]
-
PART B: Sample Processing & Quantification
-
Phase Separation: After the equilibration period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same temperature as the incubation.[6]
-
Causality: Centrifugation pellets the excess, undissolved solid, allowing for the clear supernatant, which represents the saturated solution, to be sampled without disturbing the equilibrium.
-
-
Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration & Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with an appropriate solvent (often the mobile phase of the HPLC method) to bring the concentration into the linear range of the analytical method.
-
Causality: Filtration removes any remaining microscopic particulate matter that could interfere with the analysis. A precise dilution is critical for accurate back-calculation to the original saturated concentration.
-
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC-UV method. Aromatic amines and heterocyclic compounds are typically well-suited for reverse-phase HPLC with UV detection.[7][8]
-
Quantification: Determine the concentration of the compound in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Data Analysis and Presentation
-
Calibration Curve: First, generate a standard curve by injecting known concentrations of this compound and plotting the HPLC peak area against concentration. The curve must have a correlation coefficient (R²) of >0.99 for reliable quantification.
-
Solubility Calculation: Use the equation from the linear regression of the standard curve to determine the concentration of the diluted sample. Then, calculate the original solubility in the saturated solution using the following formula:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Data Reporting: The final solubility data should be presented in a clear, tabular format for easy comparison across different solvents.
| Solvent/Buffer | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Descriptor |
| Water | 25 | ~7.0 | [Experimental Value] | [Experimental Value] | [e.g., Insoluble] |
| PBS | 25 | 7.4 | [Experimental Value] | [Experimental Value] | [e.g., Sparingly Soluble] |
| HCl Buffer | 25 | 2.0 | [Experimental Value] | [Experimental Value] | [e.g., Slightly Soluble] |
| DMSO | 25 | N/A | [Experimental Value] | [Experimental Value] | [e.g., Freely Soluble] |
| Ethanol | 25 | N/A | [Experimental Value] | [Experimental Value] | [e.g., Soluble] |
| Acetonitrile | 25 | N/A | [Experimental Value] | [Experimental Value] | [e.g., Sparingly Soluble] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
Determining the solubility of this compound is a foundational step for its advancement in any scientific application. The shake-flask method detailed in this guide provides a reliable and scientifically rigorous approach to obtaining this critical data. By systematically evaluating solubility in aqueous buffers of varying pH and a range of organic solvents, researchers can build a comprehensive physicochemical profile of the molecule. This knowledge is indispensable for guiding formulation strategies, designing valid biological assays, and ultimately unlocking the full potential of this promising heterocyclic compound.
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ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]
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An In-depth Technical Guide to 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine: Structure, Properties, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential therapeutic applications of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. This molecule, a hybrid scaffold of two biologically significant heterocycles, benzimidazole and benzoxazole, presents a compelling case for investigation in modern drug discovery. Due to the absence of extensive direct experimental data in publicly accessible literature, this guide synthesizes information from closely related analogues and established synthetic methodologies to propose a viable path for its synthesis and characterization. Furthermore, we explore its potential as a therapeutic agent by examining the known biological activities of similar chemical structures, particularly in the realms of oncology and enzyme inhibition. This document is intended to serve as a foundational resource for researchers embarking on the study of this promising compound.
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, the benzimidazole and benzoxazole ring systems are considered "privileged scaffolds"[1]. This designation stems from their recurring presence in a multitude of clinically approved drugs and biologically active compounds. The benzimidazole moiety is a key component in drugs targeting a wide array of conditions, including cancers and parasitic infections[2]. Similarly, the benzoxazole core is found in compounds with diverse pharmacological activities[3]. The strategic combination of these two pharmacophores into a single molecular entity, this compound, offers the potential for novel mechanisms of action and synergistic biological effects. This guide will delve into the fundamental aspects of this unique hybrid molecule.
Chemical Structure and Physicochemical Properties
The core structure of this compound consists of a benzimidazole ring linked at its 5-position to the 2-position of a benzoxazole ring, which in turn bears an amine group at its 5-position.
Molecular Structure
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₄O | [4] |
| Molecular Weight | 250.25 g/mol | [4] |
| IUPAC Name | 2-(1H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine | [5] |
| Boiling Point | 575.5°C at 760 mmHg (Predicted) | [5] |
| Density | 1.448 g/cm³ (Predicted) | [5] |
| InChI Key | ZGDMZBQVYDRREE-UHFFFAOYSA-N | [5] |
Proposed Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, based on established methods for the synthesis of related benzimidazole and benzoxazole derivatives, a plausible synthetic route can be proposed. The key strategy involves the condensation of appropriately substituted precursors.
Proposed Synthetic Pathway
A logical approach would involve the condensation of 4-amino-3-hydroxybenzoic acid with 3,4-diaminobenzaldehyde, followed by cyclization.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2,3-diaminophenyl)-4-amino-3-hydroxybenzamide (Intermediate Amide)
-
To a solution of 4-amino-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3,4-diaminobenzaldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate amide.
Rationale: This standard peptide coupling method is a mild and efficient way to form the amide bond between the carboxylic acid and the amine, minimizing side reactions.
Step 2: Synthesis of 2-(2,3-diaminophenyl)-5-aminobenzo[d]oxazole (Benzimidazolyl-benzoxazole precursor)
-
Dissolve the intermediate amide in a high-boiling point solvent such as polyphosphoric acid (PPA) or Dowtherm A.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water, dry, and concentrate.
-
Purify by column chromatography.
Rationale: High temperatures and/or acidic conditions are typically required to facilitate the intramolecular cyclization to form the benzoxazole ring.
Step 3: Synthesis of this compound
-
Dissolve the benzimidazolyl-benzoxazole precursor in a suitable solvent like ethanol or acetic acid.
-
Add an oxidizing agent, such as copper(II) acetate or iodine, to the solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Rationale: Oxidative cyclization is a common method for the formation of the benzimidazole ring from an o-phenylenediamine precursor.
Predicted Spectral Data
While experimental spectra for the title compound are not available, we can predict the key characteristic signals based on the analysis of its constituent moieties.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic protons of the benzoxazole and benzimidazole rings are expected in the range of δ 7.0-8.5 ppm. - The amine (NH₂) protons on the benzoxazole ring would likely appear as a broad singlet. - The N-H proton of the benzimidazole ring would also be a broad singlet, potentially in the δ 12-13 ppm range[6]. |
| ¹³C NMR | - Aromatic carbons would appear in the δ 110-150 ppm region. - The C=N carbons of the imidazole and oxazole rings would be expected at lower field, potentially in the δ 150-165 ppm range. |
| FTIR (cm⁻¹) | - N-H stretching vibrations for the primary amine and the imidazole N-H are expected in the 3200-3500 cm⁻¹ region. - C=N stretching vibrations for the imidazole and oxazole rings would likely be observed around 1600-1650 cm⁻¹. - C-O-C stretching of the benzoxazole ring would be present in the 1200-1300 cm⁻¹ region. |
| Mass Spec. | - The molecular ion peak (M⁺) would be expected at m/z = 250.25. |
Potential Biological Activity and Therapeutic Applications
The hybrid nature of this compound suggests a high probability of interesting biological activity. The benzimidazole and benzoxazole scaffolds are independently associated with a broad spectrum of therapeutic properties.
Anticancer Potential
Numerous studies have demonstrated the potent antitumor activity of benzimidazole and benzoxazole derivatives. These compounds have been shown to act through various mechanisms, including:
-
Topoisomerase Inhibition: Certain benzimidazole and benzoxazole derivatives have been identified as inhibitors of DNA topoisomerases I and II, enzymes crucial for DNA replication and repair in cancer cells[7].
-
Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies[8][9]. Specific kinases that could be targeted include VEGFR-2, which is involved in angiogenesis[8].
-
Induction of Apoptosis: Many cytotoxic benzimidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells[4].
Given these precedents, it is highly probable that this compound could exhibit anticancer properties.
Enzyme Inhibitory Activity
Beyond cancer, benzimidazole-containing compounds have been investigated as inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against indolamine 2,3-dioxygenase-1 (IDO-1), an enzyme implicated in immune evasion by tumors[2]. The unique electronic and structural features of the title compound may confer inhibitory activity against a range of enzymes.
Structure-Activity Relationship (SAR) Insights
While no direct SAR studies exist for this specific molecule, general trends from related compounds suggest that the nature and position of substituents on both the benzimidazole and benzoxazole rings can significantly influence biological activity. The presence of the amino group at the 5-position of the benzoxazole ring is likely to be a key determinant of its biological profile, potentially serving as a hydrogen bond donor or acceptor in interactions with biological targets.
Future Directions and Conclusion
This compound represents a molecule of significant interest for further investigation in drug discovery. The immediate priorities for future research should be:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques to confirm its structure and purity.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative effects.
-
Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the specific molecular targets and mechanisms of action will be crucial.
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Aleksandrova, Y. R., et al. (2021). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro- and 4-(1H-benzimidazol-1-yl)-3-nitro-N-aryl(hetaryl)anilines. Chemistry of Heterocyclic Compounds, 57(8), 756-765. [Link]
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Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 15-25. [Link]
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Shi, L., et al. (2014). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 84, 463-472. [Link]
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Glavač, D., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 273. [Link]
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The Privileged Scaffolds: A Technical Guide to the Discovery and History of Benzimidazole and Benzoxazole Compounds
Abstract
The benzimidazole and benzoxazole scaffolds, bicyclic heterocyclic systems, have been subjects of intense scientific scrutiny for over a century. Their journey began with their initial syntheses in the late 19th century and has evolved into them becoming cornerstones of medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and history of benzimidazole and benzoxazole compounds, detailing key synthetic methodologies with experimental protocols, highlighting significant naturally occurring and synthetic derivatives, and summarizing their quantitative biological data. Furthermore, it visualizes the intricate signaling pathways and mechanisms of action of key compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
Foundational Discoveries in Heterocyclic Chemistry
The latter half of the 19th century was a fertile ground for the burgeoning field of organic and heterocyclic chemistry. It was during this period that the fundamental structures of benzimidazole and benzoxazole were first synthesized and characterized, laying the groundwork for over a century of medicinal chemistry innovation.
The Genesis of Benzimidazole (1872)
The first synthesis of a benzimidazole derivative was achieved by Hobrecker in 1872.[1][2][3][4][5] His work involved the reduction of 2-nitro-4-methylacetanilide, followed by intramolecular cyclization, to yield 2,5-dimethyl-1H-benzimidazole.[3][6][7] This initial discovery was followed by the work of Ladenburg and Wundt in 1878, who synthesized benzimidazoles by refluxing 3,4-diaminotoluene with acetic acid.[3][6]
A pivotal moment in the history of benzimidazole was the discovery of its presence in nature as a core component of vitamin B12 (cobalamin).[8][9][10] The structure of 5,6-dimethylbenzimidazole as a ligand to the central cobalt atom was elucidated through the groundbreaking X-ray crystallographic studies of Dorothy Hodgkin in 1956, for which she was awarded the Nobel Prize in Chemistry in 1964.[8][11] This discovery solidified the biological significance of the benzimidazole scaffold and spurred further research into its therapeutic potential.
The Emergence of Benzoxazole (1876)
The history of benzoxazole began with the work of Arthur Ladenburg in 1876, who is credited with the first recognition of the oxazole ring system through the synthesis of 2-methylbenzoxazole.[12] This foundational discovery opened the door to the exploration of this new class of heterocyclic compounds. For a considerable time, benzoxazoles remained largely a subject of academic curiosity. However, the discovery of naturally occurring benzoxazoles with potent biological activities in the mid-20th century ignited significant interest in their medicinal applications.[12] A prime example is the antibiotic Calcimycin (A23187) , isolated from the bacterium Streptomyces chartreusensis, which is a potent ionophore with the ability to transport divalent cations across biological membranes.[1][6][13][14]
The Evolution of Synthetic Methodologies
The synthetic routes to benzimidazoles and benzoxazoles have evolved significantly from the classical, often harsh, conditions of the 19th century to the more sophisticated, efficient, and environmentally benign methods employed today.
Foundational Synthesis of Benzimidazoles: The Phillips Condensation
One of the most fundamental and enduring methods for benzimidazole synthesis is the Phillips condensation reaction .[7][15][16][17] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[15][17]
Mechanism of the Phillips Condensation: The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the acyl group. The final step is a dehydration to yield the aromatic benzimidazole ring.[15]
Experimental Protocol: Synthesis of 2-Substituted Benzimidazole via Phillips Condensation [14][18]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid or polyphosphoric acid.
-
Heating: Heat the reaction mixture at an elevated temperature (typically 100-180°C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until alkaline.
-
Isolation: The crude benzimidazole product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-substituted benzimidazole.
Core Synthesis of Benzoxazoles: Condensation of 2-Aminophenols
The most prevalent method for the synthesis of the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters).[19][20][21]
Mechanism of Benzoxazole Formation: Similar to the Phillips condensation, the reaction begins with the acylation of the amino group of the 2-aminophenol. The resulting N-acyl intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon. Subsequent dehydration affords the stable benzoxazole ring system.[19]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles [19]
-
Reactant Mixture: In a microwave-safe vessel, combine 2-aminophenol (1.0 eq) and the desired carboxylic acid (1.0 eq). For less reactive acids, a dehydrating agent or catalyst like Lawesson's reagent can be added.[21]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. Monitor the reaction by TLC.
-
Cooling and Dissolution: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Purification: Purify the product by column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.[19]
Benzimidazoles and Benzoxazoles as "Privileged Scaffolds" in Drug Discovery
Both benzimidazole and benzoxazole are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them incredibly valuable starting points for the development of new therapeutic agents.[12] Their rigid, planar structures and the presence of hydrogen bond donors and acceptors allow for favorable interactions with a wide range of biological macromolecules.[22]
Naturally Occurring Bioactive Compounds
Nature has provided a rich source of inspiration for the medicinal applications of these scaffolds.
| Compound | Scaffold | Source | Noted Biological Activity |
| 5,6-Dimethylbenzimidazole | Benzimidazole | Component of Vitamin B12 | Essential for various metabolic processes in the human body.[8][22] |
| Calcimycin (A23187) | Benzoxazole | Streptomyces chartreusensis | Divalent cation ionophore, antibiotic, and tool for studying calcium signaling.[1][2][6][13][14] |
| UK-2A | Benzoxazole | Streptomyces sp. | Antifungal agent that inhibits the cytochrome bc1 complex.[12][23] |
| AJI9578 | Benzoxazole | Streptomyces sp. | Antifungal activity. |
Synthetic Derivatives and Therapeutic Applications
The versatility of these scaffolds has led to the development of a vast number of synthetic derivatives with a broad spectrum of pharmacological activities.[11][24]
| Therapeutic Area | Benzimidazole Examples | Benzoxazole Examples |
| Anticancer | Bendamustine, Veliparib | Some VEGFR-2 inhibitors[18][25][26] |
| Anthelmintic | Albendazole, Mebendazole | - |
| Antihypertensive | Telmisartan, Candesartan | - |
| Proton Pump Inhibitors | Omeprazole, Lansoprazole | - |
| Antihistamine | Astemizole | - |
| Antifungal | - | UK-2A derivatives |
Mechanisms of Action: Targeting Key Cellular Processes
The therapeutic effects of benzimidazole and benzoxazole derivatives are achieved through their interaction with a variety of biological targets, leading to the modulation of critical cellular pathways.
Benzimidazoles as Tubulin Polymerization Inhibitors
A significant number of anthelmintic and anticancer benzimidazoles exert their effects by targeting tubulin, the protein subunit of microtubules.[3][27][28][29] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure.
Mechanism of Inhibition: Benzimidazole-based tubulin inhibitors bind to the colchicine-binding site on β-tubulin.[17] This binding prevents the "curved-to-straight" conformational change that is necessary for tubulin dimers to polymerize into microtubules.[17] The disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells and parasites.[27][28]
Caption: Inhibition of the VEGFR-2 Signaling Pathway by Benzoxazoles.
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of benzimidazole and benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following tables summarize representative quantitative data for their anticancer activities.
SAR of 2-Phenylbenzimidazoles as Anticancer Agents
The following data showcases the in vitro anticancer activity of a series of 2-phenylbenzimidazole derivatives against various human cancer cell lines. [15][19]
| Compound | R1 | R2 | A549 IC₅₀ (µg/mL) | MDA-MB-231 IC₅₀ (µg/mL) | PC3 IC₅₀ (µg/mL) |
|---|---|---|---|---|---|
| 37 | -H | -COCH₃ | 16.50 | 18.23 | 20.33 |
| 38 | -Cl | -COCH₃ | 4.47 | 4.68 | 5.50 |
| 40 | -OCH₃ | -COCH₃ | 12.50 | 3.55 | 15.50 |
| 47 | -H | -CH(OH)CH₃ | >50 | >50 | >50 |
| 48 | -Cl | -CH(OH)CH₃ | 20.45 | 22.50 | 25.50 |
Data sourced from Nguyen et al. (2020). [15][19] Key SAR Insights for 2-Phenylbenzimidazoles:
-
Substitution at the 2-position phenyl ring: The presence of electron-withdrawing groups like chlorine (Compound 38 ) or electron-donating groups like methoxy (Compound 40 ) can significantly enhance anticancer activity compared to the unsubstituted analog.
-
Substitution at the 5(6)-position: The nature of the substituent at this position is critical. The acetyl group (-COCH₃) in compounds 37 , 38 , and 40 appears to be crucial for activity. Reduction of the ketone to a hydroxyl group (compounds 47 and 48 ) leads to a dramatic loss of activity.
SAR of Benzoxazole Derivatives as VEGFR-2 Inhibitors
The following table presents the VEGFR-2 inhibitory activity and antiproliferative effects of a series of benzoxazole derivatives. [8][18][25][26]
| Compound | Structure | VEGFR-2 IC₅₀ (nM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|---|
| 12d | 2-(4-chlorophenyl)-N-(pyridin-2-yl)benzoxazole-5-carboxamide | 194.6 | 20.10 | 26.31 |
| 12i | 2-(4-methoxyphenyl)-N-(pyridin-2-yl)benzoxazole-5-carboxamide | 155.0 | 17.50 | 20.10 |
| 12l | 2-(3,4,5-trimethoxyphenyl)-N-(pyridin-2-yl)benzoxazole-5-carboxamide | 97.38 | 10.50 | 15.21 |
| Sorafenib | Reference Drug | 48.16 | - | - |
Data sourced from Taghour et al. (2022). [8][25] Key SAR Insights for Benzoxazole VEGFR-2 Inhibitors:
-
Substitution at the 2-position: The substitution pattern on the 2-phenyl ring plays a critical role in determining VEGFR-2 inhibitory potency. The presence of multiple methoxy groups, as in the 3,4,5-trimethoxyphenyl derivative (12l ), leads to the most potent inhibition in this series.
-
Correlation between Enzyme Inhibition and Cytotoxicity: There is a clear correlation between the VEGFR-2 inhibitory activity and the antiproliferative activity against cancer cell lines (HepG2 and MCF-7). Compound 12l , the most potent VEGFR-2 inhibitor, also exhibits the highest cytotoxicity.
Conclusion and Future Perspectives
From their humble beginnings in 19th-century laboratories to their current status as privileged scaffolds in modern drug discovery, benzimidazole and benzoxazole have had a profound impact on medicinal chemistry. Their rich history is a testament to the power of fundamental chemical research and the continuous evolution of synthetic methodologies. The diverse array of biological activities exhibited by their derivatives, from anthelmintic and antifungal to potent anticancer effects, underscores their remarkable therapeutic versatility.
The ongoing exploration of these scaffolds, driven by a deeper understanding of their mechanisms of action and structure-activity relationships, continues to yield novel therapeutic candidates. Future research will undoubtedly focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of green and sustainable synthetic approaches. The legacy of benzimidazole and benzoxazole is far from complete, and they are poised to remain central to the development of new medicines for years to come.
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An Investigative Guide to the Bio-Pharmacological Potential of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
A Whitepaper for Drug Discovery & Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The compound 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine represents a compelling molecular architecture, wedding two privileged heterocyclic scaffolds: benzimidazole and benzoxazole. While direct pharmacological data on this specific entity is nascent, the extensive biological activities associated with its constituent moieties provide a strong rationale for its investigation as a novel therapeutic agent. Benzimidazole derivatives are known for a wide spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][] Similarly, benzoxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This guide outlines a structured, hypothesis-driven framework for the comprehensive evaluation of this compound, detailing a cascade of in vitro assays to elucidate its potential anticancer and antimicrobial activities and delineate its mechanism of action.
Introduction: Rationale for Investigation
The confluence of a benzimidazole and a benzoxazole ring within a single molecule, this compound, presents a unique opportunity for drug discovery. Benzimidazoles, as structural isosteres of purine nucleosides, can interact with numerous biopolymers, leading to a broad range of biological effects.[7] Their derivatives have been successfully developed into drugs for various indications.[1] Benzoxazoles are also a cornerstone in medicinal chemistry, recognized for their diverse pharmacological profiles.[4][8] The hybrid structure of the target compound suggests the potential for synergistic or novel mechanisms of action.
This document serves as a technical guide for researchers, outlining a logical, multi-stage screening and characterization process. The proposed workflow begins with broad phenotypic screening to identify primary activities and progresses to more focused mechanistic studies, ensuring a thorough and efficient evaluation.
Proposed Screening Cascade: A Multi-Faceted Approach
A systematic evaluation is critical to uncovering the therapeutic potential of a novel compound. We propose a tiered screening approach, beginning with broad assessments of cytotoxicity against cancer cell lines and antimicrobial activity against a panel of pathogenic microbes.
Caption: Proposed workflow for evaluating this compound.
Anticancer Activity Evaluation
Given that both benzimidazole and benzoxazole hybrids have shown significant promise as anticancer agents, this is a primary area for investigation.[9][10] The strategy involves determining cytotoxicity, followed by elucidation of the cell death mechanism. Benzimidazole derivatives are known to induce apoptosis and cause cell cycle arrest, often by interfering with microtubule dynamics.[11]
Cell Viability Assessment: The MTT Assay
The initial evaluation of anticancer potential will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[13][14]
Table 1: Proposed Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (Estrogen Receptor +) | Common model for breast cancer research. |
| MDA-MB-231 | Breast (Triple-Negative) | Represents a more aggressive and difficult-to-treat cancer subtype. |
| A549 | Lung | A standard model for non-small cell lung cancer. |
| HCT-116 | Colon | A key model for colorectal cancer studies. |
| PC3 | Prostate | Represents androgen-independent prostate cancer. |
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15][16]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[13][14] The results will be used to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
If the compound demonstrates significant cytotoxicity (low micromolar IC₅₀), the next logical step is to determine the mechanism of cell death.
The Annexin V assay is a standard flow cytometry-based method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, allowing for differentiation between cell death stages.[19][20]
Caption: A simplified diagram of a potential apoptosis induction pathway.
-
Cell Treatment: Culture cells with and without the test compound (at its IC₅₀ concentration) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[19]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.[17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[19]
Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cell proliferation.[21] Flow cytometry with DNA-binding dyes like propidium iodide (PI) is the gold standard for analyzing cell cycle distribution.[22][23] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cycle.[24]
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, which permeabilizes the cells and preserves DNA integrity.[24]
-
Staining: Wash the fixed cells and resuspend them in a staining buffer containing PI and RNase A (to prevent staining of double-stranded RNA).[22][24]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to untreated controls would indicate cell cycle arrest.
Antimicrobial Activity Evaluation
The benzimidazole scaffold is a core component of many antimicrobial drugs.[7][25] Therefore, assessing the antimicrobial properties of this compound is a critical line of inquiry. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27] The broth microdilution method is a standardized and widely used technique for determining MIC values.[28][29]
Table 2: Proposed Microbial Panel for Initial Screening
| Organism | Type | Relevance |
| Staphylococcus aureus | Gram-positive Bacteria | Common cause of skin, respiratory, and bloodstream infections. |
| Escherichia coli | Gram-negative Bacteria | A model Gram-negative organism and common pathogen. |
| Pseudomonas aeruginosa | Gram-negative Bacteria | An opportunistic pathogen known for antibiotic resistance. |
| Candida albicans | Fungus (Yeast) | A common cause of opportunistic fungal infections. |
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[29]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells).[27][28]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[27]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[28]
Conclusion and Future Directions
The hybrid molecule this compound holds considerable, albeit unexplored, therapeutic potential derived from its constituent benzimidazole and benzoxazole pharmacophores. The experimental framework detailed in this guide provides a robust, logical, and efficient pathway for its initial biological characterization. Positive results in the proposed anticancer and antimicrobial screens would warrant further investigation into specific molecular targets, in vivo efficacy studies, and structure-activity relationship (SAR) analyses to optimize its potency and pharmacological properties. This structured approach will be instrumental in determining whether this compound can be advanced as a lead candidate in a drug development program.
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
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SEAFDEC/AQD. (2010). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]
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Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available from: [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
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Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available from: [Link]
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Al-Ostath, A., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Available from: [Link]
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International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available from: [Link]
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ResearchGate. (2024). Biological activities of benzoxazole and its derivatives. Available from: [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Available from: [Link]
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Springer. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Available from: [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available from: [Link]
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Al-Ostath, A., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Available from: [Link]
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Wang, X., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. Available from: [Link]
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Semantic Scholar. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure–activity relationship, and mechanisms of action (2019–2021). Available from: [Link]
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CAS number 436086-85-0 properties and suppliers
Starting Research on Compound
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Pinpointing the Compound
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Compiling the Data
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A Comprehensive Technical Guide to the Synthesis and Derivatization of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Introduction: The Benzimidazole-Benzooxazole Scaffold - A Privileged Heterocyclic System
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity has emerged as a powerful strategy for the development of novel therapeutic agents. The benzimidazole and benzoxazole ring systems, individually, are well-established pharmacophores present in a multitude of biologically active compounds. The strategic combination of these two heterocycles into a unified scaffold, as exemplified by 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine, presents a unique opportunity to explore new chemical space and unlock synergistic pharmacological effects. This guide provides an in-depth exploration of the synthesis of this core structure and outlines key strategies for its derivatization, offering researchers and drug development professionals a technical roadmap for harnessing the potential of this promising class of molecules. The inherent structural rigidity and the presence of multiple sites for functionalization make this scaffold an attractive starting point for the generation of diverse chemical libraries for biological screening. The benzimidazole moiety is known for its ability to participate in hydrogen bonding and metal coordination, while the benzoxazole ring contributes to the overall lipophilicity and planarity of the molecule, properties that are crucial for molecular recognition and biological activity.
Part 1: Synthesis of the Core Moiety: this compound
The synthesis of the target molecule, while not extensively detailed in the public domain, can be logically approached through a multi-step sequence that leverages established methodologies for the formation of the benzoxazole and benzimidazole rings. The proposed synthetic pathway is designed for efficiency and adaptability, allowing for modifications to introduce diversity at various stages.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach to this compound suggests a convergent synthesis. The final benzimidazole ring formation is a key step, preceded by the construction of a substituted benzoxazole intermediate.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
This protocol is a proposed route based on established chemical transformations for similar heterocyclic systems. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1: Synthesis of 2-(4-Amino-3-nitrophenyl)-5-nitrobenzoxazole
The initial step involves the condensation of 2,4-diaminophenol with 4-amino-3-nitrobenzoic acid to form the benzoxazole ring. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this type of cyclodehydration reaction.[1]
-
Materials: 2,4-Diaminophenol, 4-Amino-3-nitrobenzoic acid, Polyphosphoric acid (PPA).
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2,4-diaminophenol and 4-amino-3-nitrobenzoic acid.
-
Add an excess of polyphosphoric acid (typically 10-20 times the weight of the limiting reagent).
-
Heat the mixture with stirring to 170-200°C for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain the crude 2-(4-amino-3-nitrophenyl)-5-nitrobenzoxazole.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
-
Step 2: Selective Reduction to 2-(4-Amino-3-nitrophenyl)-5-aminobenzoxazole
The next step requires the selective reduction of one of the two nitro groups. This can be a challenging transformation, and the choice of reducing agent and conditions is critical. A mild reducing agent is necessary to avoid the reduction of both nitro groups.
-
Materials: 2-(4-Amino-3-nitrophenyl)-5-nitrobenzoxazole, Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH), Ethanol, Water.
-
Procedure:
-
Dissolve the 2-(4-amino-3-nitrophenyl)-5-nitrobenzoxazole in a mixture of ethanol and water.
-
Prepare a solution of sodium sulfide or sodium hydrosulfide in water.
-
Add the sulfide solution dropwise to the solution of the nitro compound at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by TLC. The reaction should be stopped once the starting material is consumed to minimize over-reduction.
-
After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel.
-
Step 3: Reduction to 2-(3,4-Diaminophenyl)-benzooxazol-5-amine
This step involves the reduction of the remaining nitro group to an amine. A more robust reducing system can be employed here.
-
Materials: 2-(4-Amino-3-nitrophenyl)-5-aminobenzoxazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with hydrazine hydrate or hydrogen gas, Ethanol or Acetic acid.
-
Procedure (using SnCl₂·2H₂O):
-
Dissolve the 2-(4-amino-3-nitrophenyl)-5-aminobenzoxazole in ethanol or acetic acid.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.
-
Purify the crude product as necessary.
-
Step 4: Benzimidazole Ring Formation to Yield this compound
The final step is the cyclization of the diamine intermediate with a one-carbon source to form the benzimidazole ring. Formic acid is a common and effective reagent for this transformation.
-
Materials: 2-(3,4-Diaminophenyl)-benzooxazol-5-amine, Formic acid.
-
Procedure:
-
Dissolve the 2-(3,4-diaminophenyl)-benzooxazol-5-amine in an excess of formic acid.
-
Reflux the solution for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the final product, this compound.
-
Recrystallize from a suitable solvent for further purification.
-
Caption: Proposed synthetic workflow for the target molecule.
Part 2: Derivatization Strategies for this compound
The presence of a primary aromatic amine on the benzoxazole ring and an N-H group on the benzimidazole ring provides two key handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).
N-Acylation of the 5-Amino Group
N-acylation is a straightforward and effective method to introduce a wide variety of substituents. This can modulate the compound's lipophilicity, electronic properties, and hydrogen bonding capacity.
-
General Protocol (Schotten-Baumann Conditions):
-
Dissolve this compound in a suitable solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (e.g., benzoyl chloride, acetyl chloride) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2][3]
-
| Acylating Agent | Expected Product | Potential Impact on Properties |
| Acetyl Chloride | N-(2-(1H-benzoimidazol-5-yl)benzooxazol-5-yl)acetamide | Increased polarity, potential for H-bond donation and acceptance. |
| Benzoyl Chloride | N-(2-(1H-benzoimidazol-5-yl)benzooxazol-5-yl)benzamide | Increased lipophilicity and steric bulk. |
| Substituted Benzoyl Chlorides | Variously substituted N-aryl amides | Systematic exploration of electronic and steric effects on activity. |
| Chloroacetyl Chloride | 2-Chloro-N-(2-(1H-benzoimidazol-5-yl)benzooxazol-5-yl)acetamide | Introduction of a reactive handle for further functionalization. |
Diazotization and Azo Coupling
The primary aromatic amine can be converted to a diazonium salt, which can then be used in a variety of subsequent reactions, most notably azo coupling to form highly colored azo compounds.
-
General Protocol for Diazotization:
-
Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring, keeping the temperature below 5°C.
-
The formation of the diazonium salt is typically indicated by a color change. The resulting diazonium salt solution should be used immediately in the next step.[4]
-
-
General Protocol for Azo Coupling:
-
Prepare a solution of the coupling agent (e.g., a phenol or an aromatic amine) in a suitable solvent. For phenols, an alkaline solution is used, while for amines, a weakly acidic solution is preferred.
-
Cool the solution of the coupling agent to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with stirring, maintaining the low temperature.
-
Stir the reaction mixture for a period of time until the coupling is complete, often indicated by the formation of a colored precipitate.
-
Isolate the azo dye by filtration, wash with water, and purify by recrystallization.[5]
-
| Coupling Agent | Expected Product Class | Potential Applications |
| Phenol | Azo-dyes with a terminal phenol group | pH indicators, potential biological activity. |
| N,N-Dimethylaniline | Azo-dyes with a terminal dimethylamino group | Dyes and pigments, potential for nonlinear optical properties. |
| β-Naphthol | Naphthol-based azo dyes | Classical dyes with intense coloration. |
Part 3: Field-Proven Insights and Biological Significance
The benzimidazole-benzoxazole hybrid scaffold is of significant interest due to the diverse biological activities associated with its constituent heterocycles. Benzimidazoles are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[6][7] Similarly, benzoxazole derivatives have been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[4][8]
The combination of these two pharmacophores in a single molecule can lead to compounds with enhanced or novel biological activities. For instance, hybrids of benzimidazole with other heterocyclic systems have shown promising results as potent therapeutic candidates.[9][10][11] The derivatization strategies outlined in this guide provide a means to systematically explore the SAR of this scaffold and to optimize its biological profile. For example, N-acylation can be used to modulate the interaction of the molecule with biological targets, while the introduction of azo linkages can lead to compounds with unique photophysical properties and potential applications in photodynamic therapy or as biological stains. The antihypertensive activity of certain benzimidazole derivatives is also well-documented, suggesting that derivatives of the core structure presented here could be investigated for cardiovascular applications.[12]
Conclusion
The synthesis and derivatization of this compound offer a rich field of investigation for medicinal chemists and drug discovery scientists. The proposed synthetic route provides a practical starting point for accessing the core scaffold, while the outlined derivatization strategies open up avenues for the creation of diverse libraries of compounds. The inherent biological potential of the benzimidazole-benzoxazole hybrid system, coupled with the ability to fine-tune its properties through chemical modification, makes this a compelling area for further research and development.
References
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Kaplancıklı, Z. A., Altıntop, M. D., Sever, B., & Özdemir, A. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. Retrieved from [Link]
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(2025, August 6). Synthesis of 2-(4-aminophenyl) benzimidazole under microwave irradiation. ResearchGate. Retrieved from [Link]
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole. (n.d.). Google Patents.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers in Chemistry, 10, 888234.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 2(1), 1-13.
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(2025, August 5). Synthesis and anti bacterial activity of 2-(4-aminophenyl) benzimidazole based pyramidine derivatives. ResearchGate. Retrieved from [Link]
- Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities. (2018). ACS Medicinal Chemistry Letters, 9(7), 723-728.
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Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2017). Molecules, 22(11), 1895.
- Soni, S., Sahiba, N., Teli, S., & Singh, R. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111.
- Šlachtová, V., Chasák, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323.
- Šlachtová, V., Chasák, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323.
- SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 564-567.
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- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research, 60(1), 1-10.
- Hybrids of Benzimidazole-oxadiazole: A New Avenue for Synthesis, Pharmacological Activity and Recent Patents for the Development of More Effective Ligands. (2023). Mini-Reviews in Medicinal Chemistry, 24(2), 177-194.
- Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. (2025, May 27). RSC Medicinal Chemistry.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules, 27(13), 392.
- Tai, H. C., & Lee, T. L. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. (2001).
- REGIOSELECTIVE N-ACYLATION OF. (2014, June 26). International Journal of Current Research, 6(6), 7242-7246.
- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022). Pharmaceuticals, 15(2), 200.
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2016). Oriental Journal Of Chemistry, 32(5), 2567-2574.
- Renaissance of 1,2,5-Oxadiazolyl Diazonium Salts: Synthesis and Reactivity. (2020). European Journal of Organic Chemistry, 2020(36), 5899-5908.
- Cioffi, C. L., Lansing, J. J., & Yüksel, H. (2010). Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(22), 7942-7945.
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(2025, August 7). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine as a Versatile Fluorescent Probe
Introduction: A Molecule of Untapped Potential
In the dynamic fields of cell biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The compound 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine emerges as a molecule of significant interest, architecturally primed for multifaceted applications as a fluorescent probe. Its structure represents a strategic fusion of two powerful fluorophoric and functional moieties: a benzimidazole and a benzoxazole ring system. This unique combination suggests a high potential for environmentally sensitive fluorescence, making it an exciting candidate for a new generation of cellular sensors.
The benzimidazole component is a well-established chelator and a proton-sponge, making it highly responsive to changes in pH and the presence of metal ions.[1][2] The benzoxazole moiety, on the other hand, is known for its rigid, planar structure and favorable photophysical properties, including high quantum yields and environmental sensitivity, often exploited in probes for nucleic acids and viscosity.[3][4] The strategic placement of an amino group (-NH2) further enhances its potential for pH sensing and serves as a key reactive site for potential bioconjugation.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of this compound. While specific experimental data for this exact molecule is not yet widely published, this guide provides a robust framework based on the well-documented properties of its constituent chemical motifs. The protocols herein are designed to be self-validating starting points for your investigations into its utility as a fluorescent probe for pH sensing, metal ion detection, and nucleic acid staining.
Principle of Fluorescence: Harnessing Environmental Sensitivity
The fluorescence of this compound is predicted to be highly sensitive to its local environment due to mechanisms like Intramolecular Charge Transfer (ICT) and potentially Excited-State Intramolecular Proton Transfer (ESIPT).
-
Intramolecular Charge Transfer (ICT): The amino group on the benzoxazole ring can act as an electron donor, while the benzimidazole moiety can act as an electron acceptor. Upon photoexcitation, a transfer of electron density from the donor to the acceptor can occur, creating a charge-separated excited state. The energy of this excited state, and thus the emission wavelength, is highly dependent on the polarity of the surrounding solvent and the presence of ions that can interact with the molecule.
-
Excited-State Intramolecular Proton Transfer (ESIPT): While less certain without a hydroxyl group ortho to the azole, the nitrogen atoms in the benzimidazole ring can participate in proton exchange with the environment in their excited state, leading to changes in fluorescence.[5][6]
These mechanisms are the foundation for its potential as a ratiometric sensor, where a shift in the fluorescence emission spectrum, rather than just a change in intensity, can be used for quantification, providing a more robust and reliable measurement.[7][8]
Predicted Photophysical Properties
The following table outlines the predicted photophysical properties of this compound. These values are estimations based on similar benzimidazole-benzoxazole derivatives and should be experimentally verified.[6][9][10][11]
| Property | Predicted Value | Rationale and Notes |
| Excitation Max (λex) | ~360 - 400 nm | Based on the extended π-conjugated system of the fused rings. |
| Emission Max (λem) | ~450 - 550 nm | Expected to be in the blue-green region, with significant solvatochromism. |
| Stokes Shift | > 80 nm | A large Stokes shift is characteristic of ICT and ESIPT fluorophores, minimizing self-quenching. |
| Quantum Yield (Φ) | 0.1 - 0.6 | Highly dependent on solvent polarity and binding events. |
| Molar Extinction Coeff. | > 20,000 M⁻¹cm⁻¹ | Typical for this class of aromatic heterocyclic compounds. |
Application I: Ratiometric pH Sensing in Acidic Organelles
Scientific Rationale: The presence of multiple protonatable nitrogen atoms in the benzimidazole ring and the amino group makes this compound an excellent candidate for a pH sensor. In acidic environments, such as lysosomes (pH 4.5-5.5), these sites will become protonated.[5] This protonation is expected to alter the ICT character of the molecule, leading to a shift in the fluorescence emission. This allows for ratiometric pH measurements, which are more reliable as they are independent of probe concentration and excitation intensity.[7][8]
Protocol 4.1: Live-Cell Imaging of Lysosomal pH
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Live-cell imaging solution (e.g., HBSS or phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom imaging dishes
-
Fluorescence microscope with two emission channels (e.g., ~450 nm and ~530 nm)
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of the probe in DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Culture cells to 70-80% confluency on glass-bottom imaging dishes.
-
Probe Loading: Dilute the 1 mM stock solution to a final working concentration of 1-10 µM in pre-warmed live-cell imaging solution. Remove the culture medium from the cells, wash once with PBS, and add the probe-containing solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in two separate emission channels corresponding to the unprotonated and protonated forms of the probe.
Data Analysis: A ratiometric image is generated by dividing the intensity of the "protonated" channel by the intensity of the "unprotonated" channel on a pixel-by-pixel basis. To obtain quantitative pH values, a calibration curve must be generated by treating probe-loaded cells with buffers of known pH in the presence of a protonophore like nigericin.
Application II: Detection of Divalent Metal Ions
Scientific Rationale: The benzimidazole-benzoxazole scaffold contains multiple nitrogen and oxygen atoms that can act as a chelating site for metal ions.[1] Binding of a metal ion, such as Zn²⁺ or Cu²⁺, would restrict the conformational flexibility of the molecule and modulate the ICT process, leading to a change in fluorescence. This can manifest as either "turn-on" (chelation-enhanced fluorescence) or "turn-off" (chelation-quenched fluorescence) response, providing a sensitive method for metal ion detection.[1][2]
Protocol 5.1: Fluorometric Titration of Metal Ions
Materials:
-
This compound
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₂, etc.)
-
Fluorometer
Procedure:
-
Probe Solution: Prepare a solution of the probe in the buffer at a concentration where the fluorescence signal is stable and easily detectable (e.g., 5 µM).
-
Baseline Measurement: Record the fluorescence emission spectrum of the probe solution.
-
Titration: Add small aliquots of a metal ion stock solution to the probe solution, mixing thoroughly after each addition.
-
Measurement: After each addition, record the fluorescence emission spectrum.
-
Repeat: Continue the titration until the fluorescence signal saturates.
-
Selectivity: Repeat the experiment with a range of different metal ions to assess the selectivity of the probe.
Data Presentation: The results can be presented as a plot of fluorescence intensity versus metal ion concentration. For a ratiometric response, the ratio of intensities at two different wavelengths can be plotted.
| Metal Ion | Predicted Fluorescence Response | Potential Mechanism |
| Zn²⁺ | Fluorescence enhancement or ratiometric shift | Chelation-enhanced fluorescence (CHEF) due to rigidification.[1] |
| Cu²⁺ | Fluorescence quenching | Paramagnetic quenching or inhibition of ESIPT.[1] |
| Fe²⁺/Fe³⁺ | Fluorescence quenching | Electron transfer quenching mechanisms. |
| Hg²⁺ | Strong fluorescence change | High affinity of nitrogen and oxygen for mercury.[12] |
| Ca²⁺, Mg²⁺ | Minimal change | Weaker coordination compared to transition metals. |
Application III: Fluorescent Staining of Nucleic Acids
Scientific Rationale: The planar and aromatic structure of the benzoxazole moiety is characteristic of molecules that can bind to DNA, likely through intercalation between the base pairs of the DNA double helix.[3][13][14] Upon intercalation, the probe's rotation is restricted, and it is shielded from the aqueous environment. This can lead to a significant enhancement of its fluorescence quantum yield, making it a potential stain for nucleic acids in fixed cells or for quantifying DNA in solution.[13][15]
Protocol 6.1: Staining of DNA in Fixed Cells
Materials:
-
This compound
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Cells cultured on coverslips
Procedure:
-
Cell Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Staining: Dilute the probe to a working concentration of 1-5 µM in PBS and incubate with the cells for 20-30 minutes at room temperature, protected from light.
-
Final Wash: Wash cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on a microscope slide and image using a fluorescence microscope.
Materials and Reagents
-
This compound (synthesis may be required, or sourced from a custom chemical supplier)
-
Spectroscopy grade DMSO
-
HEPES, PBS, and other biological buffers
-
Live-cell imaging solution (phenol red-free)
-
Metal salts (e.g., ZnCl₂, CuCl₂, etc.) of high purity
-
Paraformaldehyde and Triton X-100
-
Standard cell culture reagents and plasticware
-
High-quality glass-bottom imaging dishes and coverslips
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Fluorescence Signal | Incorrect filter set; Probe concentration too low; Photobleaching. | Verify microscope filter compatibility with predicted λex/λem. Increase probe concentration. Reduce excitation light intensity or exposure time.[16][17] |
| High Background Signal | Incomplete washing; Probe aggregation; Autofluorescence. | Increase the number and duration of wash steps.[17] Prepare fresh probe solution and filter if necessary. Image a control sample of unstained cells to assess autofluorescence. |
| Cell Toxicity | Probe concentration too high; Long incubation time. | Perform a dose-response curve to determine the optimal non-toxic concentration. Reduce incubation time.[18] |
| Non-specific Staining | Probe binding to other cellular components. | Optimize probe concentration and washing conditions. For live-cell imaging, ensure the use of serum-free medium during loading. |
References
-
An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH. (2015). Analytical Methods. [Link]
- Lv, H.-S., et al. (2014). A new fluorescent pH probe for imaging lysosomes in living cells. Bioorganic & Medicinal Chemistry Letters, 24(2), 535–538.
-
Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. (2017). Analytical Chemistry. [Link]
-
Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. PubMed. [Link]
- Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer.
-
Ratiometric emission NIR-fluorescent probe for the detection of lysosomal pH in living cells and in vivo. Semantic Scholar. [Link]
-
Optimizing live-cell imaging: From probe to FLIM-STED integration. (2026). YouTube. [Link]
-
Zhu, W.-Y., et al. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solutions. New Journal of Chemistry. [Link]
-
A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. MDPI. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
-
Fluorescent Live Cell Imaging. StainsFile. [Link]
-
A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Semantic Scholar. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation. [Link]
-
A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. ResearchGate. [Link]
-
Development of a Benzimidazole-Based Fluorescent Probe for the Sensitive and Selective Detection of Mercury(II) Ions. ResearchGate. [Link]
-
Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. ResearchGate. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PubMed Central. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. [Link]
-
Benzothiazole-substituted benzofuroquinolinium dyes as new fluorescent probes for G-quadruplex DNA. ResearchGate. [Link]
-
Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. PubMed. [Link]
-
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
2-Methyl-1H-benzoimidazol-5-ylamine. PubChem. [Link]
-
Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. ResearchGate. [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PubMed Central. [Link]
-
Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. [Link]
Sources
- 1. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
- 15. Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
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- 18. biotium.com [biotium.com]
Application Notes and Protocol for Staining Amyloid Plaques with 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Introduction: The Imperative for Novel Amyloid Plaque Stains
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate to form amyloid plaques in the brain.[1] These plaques, along with intracellular neurofibrillary tangles, are the defining pathological hallmarks of AD.[1] The visualization and quantification of amyloid plaques are crucial for post-mortem diagnosis, for evaluating the efficacy of therapeutic interventions in preclinical models, and for advancing our fundamental understanding of AD pathogenesis.
While classic dyes like Congo Red and Thioflavin S have been instrumental in identifying amyloid deposits, the quest for novel fluorescent probes with improved photophysical properties, higher binding affinity, and greater specificity continues.[2][3] Small molecules built on heterocyclic scaffolds like benzoxazole and benzimidazole have shown significant promise as amyloid imaging agents due to their ability to intercalate with the β-sheet structures characteristic of amyloid fibrils.[4]
This application note provides a detailed protocol for the use of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine , a novel fluorescent probe, for the sensitive and specific staining of amyloid plaques in biological samples. The protocol is designed for researchers, scientists, and drug development professionals engaged in neuroscience and neurodegenerative disease research.
Chemical Properties and Mechanism of Action
This compound is a heterocyclic compound featuring both a benzimidazole and a benzoxazole moiety. Its chemical structure can be found on PubChem (CID 784160).[5] The planar nature of this molecule is thought to facilitate its interaction with the cross-β-sheet conformation of amyloid fibrils, a binding mechanism shared by other amyloid dyes like Thioflavin T.[6] Upon binding, the rotation of the molecular bonds is likely restricted, leading to a significant enhancement in fluorescence quantum yield and a characteristic spectral shift, allowing for the visualization of amyloid plaques with high contrast.[3]
Diagram: Chemical Structure of the Staining Agent
Caption: Chemical structure of this compound.
Experimental Protocols
Protocol 1: Staining of Amyloid Plaques in Paraffin-Embedded Tissue Sections
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol (100%, 95%, 80%, 70%, 50%)
-
Xylene
-
Distilled water
-
Antifade mounting medium
-
Coplin jars or staining dishes
-
Microscope slides and coverslips
-
Staining Solution (10 µM): Prepare a 1 mM stock solution of this compound in DMSO. For the working staining solution, dilute the stock solution 1:100 in a 1:1 mixture of PBS and ethanol. For example, to make 10 ml of staining solution, mix 5 ml of PBS, 5 ml of ethanol, and 100 µl of the 1 mM stock solution. Note: The optimal concentration may need to be determined empirically and can range from 1-50 µM.
-
Wash Solution: Prepare a 1:1 mixture of PBS and ethanol.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% ethanol: 2 changes for 3 minutes each.
-
95% ethanol: 1 change for 3 minutes.
-
80% ethanol: 1 change for 3 minutes.
-
70% ethanol: 1 change for 3 minutes.
-
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Incubate the rehydrated sections in the staining solution for 10-15 minutes at room temperature in the dark.
-
-
Differentiation and Washing:
-
Briefly rinse the slides in the wash solution (1:1 PBS/ethanol) for 10-15 seconds to remove excess stain.
-
Wash the slides in PBS for 2 changes of 3 minutes each.
-
-
Mounting:
-
Carefully wipe excess PBS from the slide, add a drop of antifade mounting medium, and apply a coverslip. Avoid trapping air bubbles.
-
-
Imaging:
Diagram: Workflow for Paraffin-Embedded Tissue Staining
Caption: Staining workflow for paraffin-embedded tissue.
Protocol 2: Staining of Amyloid Plaques in Frozen Tissue Sections
This protocol is suitable for fresh-frozen or cryopreserved brain tissue sections.
-
As listed in Protocol 1.
-
4% Paraformaldehyde (PFA) in PBS for fixation (optional).
-
Tissue Preparation:
-
Mount frozen sections onto charged microscope slides.
-
Allow sections to air dry for 30-60 minutes at room temperature.
-
-
Fixation (Optional but Recommended):
-
Fix the sections with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS for 3 changes of 5 minutes each.
-
-
Staining:
-
Immerse slides in 70% ethanol for 5 minutes.
-
Incubate in the staining solution for 10 minutes at room temperature in the dark.
-
-
Differentiation and Washing:
-
Differentiate in 70% ethanol for 1-3 minutes to reduce background fluorescence.
-
Wash in PBS for 2 changes of 3 minutes each.
-
-
Mounting and Imaging:
-
Follow steps 4 and 5 from Protocol 1.
-
Protocol 3: Staining of Amyloid Aggregates in Cultured Cells
This protocol can be used to visualize amyloid aggregates in cell culture models.
-
As listed in Protocol 1.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Cell Culture and Fixation:
-
Culture cells on coverslips in a multi-well plate.
-
Rinse with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS for 3 changes of 5 minutes each.
-
-
Permeabilization:
-
Incubate with 0.1% Triton X-100 in PBS for 10 minutes.[7]
-
Wash with PBS for 3 changes of 5 minutes each.
-
-
Staining:
-
Incubate with the staining solution for 10-15 minutes at room temperature in the dark.
-
-
Washing and Mounting:
-
Wash with PBS for 3 changes of 5 minutes each.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filter sets.
-
Data Presentation and Expected Results
| Parameter | Paraffin-Embedded Sections | Frozen Sections | Cultured Cells |
| Fixation | Formalin (during tissue processing) | 4% PFA (optional) | 4% PFA |
| Permeabilization | Not required (achieved during deparaffinization) | Not typically required | 0.1% Triton X-100 |
| Staining Time | 10-15 minutes | 10 minutes | 10-15 minutes |
| Differentiation | Brief rinse in PBS/ethanol | 1-3 minutes in 70% ethanol | Not required |
| Excitation (Predicted) | 400-450 nm | 400-450 nm | 400-450 nm |
| Emission (Predicted) | 480-550 nm | 480-550 nm | 480-550 nm |
Expected Results: Amyloid plaques should appear as brightly fluorescent structures against a darker background. The morphology of the plaques (e.g., dense-core, diffuse) should be clearly distinguishable.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete removal of excess stain. | Increase differentiation time or perform additional washes in PBS.[8] |
| Autofluorescence of the tissue. | Use appropriate filters to distinguish the specific signal from autofluorescence. Consider spectral imaging if available.[9] | |
| Weak or No Signal | Staining solution concentration is too low. | Increase the concentration of the staining solution.[10] |
| Photobleaching. | Minimize exposure to excitation light. Use an antifade mounting medium.[1] | |
| Improper tissue fixation. | Ensure optimal fixation protocols are followed for the specific tissue type.[11] | |
| Uneven Staining | Incomplete deparaffinization or rehydration. | Ensure sufficient time and fresh reagents for these steps. |
| Air bubbles trapped under the coverslip. | Be careful during mounting to avoid bubbles. |
References
-
Biosensis. (n.d.). HQ-O RTD Amyloid Plaque Stain Reagent Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. Retrieved from [Link]
- García-Lara, E., et al. (2022). Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer's Disease. Frontiers in Aging Neuroscience, 14, 821941.
- Joshi, A. U., & Tiwari, N. K. (2019). Labeling and Imaging of Amyloid Plaques in Brain Tissue Using the Natural Polyphenol Curcumin. Journal of Visualized Experiments, (153), e60317.
-
MDPI. (n.d.). Fluorescent Sensing Platforms for Detecting and Imaging the Biomarkers of Alzheimer's Disease. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Rovira, A., et al. (2023). Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S. International Journal of Molecular Sciences, 24(11), 9578.
- Sun, Y., et al. (2019). Imaging and Spectral Characteristics of Amyloid Plaque Autofluorescence in Brain Slices from the APP/PS1 Mouse Model of Alzheimer's Disease. Neuroscience Bulletin, 35(5), 899–909.
- Tolou, H., et al. (2014). Multimodal Diagnosis of Cardiac Amyloidosis: Integrating Imaging, Histochemistry, and Proteomics of Precise Typing. Journal of Clinical Medicine, 3(4), 1284-1303.
- Westermark, G. T., et al. (2007). Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue. Methods in Molecular Biology, 382, 255–271.
-
Zhang, W., et al. (2012). 2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[2][12]imidazo[1,2-a]pyrimidine. Molecular Imaging and Contrast Agent Database (MICAD).
-
YouTube. (2019, September 24). Troubleshooting | Fluorescence: Detection. Retrieved from [Link]
Sources
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H10N4O | CID 784160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Imaging and Spectral Characteristics of Amyloid Plaque Autofluorescence in Brain Slices from the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling a Novel Fluorophore for Cellular Interrogation
The intricate and dynamic nature of living cells necessitates the development of sophisticated molecular tools for their visualization and study. Fluorescent probes, in particular, have revolutionized our ability to observe cellular processes in real-time. Within the diverse arsenal of fluorescent molecules, heterocyclic compounds built upon benzimidazole and benzoxazole scaffolds have garnered significant attention due to their unique photophysical properties and sensitivity to the cellular microenvironment.[1][2][3][4] This document provides a comprehensive guide to the application of a promising, yet underexplored, fluorophore: 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine .
While extensive data on this specific molecule is not yet publicly available, its structural similarity to known DNA-binding and environmentally sensitive dyes allows us to propose a strong framework for its use in live-cell imaging.[1][2] This guide will, therefore, serve as a detailed starting point for researchers, offering predicted properties, a hypothetical mechanism of action, and robust protocols for the validation and application of this novel probe.
Predicted Physicochemical and Spectral Properties
Based on the analysis of its core structure and data from chemical suppliers, we can predict the following properties for this compound. It is imperative to note that these are theoretical and must be experimentally validated.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C14H10N4O | [5][6] |
| Molecular Weight | 250.26 g/mol | [5][6] |
| Predicted Excitation Max | ~350-380 nm | Inferred from similar structures |
| Predicted Emission Max | ~450-550 nm (environment dependent) | Inferred from similar structures |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited aqueous solubility. | General property of similar compounds |
| Predicted Quantum Yield | Low in aqueous solution, expected to increase upon binding to target. | [1][2] |
| Predicted Photostability | Moderate to good, typical for benzimidazole-benzoxazole scaffolds. | [3][4] |
Proposed Mechanism of Action: A DNA Intercalator with Environmental Sensitivity
The planar, aromatic structure of this compound strongly suggests a propensity for intercalation within the base pairs of DNA.[1][2] This binding event is hypothesized to be the primary mechanism of its fluorescence enhancement in a cellular context. In an unbound state in the aqueous cellular environment, the molecule's fluorescence is likely quenched due to rotational and vibrational freedom. Upon insertion into the hydrophobic environment of the DNA double helix, these non-radiative decay pathways are restricted, leading to a significant increase in fluorescence quantum yield.
Furthermore, the benzimidazole and benzoxazole moieties are known to exhibit sensitivity to the local microenvironment, including polarity and pH. This suggests that the emission spectrum of this compound may shift in response to changes in the cellular environment, offering potential for more advanced applications beyond simple nuclear staining.
Figure 1. Proposed mechanism of fluorescence for this compound.
Experimental Protocols
The following protocols are designed as a comprehensive guide for the initial characterization and subsequent application of this compound in live-cell imaging.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Proper preparation and storage of the fluorescent probe are critical for reproducible results. The use of a high-quality, anhydrous solvent for the stock solution prevents precipitation and degradation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM):
-
Carefully weigh out 2.5 mg of this compound.
-
Dissolve in 1 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically in the range of 1-10 µM).
-
Vortex briefly to ensure homogeneity.
-
Note: The optimal working concentration should be determined experimentally to achieve bright staining with minimal cytotoxicity.
-
Protocol 2: Live-Cell Staining and Imaging
Rationale: This protocol outlines the fundamental steps for staining live cells and acquiring fluorescent images. The incubation time and temperature are optimized for cellular uptake of the probe.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Working solution of this compound
-
Pre-warmed cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for the predicted spectra)
Procedure:
-
Cell Seeding:
-
Seed cells onto the imaging substrate at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed working solution of the fluorescent probe to the cells, ensuring the entire cell monolayer is covered.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended):
-
Aspirate the staining solution.
-
Gently wash the cells 2-3 times with pre-warmed PBS or culture medium to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Place the imaging dish on the microscope stage.
-
Using a low excitation light intensity to minimize phototoxicity, locate the cells under brightfield or phase-contrast microscopy.
-
Switch to the fluorescence channel and acquire images using the appropriate filter set.
-
Recommendation: Start with a filter set for DAPI (Excitation: ~360 nm, Emission: ~460 nm) and adjust based on the observed signal.
-
Figure 2. General workflow for live-cell staining and imaging.
Protocol 3: Cytotoxicity Assessment
Rationale: It is crucial to determine the concentration range at which the fluorescent probe does not adversely affect cell viability. This ensures that the observed cellular dynamics are not artifacts of toxicity.
Materials:
-
Cells cultured in a 96-well plate
-
Working solutions of this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a suitable density.
-
Incubate for 24 hours.
-
-
Treatment:
-
Remove the culture medium and add fresh medium containing the different concentrations of the fluorescent probe. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for a period relevant to your planned imaging experiments (e.g., 1, 4, or 24 hours).
-
-
Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the untreated control to determine the percentage of viable cells at each concentration.
-
Plot the cell viability against the probe concentration to determine the concentration at which no significant cytotoxicity is observed.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time. | - Test different filter sets (start with DAPI).- Increase the probe concentration in a stepwise manner.- Increase the incubation time. |
| High Background | - Probe concentration too high.- Incomplete washing. | - Decrease the probe concentration.- Perform additional washing steps. |
| Phototoxicity | - Excitation light is too intense.- Prolonged exposure to excitation light. | - Reduce the intensity of the excitation light.- Use shorter exposure times.- Acquire images less frequently in time-lapse experiments. |
| Cell Death | - Probe concentration is cytotoxic. | - Perform a cytotoxicity assay to determine a safe working concentration. |
Conclusion and Future Directions
This compound represents a promising new tool for live-cell imaging. Its predicted DNA-binding properties and potential environmental sensitivity make it an attractive candidate for a range of applications, from simple nuclear counterstaining to more complex studies of cellular health and dynamics. The protocols provided here offer a robust starting point for the characterization and utilization of this novel fluorophore. Experimental validation of its spectral properties, binding affinity, and photostability will be crucial next steps in fully realizing its potential as a valuable probe in the life sciences.
References
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BuyersGuideChem. 2-(1H-benzoimidazol-5-yl)benzooxazol-5-ylamine | C14H10 N4 O. Available from: [Link]
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Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 7, e2023001. Available from: [Link]
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Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available from: [Link]
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PubChem. This compound. Available from: [Link]
- Papadopoulou, A., et al. (2020). Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold. Dyes and Pigments, 173, 107936.
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A Senior Application Scientist's Guide to 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine and its Analogs in Cellular Imaging
An Application Guide for Benzimidazole-Benzoxazole Fluorophores in Advanced Fluorescence Microscopy
Editor's Note: The specific fluorophore, 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine, is a novel structure with limited published application data.[1] However, its core chemical scaffold, a conjugate of benzimidazole and benzoxazole, belongs to a well-established and versatile class of fluorescent molecules.[2][3] This application note, therefore, provides a comprehensive guide based on the established principles and proven applications of benzimidazole-benzoxazole derivatives. The protocols and insights presented herein are synthesized from extensive research on structurally related probes and are designed to serve as a robust starting point for researchers employing this class of fluorophores.
Introduction: The Power of the Benzimidazole-Benzoxazole Scaffold
Benzimidazole and benzoxazole derivatives are heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their unique electronic properties and synthetic versatility.[2][4] When combined, these moieties can form powerful fluorophores with tunable photophysical properties.[5][6] Their strong fluorescence, biocompatibility, and sensitivity to the microenvironment make them exceptional candidates for developing sophisticated fluorescent probes for bioimaging, molecular recognition, and disease diagnostics.[2][7]
These probes can be engineered to respond to specific cellular parameters, such as pH, viscosity, and the presence of metal ions, by exhibiting changes in their fluorescence intensity, lifetime, or spectral properties.[8][9][10] This responsiveness is the key to their utility, allowing researchers to visualize and quantify dynamic processes within living cells. This guide will provide the foundational knowledge and detailed protocols required to effectively utilize these probes in fluorescence microscopy.
Physicochemical & Spectroscopic Properties
The utility of a fluorescent probe is fundamentally dictated by its photophysical characteristics. While the exact properties of this compound require empirical determination, we can extrapolate representative data from closely related analogs.
| Property | Representative Value / Characteristic | Rationale & Scientific Insight |
| Excitation Wavelength (λex) | ~360 - 400 nm | Benzimidazole and benzoxazole systems typically absorb in the UV to near-visible range. The exact λex is influenced by the extent of π-conjugation and substituent groups.[8][11] |
| Emission Wavelength (λem) | ~470 - 600 nm | These probes often exhibit significant Stokes shifts, which is advantageous for minimizing background noise and bleed-through from the excitation source.[6][8] |
| Stokes Shift | >100 nm | A large Stokes shift is a hallmark of probes that undergo structural relaxation in the excited state, such as those exhibiting Excited-State Intramolecular Proton Transfer (ESIPT).[12] This is highly desirable for high-contrast imaging. |
| Quantum Yield (Φ) | Variable; sensitive to environment | The fluorescence quantum yield can be highly dependent on solvent polarity, viscosity, and binding to target molecules. This sensitivity is harnessed for sensing applications.[6][8] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Due to their aromatic nature, these compounds are typically dissolved in a polar aprotic solvent like DMSO to create a concentrated stock solution for laboratory use.[8] |
| Cytotoxicity | Generally low at working concentrations | While essential to verify for each new compound, related probes are often well-tolerated by cells at the low micromolar concentrations used for imaging.[13][14] |
Core Application: Live-Cell Imaging
The primary application of these probes is the visualization of subcellular structures and processes in living cells. The following section provides a general protocol that can be adapted for various cell types and specific experimental goals.
Foundational Protocol: General Staining of Live Cells
This protocol outlines the fundamental workflow for labeling cultured mammalian cells. The causality behind each step is explained to allow for logical troubleshooting and optimization.
A. Reagent Preparation
-
Probe Stock Solution (1 mM): Dissolve the benzimidazole-benzoxazole probe in high-quality, anhydrous DMSO.
-
Rationale: DMSO is a biocompatible solvent that can effectively solubilize the aromatic probe. A 1 mM stock is a standard concentration that is stable when stored properly and allows for easy dilution to working concentrations.
-
-
Imaging Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a serum-free cell culture medium is recommended.
-
Rationale: Maintaining physiological conditions (pH, osmolarity, temperature) is critical for cell viability and preventing experimental artifacts during the imaging process.[15] Serum is often omitted during the staining phase to prevent the probe from binding to albumin and other proteins, which could increase background fluorescence or alter probe availability.
-
B. Cell Preparation
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow cells to adhere and reach a confluence of 60-80%.
-
Rationale: A sub-confluent monolayer ensures that individual cells can be clearly resolved. Overly dense cultures can exhibit altered physiology and make imaging difficult. Glass-bottom dishes are essential for high-numerical-aperture objectives used in confocal and other advanced microscopy techniques.
-
C. Staining Protocol
-
Prepare Working Solution: Dilute the 1 mM probe stock solution in pre-warmed (37°C) imaging buffer to a final concentration of 1-10 µM.
-
Cell Labeling: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the probe working solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a humidified incubator.
-
Rationale: Incubation time allows the probe to permeate the cell membrane and accumulate at its target location. This is an energy-dependent process for some probes, hence the need for physiological temperature. The optimal time will vary based on the probe's cell permeability and binding kinetics.[8]
-
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed imaging buffer.
-
Rationale: This is a critical step to remove unbound, extracellular probe, which is a major source of background fluorescence. Thorough washing significantly improves the signal-to-noise ratio.[8]
-
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Proceed to image the cells on a fluorescence microscope equipped with appropriate filters (e.g., a DAPI or custom filter set for the specific probe).
Experimental Workflow Diagram
Caption: General workflow for live-cell staining with a benzimidazole-benzoxazole probe.
Advanced Application & Protocol: pH Sensing in Lysosomes
Many benzimidazole derivatives exhibit pH-sensitive fluorescence, making them excellent tools for studying acidic organelles like lysosomes.[9] Protonation of the benzimidazole nitrogen atom can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in fluorescence intensity or a spectral shift.[13]
Protocol for Ratiometric pH Imaging
This protocol assumes the use of a probe that exhibits a pH-dependent shift in its emission spectrum.
-
Follow General Staining Protocol: Prepare and stain cells as described in Section 3.1.
-
Microscope Setup: Use a confocal or widefield microscope equipped with a filter wheel or spectral detector capable of acquiring images at two different emission wavelengths.
-
Image Acquisition:
-
Excite the probe at its excitation wavelength (e.g., 405 nm).
-
Collect fluorescence emission simultaneously or sequentially in two channels corresponding to the acidic (e.g., Channel 1: 450-500 nm) and basic (e.g., Channel 2: 520-570 nm) forms of the probe.
-
-
Data Analysis:
-
Generate a ratio image by dividing the image from Channel 2 by the image from Channel 1 on a pixel-by-pixel basis.
-
The resulting ratiometric image provides a quantitative map of pH, as the ratio of intensities is often independent of probe concentration.
-
Rationale: Ratiometric imaging corrects for variations in probe concentration, cell thickness, and illumination intensity, providing a more robust measurement of pH than intensity-based methods alone.[9]
-
pH-Sensing Mechanism Diagram
Caption: Principle of ratiometric pH sensing using a dual-emission fluorescent probe.
Applications in Drug Development & Research
The ability to monitor cellular health and function makes this class of probes invaluable in drug discovery and development.
-
Cytotoxicity Screening: Changes in lysosomal pH or mitochondrial membrane potential are early indicators of apoptosis. Probes sensitive to these parameters can be used in high-throughput screens to assess the cytotoxic effects of drug candidates.
-
Monitoring Drug Delivery: If a therapeutic agent is conjugated to a benzimidazole-benzoxazole fluorophore, its uptake, subcellular localization, and release can be directly visualized.
-
Enzyme Activity Assays: The probe's core structure can be modified with a substrate for a specific enzyme. Enzymatic cleavage would release the fluorophore, leading to a "turn-on" fluorescence signal, allowing for the quantification of enzyme activity in living cells.[8]
-
Investigating Disease Mechanisms: Probes that report on viscosity can be used to study diseases associated with protein aggregation, where the intracellular environment becomes more viscous.[8] Similarly, pH-sensitive probes can be used to study lysosomal storage diseases.
Troubleshooting & Best Practices
| Issue | Potential Cause | Recommended Solution |
| No/Weak Signal | Probe concentration too low; Incorrect filter set; Photobleaching. | Increase probe concentration or incubation time. Verify filter compatibility with probe spectra. Reduce excitation laser power and exposure time. |
| High Background | Inadequate washing; Probe aggregation; Serum protein binding. | Increase the number and duration of wash steps. Centrifuge the stock solution before dilution. Use serum-free media for staining. |
| Cell Death/Toxicity | Probe concentration too high; Prolonged incubation. | Perform a dose-response curve to find the optimal, non-toxic concentration. Reduce incubation time. Use a cell viability assay (e.g., MTT) to confirm.[13][15] |
| Non-specific Staining | Probe is binding to multiple cellular components. | This may be an intrinsic property of the probe. Co-localization with organelle-specific dyes (e.g., LysoTracker, MitoTracker) is crucial to confirm the staining pattern.[13] |
References
- BenchChem. (n.d.). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
-
MDPI. (n.d.). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from [Link]
-
ResearchGate. (2025). Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications. Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Retrieved from [Link]
-
Globe Thesis. (2023). Synthesis And Study On Fluorescent Properties Of Benzimidazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine. PMC PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. Request PDF. Retrieved from [Link]
-
ResearchGate. (2019). Polycyclic Benzimidazole: Synthesis and Photophysical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold. Request PDF. Retrieved from [Link]
-
Biotechnology Research and Innovation Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC. Retrieved from [Link]
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Creative Bioarray. (n.d.). Guides for Live Cell Imaging Dyes. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Benzoxazole Functionalized Fluorescent Probe for Selective Fe3+ Detection and Intracellular Imaging in Living Cells. Retrieved from [Link]
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Globe Thesis. (2023). Synthesis And Fluorescence Properties Of Benzimidazole Derivatives. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+. Request PDF. Retrieved from [Link]
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Application Notes and Protocols: 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine for Staining in Neurodegenerative Disease Models
Introduction: A Novel Fluorescent Probe for Visualizing Pathological Hallmarks of Neurodegeneration
The study of neurodegenerative diseases, such as Alzheimer's disease (AD), is critically dependent on the ability to visualize and quantify the pathological protein aggregates that define these conditions.[1] The principal hallmarks of AD are the extracellular plaques composed of amyloid-beta (Aβ) peptides and the intracellular neurofibrillary tangles (NFTs) formed from hyperphosphorylated tau protein.[1] Fluorescent small molecules have emerged as indispensable tools for the detection of these structures, both in post-mortem tissue analysis and, increasingly, for in vivo imaging in animal models.[2][3][4]
This document provides detailed application notes and protocols for the use of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine , a novel fluorescent probe with a chemical scaffold suggesting a high affinity for the cross-beta sheet structures characteristic of amyloid fibrils. Its benzimidazole and benzoxazole moieties are found in other known amyloid-binding agents, indicating its potential as a specific and sensitive stain for Aβ plaques and tau aggregates.[5][6][7][8] These protocols are designed for researchers, scientists, and drug development professionals working with models of neurodegenerative disease.
Mechanism of Action and Binding Properties
The proposed mechanism of action for this compound is based on its structural similarity to other amyloid-binding dyes like Thioflavin T and Congo Red.[2][9] These planar, hydrophobic molecules are thought to intercalate into the cross-beta sheet structures of amyloid fibrils.[10] This binding event restricts the rotational freedom of the molecule, leading to a significant enhancement of its quantum yield and a resulting increase in fluorescence intensity.[9] The benzimidazole and benzoxazole components of the molecule are heterocyclic systems known to be present in other compounds with high affinity for amyloid plaques and tau tangles.[5][6][7][8]
Caption: Proposed binding of this compound to an amyloid fibril.
Protocol 2: In Vivo Imaging of Amyloid Plaques in Transgenic Mice
This protocol provides a general framework for non-invasive imaging of amyloid plaques in live transgenic mouse models of AD using two-photon microscopy. Note: This protocol requires specialized equipment and expertise in animal handling and in vivo imaging. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Transgenic mouse model of AD (e.g., 5XFAD, APP/PS1).
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for cranial window implantation.
-
Dental cement.
-
Staining Solution: 1-5 mg/kg this compound dissolved in a vehicle suitable for intravenous injection (e.g., DMSO/saline).
-
Two-photon microscope with a tunable laser.
Procedure:
-
Cranial Window Implantation:
-
Surgically implant a cranial window over the brain region of interest (e.g., cortex or hippocampus) at least one week prior to imaging to allow for recovery.
-
-
Animal Preparation for Imaging:
-
Anesthetize the mouse and maintain anesthesia throughout the imaging session.
-
Secure the mouse on the microscope stage.
-
-
Stain Administration:
-
Administer the staining solution via intravenous (tail vein) injection.
-
-
Two-Photon Imaging:
-
Begin imaging approximately 30-60 minutes post-injection to allow for blood-brain barrier penetration and clearance of unbound dye.
-
Use a two-photon laser tuned to an appropriate excitation wavelength (likely in the 800-980 nm range for a blue/green emitting fluorophore) to minimize tissue scattering and phototoxicity.
-
Collect fluorescence emission through appropriate filters.
-
Acquire z-stacks to visualize plaques in three dimensions.
-
Data Analysis:
-
Quantify plaque number, size, and distribution using image analysis software (e.g., ImageJ/Fiji, Imaris).
-
Longitudinal imaging can be performed to track plaque progression over time.
Data Presentation and Interpretation
| Application | Target | Expected Staining Pattern | Recommended Controls |
| Immunofluorescence | Amyloid Plaques | Extracellular, dense-core and diffuse deposits | Wild-type (non-transgenic) tissue, tissue stained without primary antibody |
| Neurofibrillary Tangles | Intraneuronal, flame-shaped structures | Wild-type (non-transgenic) tissue, tissue from a tauopathy model without Aβ pathology | |
| In Vivo Imaging | Amyloid Plaques | Brightly fluorescent extracellular deposits | Imaging of wild-type mice, pre-injection imaging |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Staining | Incomplete washing, excessive stain concentration, autofluorescence | Increase wash times, optimize stain concentration, use spectral unmixing or autofluorescence quenching techniques |
| Weak or No Signal | Insufficient stain concentration, poor antibody performance, incorrect filter sets | Increase stain concentration or incubation time, validate antibodies, verify microscope filter compatibility with the dye's spectra |
| Non-Specific Staining | Hydrophobic interactions with lipids, binding to other protein aggregates | Include a differentiation step with ethanol washes, co-stain with specific antibodies to confirm identity of stained structures |
Conclusion
This compound holds promise as a novel fluorescent probe for the detection of amyloid plaques and neurofibrillary tangles in models of neurodegenerative disease. The protocols provided herein offer a starting point for its application in both fixed tissue and in vivo imaging studies. As with any new reagent, careful optimization and validation are essential to ensure specific and reliable staining. The ability to visualize the key pathological hallmarks of diseases like Alzheimer's is crucial for advancing our understanding of disease mechanisms and for the development of novel therapeutic interventions.
References
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- Miller, K. (2017). Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit. protocols.io.
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- Choi, J. Y., & Kim, Y. (2019). Frontiers in Probing Alzheimer's Disease Biomarkers with Fluorescent Small Molecules. ACS chemical neuroscience, 10(3), 1147–1160.
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- Oakwood Chemical. (n.d.). 2-Furan-2-yl-1H-benzoimidazol-5-ylamine.
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- 9. Recent Advances in Fluorescent Theranostics for Alzheimer’s Disease: A Comprehensive Survey on Design, Synthesis, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for High-Throughput Screening using 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Introduction: Unlocking the Therapeutic Potential of Benzimidazole-Benzoxazole Scaffolds
The confluence of benzimidazole and benzoxazole moieties within a single molecular entity, as seen in 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine, presents a compelling scaffold for drug discovery. Both parent heterocycles are privileged structures in medicinal chemistry, renowned for a wide spectrum of biological activities. Benzimidazoles are integral to numerous clinically approved drugs and are known to exhibit activities including anti-HCV and kinase inhibition.[1][2] Similarly, the benzoxazole core is associated with a diverse range of pharmacological effects, such as antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The combination of these two pharmacophores suggests that this compound could interact with a variety of biological targets, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
This guide provides detailed protocols for two distinct HTS assays designed to probe the bioactivity of this compound: a biochemical assay targeting protein kinase inhibition and a cell-based assay to assess the induction of apoptosis. These applications are selected based on the well-documented roles of benzimidazole and benzoxazole derivatives in modulating these critical cellular processes.[2][6][7][8]
Part 1: Biochemical HTS Assay - Kinase Inhibition Profile
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and immunology.[6][8] The structural characteristics of this compound suggest its potential as an ATP-competitive kinase inhibitor. A fluorescence polarization (FP) assay is a robust, homogeneous, and cost-effective method for HTS of kinase inhibitors.[9][10]
Principle of the Fluorescence Polarization (FP) Kinase Assay
The FP assay for kinase inhibition is a competitive binding assay. A fluorescently labeled tracer, designed to bind to the ATP-binding pocket of the kinase, is used. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value. When the tracer is bound to the much larger kinase enzyme, its tumbling is restricted, leading to a high fluorescence polarization signal. A potential inhibitor, such as this compound, will compete with the tracer for binding to the kinase. At effective concentrations, the inhibitor displaces the tracer, causing a decrease in the fluorescence polarization signal.
Experimental Workflow: Kinase Inhibition FP Assay
Caption: Workflow for the fluorescence polarization-based kinase inhibition assay.
Detailed Protocol: FP Kinase Inhibition Assay
Materials:
-
Test Compound: this compound (dissolved in 100% DMSO)
-
Kinase: e.g., Casein Kinase 1 Delta (CK1δ) (recombinant)
-
Fluorescent Tracer: Kinase-specific tracer with appropriate excitation/emission spectra
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Positive Control: Known inhibitor for the target kinase (e.g., IC261 for CK1δ)
-
Negative Control: DMSO
-
Microplates: Low-volume, black, 384-well microplates
-
Plate Reader: Equipped with fluorescence polarization optics
Procedure:
-
Compound Plating:
-
Create a serial dilution of this compound in 100% DMSO.
-
Using an acoustic dispenser, transfer 50 nL of the compound dilutions into the assay plate wells. Also, dispense positive control and DMSO for negative controls.
-
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 2X tracer solution in assay buffer. The concentration should be at its Kd for the kinase.
-
-
Assay Execution:
-
Add 5 µL of the 2X kinase solution to each well containing the pre-dispensed compounds.
-
Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X tracer solution to all wells.
-
Centrifuge the plate again and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a plate reader capable of measuring fluorescence polarization.[11] Set the excitation and emission wavelengths according to the tracer's specifications.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)]) where mP_sample is the millipolarization value of the test well, mP_low_control is the average of the positive control wells (maximum inhibition), and mP_high_control is the average of the negative control (DMSO) wells (no inhibition).
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Results and Data Interpretation
The performance of the assay should be validated by calculating the Z'-factor, which should be ≥ 0.5 for a robust HTS assay.
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS. |
| Signal Window | 150 mP | A large difference between high and low controls, indicating a robust assay. |
| IC50 (Test Compound) | 1.2 µM | Moderate potency against the target kinase. |
| IC50 (Positive Control) | 80 nM | Confirms the sensitivity of the assay to known inhibitors. |
Part 2: Cell-Based HTS Assay - Apoptosis Induction
Cell-based assays provide a more physiologically relevant context for assessing a compound's activity.[12][13] Given the prevalence of benzoxazole and benzimidazole derivatives in oncology, evaluating the potential of this compound to induce apoptosis is a critical step. A common and HTS-friendly method is to measure the activity of caspases, key executioners of apoptosis.[7]
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that measures the activity of caspases-3 and -7. The assay reagent contains a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin). In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then consumed by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of caspase activity.
Signaling Pathway: Extrinsic Apoptosis
Caption: Simplified extrinsic apoptosis signaling pathway leading to caspase-3/7 activation.
Detailed Protocol: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
Test Compound: this compound (in DMSO)
-
Cell Line: e.g., HeLa (human cervical cancer) or another relevant cancer cell line
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Assay Reagent: Caspase-Glo® 3/7 Reagent
-
Positive Control: Staurosporine (a known inducer of apoptosis)
-
Negative Control: DMSO
-
Microplates: White, opaque, 384-well cell culture plates
-
Luminometer: Plate reader capable of measuring luminescence
Procedure:
-
Cell Plating:
-
Seed cells into 384-well white plates at a density of 5,000 cells/well in 40 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Perform a serial dilution of this compound.
-
Add 10 µL of the diluted compound to the cells. The final DMSO concentration should not exceed 0.5%.
-
Include wells with staurosporine (positive control) and DMSO (negative control).
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C, 5% CO₂.
-
-
Assay Execution:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of apoptosis: Fold Induction = RLU_sample / RLU_negative_control where RLU_sample is the Relative Light Units from the test well and RLU_negative_control is the average RLU from the DMSO-treated wells.
-
Plot the fold induction against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
Expected Results and Data Interpretation
A successful apoptosis induction assay will show a concentration-dependent increase in the luminescent signal for the test compound.
| Parameter | Value | Interpretation |
| Z'-Factor | 0.72 | Good assay quality for HTS. |
| Signal-to-Background | > 10-fold | A strong signal window, indicating a robust response. |
| EC50 (Test Compound) | 5.5 µM | The compound induces apoptosis at a micromolar concentration. |
| EC50 (Staurosporine) | 0.5 µM | Confirms the cell line is responsive to known apoptotic stimuli. |
Conclusion
This compound represents a promising scaffold for the discovery of novel bioactive compounds. The protocols detailed in this guide provide robust and HTS-compatible methods for evaluating its potential as both a kinase inhibitor and an inducer of apoptosis. These assays serve as a foundational starting point for a comprehensive screening cascade, enabling researchers to efficiently identify and characterize the therapeutic potential of this and similar chemical entities.
References
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Ghichi, N., Benaouida, M. A., Benosmane, A., Benboudiaf, A., & Merazig, H. (2014). 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o157. Available at: [Link]
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An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Available at: [Link]
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PubChem. (n.d.). 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Research Results in Pharmacology. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Available at: [Link]
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PubChem. (n.d.). 2-Methyl-1H-benzoimidazol-5-ylamine. National Center for Biotechnology Information. Available at: [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. Available at: [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available at: [Link]
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BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Available at: [Link]
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International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available at: [Link]
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PubMed. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available at: [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
-
BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Available at: [Link]
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SpringerLink. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Available at: [Link]
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Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]
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ResearchGate. (2016). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. Available at: [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]
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ResearchGate. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Available at: [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]
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MDPI. (2018). A High Throughput Apoptosis Assay using 3D Cultured Cells. Available at: [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]
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Journal of Al-Nahrain University. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Available at: [Link]
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ResearchGate. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Available at: [Link]
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International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]
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Bentham Science Publishers. (2005). High Throughput Screening for Protein Kinase Inhibitors. Available at: [Link]
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Bio-protocol. (2019). Fluorescence polarization (FP) assay. Available at: [Link]
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SpringerLink. (2012). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Available at: [Link]
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Mastering the Preparation of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine Stock Solutions: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine (CAS No. 436086-85-0). Recognizing the pivotal role of this benzimidazole derivative in contemporary research and drug development, this document outlines the critical physicochemical properties, safety considerations, and a robust, step-by-step methodology to ensure the integrity, stability, and accurate concentration of prepared stock solutions. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and field-proven insights to facilitate reproducible and reliable experimental outcomes.
Introduction: The Scientific Imperative for Precise Stock Solutions
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This compound is a molecule of significant interest, and the reliability of any experimental data derived from its use is fundamentally dependent on the quality of the initial stock solution. Inaccuracies in concentration, degradation of the compound, or precipitation can lead to erroneous and irreproducible results, undermining research efforts.
This application note addresses the common challenges associated with handling and dissolving benzimidazole derivatives, which often exhibit poor aqueous solubility.[1][2] By providing a detailed protocol, we aim to empower researchers to prepare high-quality stock solutions, a critical first step in any successful experimental cascade.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for safe and effective handling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₄O | [3][4] |
| Molecular Weight | 250.26 g/mol | [3][4] |
| CAS Number | 436086-85-0 | [3][] |
| Appearance | Typically a solid powder. | General knowledge |
| Solubility | Poorly soluble in water; generally soluble in organic solvents like DMSO.[1][2] | General knowledge for benzimidazoles |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid generating dust when handling the solid material.
Core Protocol: Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving a wide array of organic molecules for biological assays.[1][7] This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many applications.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Step-by-Step Protocol
-
Equilibration of Materials: Allow the vial containing the solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation of Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 250.26 g/mol x 1000 mg/g = 2.50 mg
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 2.50 mg of this compound into the tared container. Record the exact mass.
-
-
Solvent Addition:
-
Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 250.26 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the container with the compound.
-
-
Dissolution:
-
Tightly cap the container.
-
Vortex the mixture vigorously for at least 2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the container in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious of potential degradation with excessive heat.
-
-
Final Inspection and Documentation:
-
Once fully dissolved, the stock solution should be a clear, homogenous liquid.
-
Clearly label the container with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Workflow and Decision Making
The following diagram illustrates the logical workflow for preparing the stock solution, including a critical decision point for addressing solubility issues.
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Application Notes and Protocols for Investigating the Cellular Uptake and Localization of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Introduction: Characterizing a Novel Benzimidazole-Benzoxazole Scaffold
The compound 2-(1H-benzoimidazol-5-yl)-benzooxazol-5-ylamine represents a novel chemical entity merging two biologically significant heterocyclic systems: benzimidazole and benzoxazole. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer effects, often attributed to their ability to interact with DNA and inhibit key enzymes like topoisomerases.[1][2] The fused aromatic nature of this compound suggests potential intrinsic fluorescence, a highly advantageous property for cellular imaging studies.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular uptake and subcellular localization of this compound, hereafter referred to as BZB-amine. Given the novelty of BZB-amine, these protocols are designed as a foundational framework, grounded in established methodologies for characterizing small molecule pharmacokinetics at the cellular level. The proposed workflow will enable the elucidation of its mechanism of cellular entry, its ultimate intracellular destination, and the kinetics of these processes.
Hypothetical Compound Profile: BZB-amine
For the purpose of designing these experimental protocols, we will assume a hypothetical, yet plausible, set of physicochemical and photophysical properties for BZB-amine based on its chemical structure.
| Property | Hypothetical Value/Characteristic | Rationale & Implication for Experimental Design |
| Molecular Weight | ~250 g/mol | Small molecule, likely cell-permeable. |
| LogP | 2.0 - 3.5 | Moderate lipophilicity suggests potential for passive diffusion across the plasma membrane.[5] |
| pKa | Basic (due to amine and imidazole nitrogens) | The charge state at physiological pH (7.4) will influence membrane permeability and potential accumulation in acidic organelles like lysosomes.[5] |
| Intrinsic Fluorescence | Excitation: ~350 nm, Emission: ~450 nm (blue) | Allows for direct visualization and quantification without the need for fluorescent conjugation, which could alter its biological activity.[4] |
| Potential Target | DNA/Nuclear Proteins | Benzimidazole scaffolds are known DNA minor groove binders and topoisomerase inhibitors, suggesting a high probability of nuclear localization.[1][6] |
Part 1: Qualitative Analysis of Cellular Uptake and Localization by Confocal Microscopy
Confocal laser scanning microscopy is an indispensable tool for visualizing the intracellular distribution of fluorescent molecules with high spatial resolution, enabling the exclusion of out-of-focus light.[7][8] This technique will provide the initial qualitative evidence of BZB-amine's ability to enter cells and will reveal its primary subcellular destination.
Causality Behind Experimental Choices:
-
Cell Line Selection: A panel of cell lines is recommended to assess whether uptake and localization are cell-type dependent. For this protocol, we select:
-
Organelle Co-localization: To precisely determine the subcellular residence of BZB-amine, we will use specific fluorescent probes that stain key organelles. Co-localization of the BZB-amine signal with an organelle-specific probe indicates its accumulation in that compartment.
-
Time-Lapse Imaging: This will provide insights into the kinetics of cellular uptake and trafficking.
Experimental Workflow for Confocal Microscopy
Caption: Workflow for confocal microscopy analysis of BZB-amine uptake.
Detailed Protocol: Confocal Microscopy
Materials:
-
HeLa, A549, or MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom confocal dishes (35 mm)
-
BZB-amine stock solution (e.g., 10 mM in DMSO)
-
Hoechst 33342 (for nuclei)
-
MitoTracker™ Red CMXRos (for mitochondria)
-
LysoTracker™ Red DND-99 (for lysosomes)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Protocol Steps:
-
Cell Seeding: The day before the experiment, seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of imaging.[11]
-
Compound Treatment:
-
Prepare a working solution of BZB-amine in pre-warmed complete medium (e.g., final concentration of 10 µM).
-
Aspirate the old medium from the cells and add the BZB-amine-containing medium.
-
Incubate for the desired time points (e.g., 30 min, 2h, 6h).
-
-
Co-staining of Organelles:
-
During the last 30 minutes of the BZB-amine incubation, add the organelle-specific dyes directly to the medium. (e.g., MitoTracker Red at 200 nM, LysoTracker Red at 50 nM, and Hoechst 33342 at 1 µg/mL).[11]
-
Note: These are live-cell stains.
-
-
Washing and Fixation:
-
Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for BZB-amine (hypothetically ~405 nm excitation, 420-480 nm emission), Hoechst 33342, and the red organelle trackers.[11]
-
Acquire Z-stacks to ensure a comprehensive view of the cell volume.
-
-
Data Analysis:
-
Qualitatively assess the overlay of the BZB-amine channel with the organelle channels.
-
For quantitative co-localization, use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate Pearson's Correlation Coefficient. A value close to +1 indicates strong co-localization.
-
Part 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry allows for the rapid, high-throughput quantification of fluorescence intensity in thousands of individual cells, providing robust statistical data on compound uptake across a cell population.[3][13] This method is ideal for determining the kinetics of uptake and for screening the effects of various inhibitors on the uptake mechanism.
Causality Behind Experimental Choices:
-
High-Throughput Analysis: Flow cytometry measures thousands of cells per second, offering statistically powerful data on the mean fluorescence intensity (MFI) of the population and the percentage of positive cells.[14][15]
-
Mechanism of Uptake Studies: By pre-treating cells with inhibitors of specific uptake pathways (e.g., endocytosis) or by performing experiments at low temperatures (4°C) to inhibit active transport, we can dissect the mechanism of BZB-amine entry.
-
Non-destructive Analysis: Cells can be sorted after analysis for further experiments if needed.[13]
Experimental Workflow for Flow Cytometry
Caption: Workflow for quantitative analysis of BZB-amine uptake by flow cytometry.
Detailed Protocol: Flow Cytometry
Materials:
-
Cells cultured in 6-well plates
-
BZB-amine stock solution
-
Uptake inhibitors (optional, e.g., cytochalasin D, amiloride, chlorpromazine)
-
Trypsin-EDTA
-
FACS Buffer (PBS with 2% FBS and 1 mM EDTA)
-
Propidium Iodide (PI) or other viability dye
Protocol Steps:
-
Cell Preparation: Seed cells in 6-well plates to achieve ~80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment (Optional): To investigate uptake mechanisms, pre-incubate cells with inhibitors for 30-60 minutes before adding BZB-amine. A control group should be incubated at 4°C.
-
BZB-amine Incubation:
-
Treat cells with a range of BZB-amine concentrations (e.g., 1, 5, 10, 25 µM) for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Always include an untreated control (vehicle only).
-
-
Cell Harvesting:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add Trypsin-EDTA and incubate until cells detach.[16]
-
Neutralize trypsin with an equal volume of complete medium.
-
Transfer the cell suspension to a 1.5 mL tube.
-
-
Sample Preparation for FACS:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.[16]
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold FACS buffer.
-
Add a viability dye like PI just before analysis to exclude dead cells.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a laser suitable for exciting BZB-amine (e.g., 405 nm violet laser).
-
Collect fluorescence data in the appropriate channel (e.g., Pacific Blue or DAPI channel).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Using flow cytometry analysis software (e.g., FlowJo), gate on the main cell population using FSC-A vs. SSC-A, then on single cells using FSC-A vs. FSC-H.
-
Exclude dead cells (PI-positive).
-
Determine the Mean Fluorescence Intensity (MFI) for the live, single-cell population for each condition.
-
Plot MFI vs. concentration and MFI vs. time to determine uptake kinetics.
-
Expected Quantitative Data
| Condition | Mean Fluorescence Intensity (MFI) | % Reduction in Uptake (vs. 37°C Control) |
| Untreated Control | 150 ± 20 | N/A |
| 10 µM BZB-amine (37°C) | 8,500 ± 450 | 0% |
| 10 µM BZB-amine (4°C) | 1,200 ± 150 | 85.9% |
| + Cytochalasin D | 7,900 ± 500 | 7.1% |
| + Amiloride | 4,300 ± 300 | 49.4% |
This table presents hypothetical data suggesting that BZB-amine uptake is an energy-dependent process, significantly inhibited at low temperatures and partially dependent on macropinocytosis (inhibited by amiloride).
Part 3: Biochemical Analysis by Subcellular Fractionation
While microscopy provides visual localization, subcellular fractionation followed by quantitative analysis provides biochemical confirmation of the compound's distribution.[17] This method involves physically separating the major organelles and cellular compartments (nucleus, cytoplasm, mitochondria, membranes) and then quantifying the amount of BZB-amine in each fraction.
Causality Behind Experimental Choices:
-
Biochemical Validation: This technique provides quantitative, biochemical data to support the imaging results.[9]
-
Purity of Fractions: It is critical to validate the purity of each fraction by Western blotting for well-established protein markers of each compartment (e.g., Histone H3 for nucleus, GAPDH for cytosol, COX IV for mitochondria).[9]
-
Sensitive Quantification: The concentration of BZB-amine in each fraction can be accurately measured using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or, if the compound is sufficiently fluorescent, by spectrofluorometry.
Experimental Workflow for Subcellular Fractionation
Caption: Workflow for subcellular fractionation and analysis of BZB-amine distribution.
Detailed Protocol: Subcellular Fractionation
Materials:
-
Large quantity of cultured cells (~1-2 x 10⁷)
-
Fractionation Buffer Kit (commercial kits like the one from Abcam, ab109719, are recommended for reproducibility)
-
Dounce homogenizer
-
Microcentrifuge and ultracentrifuge
-
Protein assay reagents (e.g., BCA kit)
-
Antibodies for Western blotting: anti-Histone H3 (nucleus), anti-GAPDH (cytosol), anti-COX IV (mitochondria), anti-Calnexin (ER/microsomes)
-
HPLC system or spectrofluorometer
Protocol Steps:
-
Cell Treatment and Harvest: Treat a T-75 or T-150 flask of cells with BZB-amine for the desired time. Harvest the cells by scraping and wash the cell pellet twice with ice-cold PBS.
-
Cytoplasmic Extraction: Following the instructions of a commercial kit or a standard protocol, swell the cells in a hypotonic buffer on ice.[9]
-
Homogenization: Gently lyse the plasma membrane using a Dounce homogenizer. The number of strokes should be optimized to maximize cell lysis while keeping nuclei intact (monitor using a microscope with trypan blue).
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and microsomes.
-
Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Microsomal and Cytosolic Fraction Isolation: Transfer the new supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60 minutes at 4°C. The pellet is the microsomal fraction (containing ER and Golgi), and the final supernatant is the cytosolic fraction.
-
Sample Analysis:
-
BZB-amine Quantification: For each fraction, extract the compound using an appropriate organic solvent. Quantify the amount of BZB-amine using HPLC or by measuring its fluorescence on a plate reader. Normalize the amount of compound to the total protein content of that fraction.
-
Purity Validation: Reserve an aliquot of each fraction for protein quantification (BCA assay) and subsequent Western blot analysis to confirm the enrichment of marker proteins and assess cross-contamination.
-
References
-
Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. (2023). YouTube. [Link]
-
Goh, E. T., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Patel, D., et al. (2023). Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy. PubMed Central. [Link]
-
Kim, J. A., et al. (2024). Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. PMC - NIH. [Link]
-
Atluri, V. S. R., et al. (2018). Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. NIH. [Link]
-
PubChem. 2-Methyl-1H-benzoimidazol-5-ylamine. PubChem. [Link]
-
Sain, D., et al. (2021). Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. PMC - PubMed Central. [Link]
-
Zamek-Gliszczynski, M. J., et al. (2003). A Cell Fractionation Approach for the Quantitative Analysis of Subcellular Drug Disposition. Journal of Pharmacological and Toxicological Methods. [Link]
-
Flow cytometry analysis of cellular uptake. (n.d.). ResearchGate. [Link]
-
Hennig, S., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. [Link]
-
Synthetic routes toward benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
Confocal Microscopy for Intracellular Co-Localization of Proteins. (n.d.). ResearchGate. [Link]
-
Wang, H., et al. (2019). Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles. ACS Publications. [Link]
-
Al-Ostath, S. M., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives. (2023). European Review for Medical and Pharmacological Sciences. [Link]
-
Chen, Y.-C., et al. (2022). Dark-Field Microscopic Study of Cellular Uptake of Carbon Nanodots: Nuclear Penetrability. MDPI. [Link]
-
5-chloro-1H-benzimidazol-2-ylamine. (n.d.). Chemical Synthesis Database. [Link]
-
Kennedy, P. R., et al. (2023). Confocal microscopy of intracellular components within NK cells. Protocols.io. [Link]
-
Park, J. E., et al. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale (RSC Publishing). [Link]
-
Schirmeister, T., et al. (2011). Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Subcellular Fractionation of Small Sample Amounts. (n.d.). ResearchGate. [Link]
-
Gaba, M., et al. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]
-
David, K., et al. (2023). A general method for quantitative fractionation of mammalian cells. PMC - NIH. [Link]
-
Kumar, V., et al. (2018). Self-assembled organic nanoparticles of benzimidazole analogue exhibit enhanced uptake in 3D tumor spheroids and oxidative stress induced cytotoxicity in breast cancer. PubMed. [Link]
-
Miyashita, T. (2004). Confocal microscopy for intracellular co-localization of proteins. PubMed. [Link]
-
2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine. (n.d.). PubChem. [Link]
-
Confocal microscope images showing the intracellular uptake of... (n.d.). ResearchGate. [Link]
-
2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. (n.d.). PubChem - NIH. [Link]
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Troubleshooting & Optimization
troubleshooting fluorescence quenching of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Technical Support Center: 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the fluorescence quenching of this compound. The information herein is curated to provide both foundational understanding and actionable solutions for your experiments.
Introduction to Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore.[1][2] This phenomenon can be initiated by a variety of molecular interactions, including excited-state reactions, energy transfer, complex formation, and collisions.[1][2] Understanding the underlying cause of quenching is the first critical step in troubleshooting your assay. The core structure of this compound, containing both benzimidazole and benzoxazole moieties, makes its fluorescence susceptible to environmental factors such as pH, solvent polarity, and the presence of specific ions.[3][4][5][6][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter that lead to the quenching of your probe's fluorescence.
Q1: My fluorescence signal is significantly weaker than expected or non-existent. What are the primary causes?
A weak or absent signal is a common issue that can stem from several factors, ranging from incorrect instrument settings to the chemical environment of the fluorophore.
Possible Causes & Step-by-Step Solutions:
-
Incorrect Spectrometer/Microscope Settings:
-
Action: Verify that the excitation and emission wavelengths on your instrument are set appropriately for this compound. While specific data for this exact compound is limited, related benzimidazole and benzoxazole derivatives often excite in the UV-to-visible range (around 340-400 nm) and emit in the visible range (around 420-550 nm).[6][8] Perform an excitation and emission scan to determine the optimal wavelengths for your experimental conditions.
-
Action: For microscopy, ensure the filter sets are appropriate for the determined excitation and emission maxima.[9] Check that the light source is functioning correctly and that the exposure time or gain is set sufficiently high without causing excessive photobleaching.[9]
-
-
Inappropriate Solvent or pH:
-
Causality: The fluorescence of benzimidazole and benzoxazole derivatives is highly sensitive to the polarity of the solvent and the pH of the medium.[3][5][10][11] Protonation or deprotonation of the benzimidazole ring and the amine group can significantly alter the electronic structure and, consequently, the fluorescence quantum yield.[3][5][12][13]
-
Action: Prepare your sample in a variety of buffers with a range of pH values (e.g., from pH 4 to 9) to determine the optimal pH for fluorescence.[4]
-
Action: Test different solvents with varying polarities.[4][14][15] A decrease in fluorescence in highly polar or protic solvents might suggest a quenching mechanism like Photoinduced Electron Transfer (PET).[4][16]
-
-
Presence of Quenchers:
-
Causality: Many substances can act as quenchers. These can be broadly categorized as collisional (dynamic) quenchers or static quenchers that form a non-fluorescent complex with the fluorophore.[17][18]
-
Action: Review all components of your sample buffer. Common quenchers to be aware of include:
-
Molecular Oxygen: De-gas your solutions by bubbling with nitrogen or argon, or by using commercially available oxygen scavengers, especially if you are observing photobleaching.[3][17][19]
-
Halide Ions: Chloride, bromide, and iodide ions are known quenchers.[1][17] If possible, use alternative salts in your buffer.
-
Heavy Metal Ions: Ions such as Cu²⁺ and Fe³⁺ can quench fluorescence.[7][8][17] If their presence is suspected, consider adding a chelating agent like EDTA as a control experiment.
-
-
Q2: I observe a gradual decrease in fluorescence intensity over time during my experiment. What is happening?
This is a classic sign of photobleaching, an irreversible photochemical destruction of the fluorophore.[19][20][21]
Possible Causes & Step-by-Step Solutions:
-
High Excitation Light Intensity:
-
Causality: The rate of photobleaching is directly proportional to the intensity of the excitation light.[19][22]
-
Action: Reduce the intensity of the light source by using neutral density filters or by lowering the power setting on your laser.[20]
-
Action: Minimize the exposure time of the sample to the light source. For microscopy, use the lowest possible exposure time that still provides a good signal-to-noise ratio.[20]
-
-
Presence of Molecular Oxygen:
-
Causality: The presence of oxygen can lead to the formation of reactive oxygen species (ROS) upon excitation of the fluorophore, which then chemically degrade it.[19][20]
-
Action: Use an antifade mounting medium for fixed-cell imaging, which often contains oxygen scavengers.[20][23] For live-cell imaging or solution-based assays, consider using specialized reagents that reduce photobleaching.[24]
-
Q3: My fluorescence intensity decreases significantly at higher concentrations of the probe. Why?
This phenomenon is likely due to Aggregation-Caused Quenching (ACQ) or self-quenching.[4]
Possible Causes & Step-by-Step Solutions:
-
Probe Aggregation:
-
Causality: At high concentrations, the hydrophobic benzimidazole and benzoxazole cores can cause the molecules to aggregate, especially in aqueous solutions. These aggregates can have lower fluorescence quantum yields than the monomeric form.[4][25]
-
Action: Perform a concentration-dependent study. Create a dilution series of your probe and measure the fluorescence at each concentration to find the optimal range where the signal is proportional to the concentration.[4]
-
Action: If you must work at high concentrations, consider adding a small amount of a non-polar organic co-solvent (like DMSO or ethanol) to disrupt hydrophobic interactions and reduce aggregation. However, be mindful that this will also change the solvent polarity, which can independently affect fluorescence.
-
Frequently Asked Questions (FAQs)
-
What are the likely sources of background fluorescence in my assay? Background fluorescence can originate from several sources, including autofluorescence from cells, media components (like phenol red or serum), and even the microplates themselves.[26][27] It is crucial to run a control sample without the fluorescent probe to assess the level of background signal.[26]
-
How does pH affect the fluorescence of this compound? Benzimidazole-containing compounds are known to be pH-sensitive.[3][5][6] The protonation state of the nitrogen atoms in the benzimidazole ring can significantly alter the absorption and emission properties.[3][12][13] Typically, there will be a specific pH range where the fluorescence is maximal. It is essential to determine this experimentally for your specific assay conditions.[4]
-
Could the solvent affect the emission wavelength? Yes, this is a phenomenon known as solvatochromism.[11][15] Increasing the polarity of the solvent often leads to a red shift (a shift to a longer wavelength) in the emission spectrum of polar fluorophores.[10][11][28] This is due to the stabilization of the excited state by the polar solvent molecules.[10][11]
Data & Protocols
Table 1: Common Quenchers and Mitigation Strategies
| Quencher Category | Examples | Mitigation Strategy |
| Molecular Species | Molecular Oxygen (O₂) | De-gas solutions (N₂ or Ar sparging), use oxygen scavengers or antifade reagents.[17][19][20] |
| Halide Ions | Cl⁻, Br⁻, I⁻ | Use alternative salts in buffers (e.g., acetate, phosphate).[1][17] |
| Heavy Atoms/Metals | Cu²⁺, Fe³⁺, Cs⁺ | Add a chelating agent (e.g., EDTA) as a control; use high-purity water and reagents.[7][17] |
| Nitro Compounds | Picric Acid, Nitromethane | Avoid their presence in the experimental setup.[17][29] |
Protocol: Determining the Optimal Fluorophore Concentration
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Create a series of dilutions of the stock solution in your final assay buffer. A good starting range would be from nanomolar to high micromolar concentrations.
-
Measure the fluorescence intensity of each dilution using your fluorometer or plate reader at the optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of concentration.
-
Identify the linear range of the curve. The optimal working concentration will be within this linear range, avoiding the plateau or decrease in signal seen at higher concentrations due to aggregation-caused quenching.[4]
Visual Guides
Diagram: Troubleshooting Workflow for Fluorescence Quenching
Caption: A logical workflow for diagnosing and resolving fluorescence quenching issues.
Diagram: Mechanisms of Fluorescence Quenching
Caption: Simplified representation of dynamic vs. static fluorescence quenching.
References
-
Quenching (fluorescence) - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quenching (fluorescence) - chemeurope.com. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluorescence - Photobleaching - Interactive Tutorial - Molecular Expressions Microscopy Primer. (2016, September 12). Retrieved January 17, 2026, from [Link]
-
What is fluorescence quenching? - AxisPharm. (2024, September 26). Retrieved January 17, 2026, from [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Retrieved January 17, 2026, from [Link]
-
Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Effects of pH on benzimidazole fluorescence - Sci-Hub. (n.d.). Retrieved January 17, 2026, from [Link]
-
Effects of pH on benzimidazole fluorescence - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Effects of Solvent Properties on Absorption and Fluorescence Characteristics of Two Organic Dyes Used as Random Gain Media - ResearchGate. (2025, August 8). Retrieved January 17, 2026, from [Link]
-
Effects of Solvents on Fluorescence of Biological Dyes | Details | Hackaday.io. (2016, August 27). Retrieved January 17, 2026, from [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solvent effects on the absorption/emission spectra of an organic chromophore: A theoretical study | Request PDF - ResearchGate. (2025, August 5). Retrieved January 17, 2026, from [Link]
-
What is Fluorescence Quenching? - Edinburgh Instruments. (2024, May 2). Retrieved January 17, 2026, from [Link]
-
Photobleaching in Live Cell Imaging | Biocompare: The Buyer's Guide for Life Scientists. (2018, April 26). Retrieved January 17, 2026, from [Link]
-
What Is Quenching In Spectroscopy? - Chemistry For Everyone - YouTube. (2025, January 25). Retrieved January 17, 2026, from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2). Retrieved January 17, 2026, from [Link]
-
Photobleaching - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017, September 25). Retrieved January 17, 2026, from [Link]
-
Fluorescence quenching of benzimidazoles by chlorinated methanes. (n.d.). Retrieved January 17, 2026, from [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Review of Fluorescence Spectroscopy in Environmental Quality Applications. (2022, July 23). Retrieved January 17, 2026, from [Link]
-
A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu 2+ in Solution - MDPI. (2022, September 22). Retrieved January 17, 2026, from [Link]
-
pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC - NIH. (2010, March 23). Retrieved January 17, 2026, from [Link]
-
Solvent Effects on Fluorescence Emission - Evident Scientific. (n.d.). Retrieved January 17, 2026, from [Link]
-
Bimolecular fluorescence quenching of benzoxazole/benzothiazole-based functional dyes. (2020, September 1). Retrieved January 17, 2026, from [Link]
-
Benzimidazole-Based Ratiometric Two-Photon Fluorescent Probes for Acidic pH in Live Cells and Tissues | Journal of the American Chemical Society. (n.d.). Retrieved January 17, 2026, from [Link]
-
Unraveling environmental effects in the absorption and fluorescence spectra of p-methoxyphenylpiperazine derivatives - PubMed. (2024, February 5). Retrieved January 17, 2026, from [Link]
-
A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). (2023, March 6). Retrieved January 17, 2026, from [Link]
-
Review of Fluorescence Spectroscopy in Environmental Quality Applications - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked 'suit' - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Technical Support Center: Mitigating Autofluorescence in Tissue Staining with Novel Fluorophores
A Guide for Researchers Utilizing 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine and Other Benzimidazole-Based Dyes
Welcome to the technical support center for advanced fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals who are working with novel fluorescent compounds, specifically focusing on challenges related to autofluorescence when using stains such as this compound. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific rationale behind them, empowering you to effectively troubleshoot and optimize your tissue staining experiments.
Introduction: The Challenge of Autofluorescence with Novel Dyes
The use of novel fluorophores, such as those derived from the versatile benzimidazole scaffold, holds immense promise for new biological discoveries. However, their successful application hinges on overcoming a common and often frustrating obstacle: background autofluorescence.[1][2][3] Autofluorescence is the native fluorescence emitted by various components within biological tissues, which can obscure the specific signal from your fluorescent probe, leading to poor signal-to-noise ratios and potentially misleading results.[4][5]
While the specific fluorescent properties of this compound are not yet widely documented, its benzimidazole core suggests it belongs to a class of compounds known for their diverse fluorescent capabilities. This guide will provide you with a robust framework for systematically identifying and reducing autofluorescence, enabling you to harness the full potential of this and other novel dyes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is causing the high background fluorescence in my tissue sections?
A1: High background fluorescence, or autofluorescence, can originate from several sources within the tissue and can also be induced by sample preparation procedures.[3][4] Understanding the origin is the first step in selecting the appropriate mitigation strategy.
Common Sources of Autofluorescence:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce. These include:
-
Collagen and Elastin: Abundant in connective tissue, these structural proteins typically fluoresce in the blue-green region of the spectrum.[2]
-
NADH and Flavins: Metabolic coenzymes that are present in most cells and contribute to background fluorescence.[4]
-
Lipofuscin: Often referred to as the "age pigment," these are granules of oxidized proteins and lipids that accumulate in the lysosomes of aged cells, particularly in the brain and spinal cord.[2][3][5] Lipofuscin has a very broad emission spectrum, making it a particularly challenging source of autofluorescence.[2]
-
Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[4]
-
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formalin and paraformaldehyde can react with amines in the tissue to create fluorescent Schiff bases, contributing to background noise across a broad spectrum.[2] Glutaraldehyde is known to cause more intense autofluorescence than paraformaldehyde.[2]
-
Extrinsic Factors: Some reagents used in the staining protocol, such as certain mounting media or even some plastics, can introduce background fluorescence.
Q2: How can I determine the source of autofluorescence in my experiment?
A2: A systematic approach with proper controls is crucial for pinpointing the source of autofluorescence.
Essential Controls:
-
Unstained Tissue Control: Mount a tissue section that has gone through the entire preparation process (fixation, sectioning, etc.) but without the addition of any fluorescent dye. Image this section using the same filter sets you would for your stained sample. The fluorescence you observe here is the inherent autofluorescence of the tissue.[6][7]
-
Vehicle Control: If your fluorescent dye is dissolved in a solvent (e.g., DMSO), treat a tissue section with the solvent alone to ensure it is not contributing to the background.
By comparing the fluorescence in these controls to your stained sample, you can differentiate between the tissue's native autofluorescence and any background introduced by your staining reagents.
Troubleshooting Guide: Strategies to Reduce Autofluorescence
Once you have an understanding of the likely source of autofluorescence, you can select an appropriate quenching or reduction strategy. It is often necessary to test several methods to find the one that is most effective for your specific tissue and novel dye.
Method 1: Pre-Staining Treatments to Reduce Endogenous Autofluorescence
These methods are applied to the tissue before the application of your fluorescent stain.
-
Sodium Borohydride (NaBH₄) Treatment:
-
Mechanism: This reducing agent is particularly effective at quenching aldehyde-induced autofluorescence by reducing Schiff bases to non-fluorescent compounds.[4]
-
Protocol:
-
After rehydration, incubate tissue sections in a freshly prepared solution of 0.1% to 1% Sodium Borohydride in PBS or TBS for 10-30 minutes at room temperature.
-
Wash thoroughly with PBS (3 x 5 minutes).
-
-
Expert Insight: The effectiveness of NaBH₄ can be variable, and it has been reported to sometimes increase red blood cell autofluorescence.[5] It is recommended to test a range of concentrations and incubation times.
-
-
Sudan Black B Treatment:
-
Mechanism: This lipophilic dye is highly effective at quenching autofluorescence from lipofuscin by binding to the lipid-rich granules.[2][5]
-
Protocol:
-
After rehydration, incubate sections in a 0.1% to 0.3% solution of Sudan Black B in 70% ethanol for 5-20 minutes at room temperature.
-
Wash extensively with 70% ethanol to remove excess dye, followed by PBS washes.
-
-
Caution: Sudan Black B can sometimes introduce its own fluorescence in the far-red spectrum, so it's essential to check for this in a control slide.[2][5]
-
-
Copper Sulfate (CuSO₄) Treatment:
-
Mechanism: Copper sulfate, often in combination with ammonium chloride, can help to reduce autofluorescence, particularly from red blood cells.[2]
-
Protocol:
-
Incubate sections in a solution of 10 mM CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0) for 10-90 minutes at room temperature.
-
Wash thoroughly with PBS.
-
-
Method 2: Procedural Modifications
Simple changes to your experimental workflow can have a significant impact on autofluorescence.
-
Perfusion: If working with animal models, perfusing the animal with PBS prior to tissue harvesting is the most effective way to remove red blood cells and their associated autofluorescence.[2]
-
Choice of Fixative: If aldehyde-induced autofluorescence is a major issue, consider using a non-aldehyde-based fixative such as ice-cold methanol or ethanol.[4] However, be aware that these fixatives may not be suitable for all antigens or tissues as they can alter protein conformation.
-
Minimize Fixation Time: For aldehyde fixatives, use the minimum fixation time required to preserve tissue morphology.[8]
Method 3: Commercial Quenching Kits
Several commercially available reagents are specifically designed to reduce autofluorescence from various sources.
-
Vector® TrueVIEW® Autofluorescence Quenching Kit: This kit is designed to reduce autofluorescence from non-lipofuscin sources, such as collagen, elastin, and red blood cells, as well as aldehyde-induced autofluorescence.[3][4] It is applied after secondary antibody incubation and before mounting.
-
Biotium TrueBlack® Lipofuscin Autofluorescence Quencher: This product is specifically formulated to quench lipofuscin autofluorescence with minimal introduction of background in the far-red spectrum, offering an advantage over Sudan Black B.[5][6]
Comparative Summary of Autofluorescence Reduction Methods
| Method | Primary Target | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple, inexpensive | Variable efficacy, may increase RBC autofluorescence[5] |
| Sudan Black B | Lipofuscin | Highly effective for lipofuscin | Can introduce far-red background fluorescence[2][5] |
| Copper Sulfate | General, Red Blood Cells | Effective for some tissues | Can be less effective than other methods |
| Perfusion with PBS | Red Blood Cells | Most effective for RBC removal | Not always feasible (e.g., post-mortem tissue)[2] |
| Methanol/Ethanol Fixation | Aldehyde-induced | Eliminates aldehyde cross-linking | May not preserve all antigens/morphology |
| Commercial Kits | Broad Spectrum/Specific | Optimized formulations, often highly effective | Higher cost |
Experimental Workflow for a Novel Fluorophore
When working with a new dye like this compound, a systematic approach is essential to determine the optimal staining and autofluorescence reduction protocol.
Caption: Systematic workflow for optimizing staining with a novel fluorophore.
Logical Framework for Troubleshooting
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 8. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
Technical Support Center: Optimizing Signal-to-Noise for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine Analysis
Introduction
Welcome to the dedicated technical support guide for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. This molecule, a heterocyclic aromatic compound, possesses a rigid, conjugated structure, making it a prime candidate for sensitive analytical techniques such as fluorescence spectroscopy and chromatography. However, achieving a high signal-to-noise (S/N) ratio is paramount for accurate quantification and characterization, especially at low concentrations encountered in drug development and research. A high S/N ratio is the cornerstone of reliable data, ensuring that the analytical signal from your compound is clearly distinguishable from random background fluctuations.[1]
This guide provides field-proven insights and systematic troubleshooting strategies designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of this compound.
Q1: My HPLC chromatogram has a very noisy baseline. What are the most common causes?
A: A noisy baseline in HPLC can typically be traced to three main areas: the mobile phase, the detector, or the pump system. Start by ensuring you are using high-purity, HPLC-grade solvents, as lower-grade solvents can introduce contaminants that create background noise.[2][3] Degas your mobile phase thoroughly to prevent air bubbles from entering the detector. Finally, check for leaks in the system and ensure the pump is delivering a consistent, pulse-free flow.
Q2: The fluorescence intensity of my sample is much lower than expected. What's the first thing I should check?
A: The most common issue is the "inner filter effect," which occurs when the sample concentration is too high, causing reabsorption of emitted light.[4][5] Before adjusting any instrument parameters, try diluting your sample to ensure its peak absorbance is below 0.1 AU. If the signal is still low, confirm your instrument's optical alignment and that you are using the optimal excitation and emission wavelengths for the compound.[6][7]
Q3: Why are the peaks in my 1H NMR spectrum so broad?
A: Peak broadening in NMR can result from several factors. The most common culprits are poor shimming of the magnet, low sample solubility leading to aggregation, or having a sample that is too concentrated.[8] Always re-shim the instrument for your specific sample. If you suspect solubility issues, try a different deuterated solvent.[8]
Q4: I'm seeing a lot of background ions in my LC-MS data. How can I clean this up?
A: High background in mass spectrometry is often due to contamination. The primary solution is to use ultra-pure, MS-grade solvents and additives for your mobile phase, as these have significantly fewer impurities than even HPLC-grade solvents.[3] Regularly cleaning the ion source and transfer optics is also critical. If the noise is still present, consider incorporating a solid-phase extraction (SPE) step in your sample preparation to remove matrix components that can contribute to background noise.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, in-depth guides to diagnose and resolve complex S/N issues for specific analytical techniques.
Guide 1: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
The key to a high S/N in HPLC is to maximize peak height while minimizing baseline noise.[2]
| Probable Cause | In-Depth Explanation & Solution |
| Suboptimal Wavelength | The compound's absorbance or fluorescence is highly dependent on the selected wavelength. Solution: Do not rely on literature values alone. Perform a UV-Vis scan on your spectrophotometer to determine the absolute maximum absorbance (λmax). For fluorescence, perform both excitation and emission scans to identify the optimal wavelength pair that yields the highest intensity. Operating at the true maximum will maximize your signal.[2] |
| Poor Peak Shape (Broadening) | For a given mass of analyte, a broader peak will be shorter. Peak broadening is often caused by secondary interactions between the analyte and the stationary phase or by using a mobile phase with insufficient elution strength. The amine group on your compound can interact with residual silanols on silica-based columns, causing tailing. Solution: Optimize the mobile phase. Use a buffer to control the pH, ideally one unit below the pKa of the amine group, to ensure it is fully protonated and less likely to interact with silanols. Alternatively, switching to a column with a higher plate count (e.g., smaller particle size) will produce narrower, taller peaks.[9] |
| Insufficient Analyte on Column | The signal is directly proportional to the amount of analyte reaching the detector. Solution: The simplest fix is to inject a larger volume or increase the sample concentration.[2][9] However, be cautious of column overload, which will degrade peak shape. If using a large injection volume, ensure your injection solvent is weaker than the mobile phase to achieve on-column focusing. |
| Probable Cause | In-Depth Explanation & Solution |
| Mobile Phase Contamination | Impurities, dissolved gases, or microbial growth in the mobile phase can cause significant baseline noise. Solution: Always use fresh, HPLC-grade solvents and high-purity additives (e.g., formic acid, ammonium acetate).[2] Filter and degas the mobile phase before use. If you suspect contamination, prepare fresh solvents and purge the entire system. |
| Detector Noise | Electronic noise from the detector itself can obscure small peaks. This is often more pronounced with older detector lamps. Solution: Most detectors have a setting called a "time constant" or "response time," which is an electronic filter.[9] Increasing this value will smooth the baseline by averaging out high-frequency noise. A good starting point is to set the time constant to about one-tenth of the narrowest peak width of interest.[2] |
| Inadequate Solvent Mixing | If running a gradient, incomplete mixing of the mobile phase components can create periodic fluctuations in the baseline. Solution: Ensure your system's mixer is functioning correctly. For particularly sensitive analyses, you can pre-mix the mobile phase for isocratic runs or add a static mixer downstream of the pump. |
Guide 2: Fluorescence Spectroscopy
Fluorescence is an inherently sensitive technique, but it is also susceptible to specific environmental and instrumental artifacts.
Caption: Decision tree for diagnosing low fluorescence signals.
| Probable Cause | In-Depth Explanation & Solution |
| Detector Saturation | An intensely fluorescent sample can overwhelm the photomultiplier tube (PMT) detector, causing the signal to plateau and distorting the spectral shape.[6] Solution: Reduce the signal intensity before it hits the detector. You can do this by narrowing the excitation or emission slit widths, inserting a neutral density filter in the excitation path, or diluting the sample. Linearly decreasing the dwell time should result in a linear decrease in peak signal; if not, you are likely saturating the detector.[6] |
| Raman & Rayleigh Scattering | Raman scattering from the solvent can produce a sharp peak at a fixed energy shift from the excitation wavelength, which can be mistaken for a true emission peak. Rayleigh (elastic) scattering occurs at the excitation wavelength. Solution: The best way to eliminate scattering peaks is to use optical filters.[5] A long-pass filter placed before the emission monochromator will block light at and below the excitation wavelength, effectively removing both types of scattering. |
| Second-Order Effects | Monochromators can pass light at integer multiples of the selected wavelength. For example, if you are exciting at 350 nm, a small amount of 700 nm light might also pass. This can interfere with your emission spectrum if it falls in that range. Solution: Modern spectrometers often have automated filter wheels to remove these harmonics.[6] If yours does not, or if you suspect an issue, use a long-pass filter to block any potential second-order excitation light from reaching the sample. |
Part 3: Detailed Experimental Protocols
Protocol 1: Systematic Optimization of HPLC Conditions
This protocol provides a step-by-step method to improve the S/N ratio for this compound by refining the chromatographic method.
Objective: To achieve sharp, symmetrical peaks with a stable, low-noise baseline.
Materials:
-
HPLC system with UV or Fluorescence detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC-grade Acetonitrile (ACN) and Water
-
High-purity Formic Acid (FA) or Ammonium Acetate
-
Stock solution of the analyte in a suitable solvent (e.g., Methanol)
Procedure:
-
Initial Scouting Run:
-
Prepare Mobile Phase A: 0.1% FA in Water.
-
Prepare Mobile Phase B: 0.1% FA in ACN.
-
Set up a fast gradient: 5% to 95% B over 10 minutes.
-
Inject the sample and identify the approximate retention time and peak shape. The 0.1% FA will help create a consistent, low pH environment to protonate the analyte's amine group, promoting better peak shape.
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the elution time of your analyte. For example, if it eluted at 40% B, try a gradient of 30% to 50% B over 15 minutes.
-
Goal: To increase resolution from nearby impurities and sharpen the peak of interest. Sharper peaks are taller, directly improving the S/N ratio.[2]
-
-
Baseline Noise Reduction:
-
After establishing a stable gradient, acquire a blank injection (injecting only the sample solvent).
-
Observe the baseline noise. If it is high, increase the detector's time constant setting. For example, if the peak width is 12 seconds (0.2 min), set the time constant to ~1 second. This will smooth the baseline without significantly broadening the peak.[9]
-
-
Signal Maximization:
-
Using the optimized method, inject a known concentration of the analyte.
-
If using a fluorescence detector, confirm the optimal excitation/emission wavelengths are set.
-
If the signal is still lower than desired, incrementally increase the injection volume. Monitor peak shape to ensure you are not overloading the column. Doubling the injection volume should double the peak height if the system is operating linearly.[9]
-
-
System Validation:
-
Perform multiple replicate injections to confirm the stability of the retention time and peak area/height. A low relative standard deviation (RSD) indicates a robust and reliable method.
-
Protocol 2: Determining Optimal Fluorescence Wavelengths
Objective: To identify the excitation and emission wavelengths that produce the maximum fluorescence signal, thereby maximizing the "S" in the S/N ratio.
Materials:
-
Fluorometer/Spectrofluorometer
-
Quartz cuvette
-
Dilute solution of the analyte (Absorbance < 0.1 at λmax)
-
Spectroscopic grade solvent used for the sample
Procedure:
-
Acquire an Absorbance Spectrum:
-
Use a UV-Vis spectrophotometer to find the λmax of your compound. This will be the starting point for your excitation scan. This step is crucial to avoid common measurement problems.[5]
-
-
Perform an Emission Scan:
-
Set the fluorometer's excitation wavelength to the λmax determined in Step 1.
-
Scan a range of emission wavelengths, starting about 20 nm above the excitation wavelength and extending for 300-400 nm.
-
Identify the wavelength with the maximum fluorescence intensity. This is your optimal emission wavelength (λem).
-
-
Perform an Excitation Scan:
-
Set the fluorometer's emission wavelength to the optimal λem found in Step 2.
-
Scan a range of excitation wavelengths, from ~250 nm up to about 10 nm below your λem.
-
Identify the wavelength that produces the maximum signal. This is your optimal excitation wavelength (λex).
-
-
Verification:
-
Set the instrument to the newly determined optimal (λex, λem) pair.
-
Re-run the emission scan to confirm that you have maximized the signal. The resulting spectrum should show a high intensity with minimal interference from scattering (which should appear near λex).
-
Part 4: Visualization of S/N Concepts
Caption: Relationship between Signal, Noise, and data quality.
References
-
Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. [Link]
-
HORIBA. Fluorescence Spectroscopy Tips and Tricks. [Link]
-
Dolan, J. W. (2010). Enhancing Signal-to-Noise. LCGC International. [Link]
-
Dolan, J. W. The Role of the Signal-to-Noise Ratio in Precision and Accuracy. LCGC International. [Link]
-
Makarov, A. A. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]
-
Chromatography Forum. (2012). Improvement signal to noise ratio. [Link]
-
Owen, T. (2021). Challenges of Spectrofluorometry, Part 1: Collect Data Right the First Time. Spectroscopy. [Link]
-
Separation Science. HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity. [Link]
-
ResearchGate. (2015). How can I increase the signal intensity and precision?. [Link]
-
Deutsch, E. W., et al. New Statistical Methods for Detecting Signals in MALDI-TOF Spectra below Noise Level. [Link]
-
PubMed Central. (2023). Improving Spectral Similarity and Molecular Network Reliability through Noise Signal Filtering in MS/MS Spectra. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
PubMed Central. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. [Link]
-
SDSU NMR Facility. Common Problems. [Link]
-
Drawell. How to Reduce Fluorescence Measurement Errors. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
Sources
- 1. HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. vernier.com [vernier.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. edinst.com [edinst.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Photostability and Photobleaching of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing the novel fluorophore 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. Given its benzimidazole and benzoxazole core structures, this molecule is expected to possess valuable fluorescent properties.[1] However, like all fluorophores, its utility is intrinsically linked to its photostability. This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate experimental challenges related to photobleaching and ensure the acquisition of robust, reproducible data.
Section 1: Foundational FAQs
Q1: What is this compound and what are its expected fluorescent properties?
This compound is a heterocyclic organic compound with a molecular formula of C₁₄H₁₀N₄O.[2][3] Its structure comprises two well-known fluorescent moieties: a benzimidazole and a benzoxazole ring system.[1][4] While specific photophysical data for this exact molecule is not extensively published, compounds with these cores are known to be environmentally sensitive probes, often exhibiting intense absorption and emission profiles that can be modulated by their local environment, such as upon binding to biological targets like DNA.[1] Researchers should empirically determine the optimal excitation and emission wavelengths for their specific application and solvent system.
Q2: What is photobleaching and why is it a critical concern for my experiments?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[5][6] This process occurs when the fluorophore, after being excited by light, undergoes chemical damage instead of returning to its ground state via fluorescence emission. It is a primary limiting factor in fluorescence-based experiments, especially in quantitative and time-lapse imaging, as it leads to a progressive loss of signal over time.[7][8] Ignoring photobleaching can lead to erroneous data interpretation, such as mistaking signal loss for a true biological event.
Q3: What is the underlying mechanism of photobleaching?
Photobleaching is primarily driven by reactions that occur when a fluorophore enters a long-lived, highly reactive excited "triplet state".[6][9]
-
Excitation: The process begins when the fluorophore absorbs a photon, moving from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence vs. Intersystem Crossing: From the S₁ state, the molecule can either relax back to S₀ by emitting a photon (fluorescence) or it can transition to the forbidden, but still accessible, excited triplet state (T₁), a process called intersystem crossing. High-intensity illumination increases the probability of this transition.[10]
-
Photochemical Reactions: The triplet state has a much longer lifetime than the singlet state, increasing the chance of it interacting with other molecules, particularly molecular oxygen.[9] This interaction generates highly reactive oxygen species (ROS), such as singlet oxygen, which can then attack and irreversibly damage the fluorophore or other nearby molecules.[10][11]
Caption: Experimental workflow for photostability assessment.
Troubleshooting Logic for Signal Loss
Use the following decision tree to diagnose and address issues with signal fading in your experiments.
Caption: Troubleshooting decision tree for fluorescence signal loss.
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Google Cloud.
- Murphy, D. B., & Davidson, M. W. (2016, September 12). Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer.
- Photobleaching. (n.d.). In Wikipedia.
- What causes fading in fluorescence microscopy? (2023, April 13). AAT Bioquest.
- Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. (2022, January 27). National Center for Biotechnology Information.
- A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging. (n.d.). Benchchem.
- Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
- Troubleshooting. (n.d.). Thermo Fisher Scientific.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.). Biotechnology Research and Innovation Journal.
- Redig, J. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio.
- Cellular Fluorescence Microscopy Troubleshooting & Best Practices. (2025, October 13). AAT Bioquest.
- 4.2 Photobleaching and antifades–Fixed cell imaging: 5 steps for publication-quality images. (2018, February 5). YouTube.
- CAS 436086-85-0 2-(1H-benzoimidazol-5-yl)benzooxazol-5-ylamine. (n.d.). BOC Sciences.
- This compound | C14H10N4O | CID 784160. (n.d.). PubChem.
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. doi:10.1248/cpb.54.802.
- ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS. (n.d.). Labonce.
- A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. (n.d.). National Center for Biotechnology Information.
- Reiser, A., Leyshon, L. J., Saunders, D., Mijovic, M. V., Bright, A., & Bogie, J. (1972). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
- 2-(1H-benzoimidazol-5-yl)benzooxazol-5-ylamine | C14H10 N4 O. (n.d.). BuyersGuideChem.
Sources
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. This compound | C14H10N4O | CID 784160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1H-benzoimidazol-5-yl)benzooxazol-5-ylamine | C14H10 N4 O - BuyersGuideChem [buyersguidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. What causes fading in fluorescence microscopy? | AAT Bioquest [aatbio.com]
- 7. 疑难解答 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 10. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 11. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Staining with 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Welcome to the technical support guide for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine (PubChem CID: 784160).[1] This document is designed for researchers, scientists, and drug development professionals who are working with this novel benzimidazole-based fluorescent compound. Given that this is not a widely characterized dye, this guide will empower you to determine its optimal working concentration and troubleshoot common issues in your specific application through a series of structured experiments and frequently asked questions.
Our approach is grounded in the principles of scientific integrity, providing you with the rationale behind each step to ensure your protocols are self-validating and your results are trustworthy.
Part 1: Initial Characterization of a Novel Fluorescent Probe
Before optimizing the staining concentration of any new fluorescent molecule, it is crucial to understand its fundamental photophysical properties. Without knowing the excitation and emission maxima, you cannot select the appropriate filter sets on your microscope, leading to suboptimal or non-existent signal.
Q1: I have just received this compound. How do I determine its excitation and emission spectra?
Answer: Determining the excitation and emission spectra is the foundational first step. This is typically performed using a spectrofluorometer.
Rationale: Every fluorophore has a unique "fingerprint" of wavelengths it absorbs (excitation) and emits (fluorescence).[2][3][4] Exciting the molecule at its peak absorption wavelength will yield the most efficient light emission, maximizing your potential signal.[2][4] The difference between the peak excitation and peak emission wavelengths is known as the Stokes Shift, and a larger shift makes it easier to separate the emitted signal from the excitation light, improving the signal-to-noise ratio.[2][5]
Experimental Protocol: Determining Excitation and Emission Spectra
-
Prepare a Dilute Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO for a stock solution, then diluted in PBS or your experimental buffer to a final concentration of approximately 1-10 µM). The solution should be optically clear.
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance spectrum of the solution from ~300 nm to ~700 nm to find the absorption maximum (λ_max_abs).
-
Determine Emission Spectrum:
-
Determine Excitation Spectrum:
-
Set the spectrofluorometer's emission detector to the λ_max_em you just found.
-
Scan a range of shorter excitation wavelengths (e.g., from 300 nm up to λ_max_em - 10 nm).
-
The peak of this curve is your excitation maximum (λ_max_ex). This should closely match your absorbance maximum.[6]
-
The workflow for characterizing a novel fluorescent probe is illustrated below.
Caption: Workflow for initial characterization of a novel fluorescent dye.
Part 2: Optimizing Staining Concentration: A Step-by-Step Guide
The optimal concentration of a fluorescent stain is a balance between achieving a bright, specific signal and minimizing background fluorescence and potential cytotoxicity. This is determined empirically through a titration experiment.
Q2: What is the recommended starting concentration for staining cells or tissues with this compound?
Answer: Since this is a novel compound, there is no established starting concentration. You must determine it experimentally. A logical approach is to perform a concentration titration series.
Rationale: Using too high a concentration can lead to non-specific binding, high background, and the formation of dye aggregates, all of which obscure the true signal.[7] Conversely, too low a concentration will result in a weak signal that is difficult to distinguish from noise. A titration experiment allows you to identify the concentration that provides the best signal-to-noise ratio.
Experimental Protocol: Concentration Titration for Optimal Staining
-
Prepare a Stock Solution: Create a concentrated stock solution (e.g., 1-10 mM) in a validated solvent like DMSO. Store this stock protected from light and at an appropriate temperature (e.g., -20°C).
-
Prepare Working Dilutions: On the day of the experiment, prepare a series of working dilutions from your stock solution in your final staining buffer (e.g., PBS, HBSS). A good starting range for a titration might be:
-
10 µM, 5 µM, 2 µM, 1 µM, 500 nM, 250 nM, 100 nM, 50 nM.
-
-
Prepare Your Samples: Culture your cells or prepare your tissue sections as per your standard protocol. Include the following essential controls:
-
Unstained Control: A sample that goes through all processing steps but is not exposed to the dye. This is critical for assessing autofluorescence.
-
Vehicle Control: A sample treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the dye, to check for solvent-induced artifacts.
-
-
Staining: Incubate your samples with each of the different dye concentrations for a fixed period (e.g., 15-30 minutes at room temperature or 37°C). This incubation time may also need optimization later.
-
Washing: After incubation, wash the samples thoroughly to remove unbound dye. A typical wash consists of 2-3 rinses with fresh staining buffer.[2] Inadequate washing is a primary cause of high background.[2]
-
Imaging:
-
Image all samples (including controls) using identical microscope settings (e.g., laser power, exposure time, gain). This is crucial for a fair comparison.
-
Use the filter sets you identified as optimal in Part 1.
-
-
Analysis:
-
Qualitatively assess the images for bright, specific staining versus background haze.
-
Quantitatively measure the mean fluorescence intensity of the stained structures and a background region in each image. Calculate the signal-to-noise ratio (S/N) for each concentration.
-
Data Presentation: Titration Experiment Results
| Concentration | Mean Signal Intensity | Mean Background Intensity | Signal-to-Noise Ratio (S/N) | Observations (e.g., Specificity, Aggregates) |
| 10 µM | ||||
| 5 µM | ||||
| 2 µM | ||||
| 1 µM | ||||
| 500 nM | ||||
| 250 nM | ||||
| 100 nM | ||||
| 50 nM | ||||
| Unstained | Defines autofluorescence level | |||
| Vehicle |
The optimal concentration is the one that yields the highest S/N ratio without causing artifacts like precipitation or signs of cell stress.
Caption: Experimental workflow for optimizing staining concentration.
Part 3: Troubleshooting and Frequently Asked Questions (FAQs)
Even with a systematic approach, you may encounter issues. This section addresses the most common problems in a Q&A format.
Q3: My signal is very weak or I don't see any staining. What should I do?
Answer: This issue can stem from several sources. Let's break them down logically:
-
Incorrect Filter Sets: Double-check that your microscope's excitation and emission filters are appropriate for the spectra you determined in Part 1. A mismatch is a common reason for signal loss.[2]
-
Concentration Too Low: Your optimal concentration may be higher than the range you tested. Try a higher concentration range in your titration.
-
Photobleaching: The dye may be fading rapidly upon exposure to excitation light. Reduce laser power or exposure time. Consider using an anti-fade mounting medium.[8]
-
Dye Instability: Ensure your stock solution is stored correctly and that working solutions are made fresh. Fluorophores can degrade over time, especially when exposed to light.[2]
-
Cellular Uptake/Binding Issues: The dye may not be cell-permeant (for intracellular targets) or may not bind to any specific structure in your sample. This is a fundamental property of the molecule that must be considered.
Q4: The background in my images is very high, obscuring the specific signal.
Answer: High background is a common problem that can usually be resolved.
-
Concentration Too High: This is the most frequent cause. The optimal concentration from your titration is key. Excess dye will bind non-specifically.
-
Inadequate Washing: Increase the number and/or duration of your washing steps after staining to more effectively remove unbound dye.[2]
-
Dye Precipitation: At high concentrations, some organic dyes can form aggregates that appear as bright, non-specific puncta. Centrifuge your working solution before applying it to the sample or try a lower concentration.
-
Autofluorescence: Your cells or tissue may have endogenous fluorescence. Image your "Unstained Control" sample in the same channel to assess this. If autofluorescence is high, you may need to perform a quenching step (e.g., with Sodium Borohydride for aldehyde-induced fluorescence) or use spectral unmixing if your imaging software supports it.[8][9]
Q5: How do I know if the staining I'm seeing is specific?
Answer: This is a critical question for validating any new stain.
-
Correlation with Known Structures: Does the staining pattern co-localize with a known organelle or structure? You can co-stain with a well-characterized probe (e.g., DAPI for nuclei, MitoTracker for mitochondria) to check for overlap.
-
Positive and Negative Controls: If you hypothesize the dye binds to a specific target, use cells known to express high levels of that target (positive control) and cells that lack it (negative control, e.g., via knockout or siRNA). Specific staining should be present only in the positive control.[10]
-
Blocking Experiment: If the dye is thought to bind to a specific receptor or protein, pre-incubating the sample with an excess of an unlabeled molecule that binds to the same site should prevent or reduce staining from your fluorescent probe.
Q6: My sample looks great at first, but the fluorescence fades quickly when I try to take a picture.
Answer: You are experiencing photobleaching, where the fluorophore is photochemically destroyed by the excitation light.
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still gives you a detectable signal.
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For confocal microscopy, increase the scan speed or use pixel averaging instead of long dwell times.
-
Use an Anti-fade Reagent: Mount your coverslip with a commercially available anti-fade mounting medium. These reagents contain chemicals that scavenge the free radicals responsible for photobleaching.[8]
-
Image Once: Try to find your field of interest using a lower magnification or a different, more stable fluorescent channel (like brightfield or DIC) before exposing the sample to intense excitation light for final image acquisition.
References
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
-
Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from [Link]
-
Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]
-
Labinsights. (2025, March 25). A Guide to Fluorescent Dyes in Life Science Research. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Lin, J., et al. (2001). Fluorescence lifetime characterization of novel low-pH probes. PubMed Central. Retrieved from [Link]
-
RSC Publishing. (2025, June 30). An update on recent advances in fluorescent materials for fluorescence molecular imaging: a review. Retrieved from [Link]
-
Angstrom Technologies, Inc. (2022, December 18). Understanding Absorption, Emission, and Excitation in Fluorescence. Retrieved from [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Wei, L., et al. (2023). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Publications. Retrieved from [Link]
-
Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of novel fluorescent probes to detect and quantify specific reactive oxygen species. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 784160, this compound. Retrieved from [Link]
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- 4. Anatomy of Fluorescence Spectra | Thermo Fisher Scientific - US [thermofisher.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fluorescence Emission, Absorption, & Excitation | Angstrom [angtech.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. chem.uci.edu [chem.uci.edu]
Technical Support Center: Navigating Solubility Challenges with 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Welcome to the dedicated technical support guide for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine (herein referred to as BBA for brevity). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. This guide provides in-depth troubleshooting, validated protocols, and a scientific rationale for each step to empower you to overcome these common hurdles in your experiments.
Section 1: Understanding the Solubility Challenge
The molecular structure of BBA, featuring a fused system of benzimidazole and benzoxazole rings, is inherently hydrophobic. This, combined with the presence of multiple amine functional groups, makes its aqueous solubility highly dependent on pH. At physiological pH (~7.4), the primary amine and benzimidazole ring nitrogens are not sufficiently protonated, leading to low intrinsic solubility and a high propensity for precipitation in standard buffers like Phosphate-Buffered Saline (PBS).
Table 1: Predicted Physicochemical Properties of BBA
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | 250.25 g/mol [1] | Moderate molecular weight, less of a direct barrier than other factors. |
| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates a preference for lipid environments; inherently low aqueous solubility. |
| pKa (Most Basic) | ~5.0 - 6.0 (Exocyclic Amine) | The primary amine is weakly basic. At pH 7.4, a significant portion is in the neutral, less soluble form. |
| Hydrogen Bond Donors | 2 | Can participate in hydrogen bonding, but this is outweighed by the large hydrophobic core. |
| Hydrogen Bond Acceptors | 4 | Can accept hydrogen bonds, but hydrophobicity dominates. |
Note: Predicted values are derived from computational models and structural analogs, as experimental data for this specific molecule is not widely published. These values serve as a guiding framework for formulation development.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with BBA in aqueous media.
FAQ 1: My BBA, dissolved in DMSO, immediately precipitates when I add it to my PBS or cell culture medium. What's happening and how do I fix it?
Answer: This phenomenon is known as "solvent shock" or "crashing out."[2] BBA is likely highly soluble in your 100% DMSO stock, but when this concentrated stock is introduced to a fully aqueous environment, the DMSO rapidly diffuses, and the compound is forced into a medium where it is poorly soluble, causing it to precipitate.
Core Directive: Avoid direct, high-volume additions of concentrated DMSO stock to your final aqueous buffer.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: The most critical first step is to ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and affect experimental outcomes.[2]
-
Employ a Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add a small volume of this intermediate stock to your aqueous buffer.
-
Use an Intermediate Solvent: A small amount of a water-miscible organic co-solvent can bridge the polarity gap between DMSO and water.[3][4] Ethanol or propylene glycol are common choices. Prepare an intermediate dilution of your DMSO stock in the co-solvent before the final dilution into the aqueous buffer.
-
Modify the Buffer (pH Adjustment): As a weak base, BBA's solubility is highly pH-dependent.[5][6][7] Lowering the pH of your buffer will protonate the amine groups, creating a charged species (a salt) that is significantly more water-soluble.[8] This is often the most effective strategy.
FAQ 2: I've lowered the pH, but my compound still isn't soluble enough for my desired concentration. What are my next options?
Answer: If pH adjustment alone is insufficient, you can employ formulation-enhancing excipients. The two most common and effective classes for research applications are co-solvents and cyclodextrins.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][10] This makes the environment more favorable for hydrophobic molecules like BBA. Common examples include polyethylene glycol (PEG 300/400), propylene glycol, and ethanol.[][11]
-
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule, thereby increasing solubility.[]
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble molecules, like BBA, forming an "inclusion complex."[14][15][16] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[3][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and low toxicity.[3]
FAQ 3: How do I know what concentration of BBA is actually dissolved in my final buffer?
Answer: Visual inspection is not sufficient. You must quantify the soluble fraction. The "gold standard" is the shake-flask method for determining thermodynamic solubility.[17][18] After attempting to dissolve the compound, the saturated solution must be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed to remove any undissolved particulate matter. The concentration in the clear supernatant or filtrate is then measured using an appropriate analytical technique.
Common Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or DAD detection is a robust and widely used method for quantifying benzimidazole derivatives.[19][20][21][22] It offers excellent specificity and sensitivity.
-
UV-Vis Spectrophotometry: If BBA has a unique absorbance peak and no other components in the buffer interfere, this can be a simpler and faster method. A standard curve must be generated in the same solvent system used for the final sample.
Section 3: Protocols and Methodologies
These protocols provide a validated, step-by-step framework for addressing BBA solubility.
Protocol 1: pH-Dependent Solubility Profile Assessment
This experiment determines the optimal pH for solubilizing BBA.
Objective: To find the pH at which BBA achieves the desired concentration without precipitation.
Materials:
-
BBA powder
-
DMSO
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments
-
Vials, magnetic stirrer, pH meter
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a Concentrated Stock: Prepare a 10 mM stock solution of BBA in 100% DMSO.
-
Buffer Preparation: Prepare a set of buffers at various pH points (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Sample Preparation: Add an excess amount of BBA powder to separate vials containing each buffer. Alternatively, add a small, fixed amount of the DMSO stock to each buffer, targeting a final concentration known to be problematic (e.g., 50 µM).
-
Equilibration: Seal the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[18]
-
Separation of Undissolved Compound: After equilibration, carefully withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of BBA in the filtrate using a validated HPLC or UV-Vis method.
-
Data Analysis: Plot the measured solubility (concentration) against the pH to generate a pH-solubility profile.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol outlines a phase solubility study based on the Higuchi-Connors method.[2]
Objective: To determine the effect of HP-β-CD concentration on the apparent solubility of BBA.
Materials:
-
BBA powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Chosen aqueous buffer (e.g., PBS pH 7.4, or an optimized acidic buffer from Protocol 1)
-
Vials, orbital shaker, filtration devices
-
Analytical instrument (HPLC/UV-Vis)
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 40, 60 mM) in your chosen buffer.[2]
-
Add Excess BBA: Add an excess amount of solid BBA powder to each cyclodextrin solution. Ensure undissolved solid is visible in each vial.
-
Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours to ensure the formation of the inclusion complex and equilibrium is reached.[2]
-
Sample Filtration: Filter each sample through a 0.22 µm filter to remove undissolved BBA.
-
Quantification: Determine the concentration of BBA in each filtrate.
-
Data Analysis: Plot the concentration of dissolved BBA (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot indicates the formation of a soluble 1:1 complex.
Section 4: Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for BBA Precipitation
Sources
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- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 12. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
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- 22. researchgate.net [researchgate.net]
preventing aggregation of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine in solution
Prepared by: Senior Application Scientist, Advanced Drug Development Division
Welcome to the technical support center for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound aggregation in solution. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
Introduction: Understanding the Aggregation Challenge
This compound is a heterocyclic molecule with a rigid, planar structure. This inherent planarity, combined with intermolecular hydrogen bonding capabilities via its amine and benzimidazole moieties, makes it highly susceptible to π-π stacking and self-association. This leads to the formation of aggregates and, ultimately, precipitation, especially in aqueous environments. Aggregation is a critical issue as it can lead to inaccurate measurements in biological assays, reduced bioavailability, and potentially misleading structure-activity relationship (SAR) data.[1]
This guide provides a logical, step-by-step approach to mitigate and prevent aggregation, ensuring your compound remains in a monomeric, active state in solution.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My compound is precipitating immediately upon dilution into my aqueous assay buffer. What is the primary cause?
Answer: This is a classic sign of a compound exceeding its thermodynamic solubility limit. The core issue stems from the molecule's low intrinsic aqueous solubility. Benzimidazole-based compounds are often poorly soluble in neutral aqueous solutions.[2] Your highly concentrated stock solution (likely in a polar aprotic solvent like DMSO) allows the compound to be solvated, but upon dilution into a predominantly aqueous buffer, the compound molecules are driven to associate with each other rather than with water, causing them to "crash out" of solution.
Question 2: How can I systematically select a better solvent system to start with?
Answer: A systematic solvent screening is the most robust approach. The goal is to find a solvent or co-solvent system that can maintain the compound's solubility throughout the dilution process.
The solubility of benzimidazoles is generally higher in alcohols and polar aprotic solvents like DMSO.[3] However, for biological assays, the final concentration of organic solvents must be kept low to avoid artifacts. This necessitates a careful balance.
Protocol 1: Systematic Solvent Solubility Screening
-
Preparation: Prepare small, precise amounts of your compound in several vials.
-
Solvent Addition: Add a measured volume of each test solvent (see Table 2) to achieve a high target concentration (e.g., 10-20 mM).
-
Dissolution: Use vortexing and sonication to aid dissolution. If the compound does not dissolve, gentle heating (e.g., 37°C for 30 minutes) can be attempted, but be sure to check for recrystallization upon cooling.[4]
-
Aqueous Dilution Test: Once a clear stock solution is achieved, perform a serial dilution into your target aqueous buffer (e.g., PBS, pH 7.4).
-
Observation: Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles) immediately and after a period equivalent to your experiment's duration (e.g., 24 hours).
-
Selection: The best solvent system is the one that allows for the highest concentration stock while remaining clear at the final assay concentration for the required duration.
| Solvent | Class | Dielectric Constant (approx.) | Notes |
| DMSO | Polar Aprotic | 47 | Excellent solubilizing power, but can be toxic to cells at >0.5-1%. |
| NMP | Polar Aprotic | 32 | Strong solubilizer, often used when DMSO fails. Check cellular tolerance. |
| DMF | Polar Aprotic | 37 | Good solubilizer, but has known toxicity concerns. |
| Ethanol | Polar Protic | 25 | Good co-solvent, generally well-tolerated by cells at low concentrations. |
| PEG 300/400 | Polar Protic | ~12 | Non-volatile co-solvent, often used in in-vivo formulations.[5] |
| Methanol | Polar Protic | 33 | Can be effective but is more volatile and toxic than ethanol. |
| Table 1: Recommended Solvents for Initial Screening. |
Question 3: Can I use pH to my advantage to prevent aggregation?
Answer: Absolutely. This is one of the most powerful tools for a molecule like this. This compound has multiple basic nitrogen atoms (the primary amine and the benzimidazole nitrogens). In an acidic environment (low pH), these nitrogens will become protonated.[6] This protonation confers a positive charge on the molecule, drastically increasing its polarity and, therefore, its affinity for water molecules.[7][8] The charged molecules will also repel each other electrostatically, further preventing aggregation.[9]
The key is to work at a pH that is at least 1-2 units below the pKa of the primary basic center.
Caption: Diagram illustrating how lowering pH protonates the compound, increasing solubility.
Protocol 2: Preparation and pH Adjustment of Stock Solutions
-
Initial Dissolution: Dissolve the compound in a minimal amount of DMSO.
-
Acidification: Add a small amount of an aqueous acid (e.g., 0.1 M HCl) to the DMSO stock while vortexing. This pre-protonates the compound.
-
Buffer Dilution: Dilute this acidified stock into your final assay buffer.
-
Final pH Check: Measure the pH of the final solution. It may be necessary to adjust the pH of the bulk assay buffer itself to maintain the compound's protonated state.
-
Important: Always run a vehicle control with the same final pH to ensure that the pH change itself does not affect your biological system.[2]
Question 4: I've optimized the solvent and pH, but still see some instability over time. What's next?
Answer: If fundamental solubility issues are addressed, the next step is to introduce formulation excipients. These are additives that stabilize the compound through various non-covalent mechanisms.[10] For your compound, surfactants and polymers are excellent candidates.
-
Surfactants (e.g., Polysorbate 80/Tween 80, Poloxamers): These are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles. The hydrophobic core of the micelle can encapsulate your compound, while the hydrophilic shell keeps the entire complex soluble in the aqueous medium.
-
Polymers (e.g., PEG, PVP): These can adsorb to the surface of your compound molecules or nascent aggregates, providing a steric barrier that physically prevents them from getting close enough to each other to aggregate.[9]
-
Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with your compound, effectively shielding its hydrophobic regions from the water.
Caption: Diagram showing how excipients can prevent compound self-association.
Protocol 3: Formulation with Co-solvents and Surfactants
This protocol is adapted from common starting points for poorly soluble compounds.[5]
-
Initial Dissolution: In a sterile vial, dissolve the required amount of your compound in DMSO (e.g., to make a 10% DMSO final concentration).
-
Sequential Addition: a. Add a co-solvent like PEG300 (e.g., to make a 40% final concentration) and vortex thoroughly. b. Add a surfactant like Tween 80 (e.g., to make a 5% final concentration) and vortex thoroughly.
-
Final Dilution: Slowly add the aqueous buffer (e.g., saline, to make up the remaining 45%) to the mixture while vortexing. This is a critical step to avoid localized concentration spikes that can cause precipitation.
-
Final Observation: The final solution should be clear. If precipitation occurs, the proportions may need to be adjusted (e.g., increase co-solvent/surfactant or decrease the final compound concentration).
| Excipient Class | Example(s) | Mechanism of Action | Typical Starting Conc. |
| Surfactant | Polysorbate 80 (Tween 80) | Micellar encapsulation | 0.1 - 5% (v/v) |
| Co-solvent | Polyethylene Glycol (PEG300) | Increases solvent polarity | 5 - 40% (v/v) |
| Polymer | Polyvinylpyrrolidone (PVP) | Steric hindrance | 1 - 5% (w/v) |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin | Inclusion complex formation | 2 - 10% (w/v) |
| Table 2: Common Excipients for Preventing Aggregation. |
Question 5: How can I be sure that my efforts have worked? How do I detect and quantify aggregation?
Answer: Visual inspection is the first step, but quantitative methods are required for confirmation. You need to verify that your compound is in a monomeric state and not forming small, invisible nano-aggregates that can still confound results.
Protocol 4: Characterization of Aggregation by Dynamic Light Scattering (DLS)
DLS is a powerful technique for detecting the presence of aggregates by measuring the size distribution of particles in a solution.[11]
-
Sample Preparation: Prepare your final formulation as you would for your experiment. Include a "vehicle only" control.
-
Filtration: Filter the sample through a low-binding syringe filter (e.g., 0.02 or 0.1 µm) directly into a clean DLS cuvette. This removes extrinsic dust particles.
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the target temperature.
-
Data Acquisition: Run the measurement according to the instrument's standard operating procedure.
-
Analysis:
-
Monomeric Solution: A successful, non-aggregated solution will show a single, low-intensity peak corresponding to a small hydrodynamic radius (< 5 nm).
-
Aggregated Solution: The presence of aggregates will be indicated by the appearance of a second peak (or multiple peaks) at a much larger size (e.g., >100 nm) and a significant increase in the polydispersity index (PDI).[12]
-
| Method | Principle | Information Provided | Throughput |
| Visual Inspection | Light scattering by eye | Presence of gross precipitation/cloudiness. | High |
| UV-Vis Spectroscopy | Measures light absorbance/scattering | Can detect turbidity (increased absorbance at 340-600 nm). | High |
| Dynamic Light Scattering (DLS) | Measures particle size distribution via Brownian motion. | Hydrodynamic radius, size distribution, PDI.[11] | Medium |
| Size Exclusion Chromatography (SEC) | Separates molecules by size. | Detects soluble oligomers and aggregates.[13] | Low |
| Table 3: Comparison of Common Aggregation Detection Methods. |
Final Workflow: A Systematic Approach
To ensure success, follow a logical progression of troubleshooting steps. Start with the simplest and most impactful variables before moving to more complex formulations.
Caption: A systematic workflow for troubleshooting compound aggregation.
By implementing these strategies, you can overcome the challenges posed by the aggregation of this compound, leading to more reliable and reproducible scientific outcomes.
References
-
ResearchGate. Solubility of Benzimidazoles in Alcohols | Request PDF. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
-
PubMed. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Available at: [Link]
-
ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]
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PMC - NIH. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Available at: [Link]
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PMC - PubMed Central. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Available at: [Link]
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Proteos. (2023). Methods for Determining Aggregation. Available at: [Link]
-
ResearchGate. (2020). (PDF) Temperature Induced Aggregation of Organic Semiconductors. Available at: [Link]
-
MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available at: [Link]
-
JoVE. (2024). Video: Extraction: Effects of pH. Available at: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]
-
European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Available at: [Link]
-
PubMed. Temperature Induced Aggregation of Organic Semiconductors. Available at: [Link]
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ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]
-
PubChem. 2-Methyl-1H-benzoimidazol-5-ylamine. Available at: [Link]
-
BioProcess International. Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Available at: [Link]
-
ACS Publications - American Chemical Society. Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. Available at: [Link]
-
Abyntek Biopharma. (2023). 5 methods to quantify proteins. Available at: [Link]
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PMC - NIH. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Available at: [Link]
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MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
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Bentham Science Publishers. (2006). Methods for Measuring Protein Aggregation. Available at: [Link]
-
Semantic Scholar. Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. Available at: [Link]
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ACS Publications. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Available at: [Link]
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ACS Publications. Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. Available at: [Link]
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American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
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PubChem. 2-(1H-benzimidazol-2-yl)aniline. Available at: [Link]
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ResearchGate. Effect of temperature on aggregation behavior of aqueous solutions of sodium cumene sulfonate | Request PDF. Available at: [Link]
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CD BioSciences. Identification of Small-Molecule Aggregation. Available at: [Link]
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University of Birmingham. Solubility and pH of amines. Available at: [Link]
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PMC - NIH. Identifying protein aggregation mechanisms and quantifying aggregation rates from combined monomer depletion and continuous scattering. Available at: [Link]
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Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Available at: [Link]
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ResearchGate. Methods for Measuring Protein Aggregation | Request PDF. Available at: [Link]
-
NIH. Effect of Aggregation and Molecular Size on the Ice Nucleation Efficiency of Proteins. Available at: [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
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ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
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ResearchGate. Dissolution Method Development for Poorly Soluble Compounds | Request PDF. Available at: [Link]
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AZoM. (2014). Characterization of Protein Aggregate Composition using Light Scattering Techniques. Available at: [Link]
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minimizing background staining with 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Welcome to the technical support center for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize staining protocols, with a primary focus on minimizing background signal. As a Senior Application Scientist, I will provide in-depth, experience-driven advice to ensure you achieve high-quality, specific staining results.
Troubleshooting Guide: Minimizing Background Staining
High background staining is a common issue in fluorescence microscopy that can obscure specific signals and lead to misinterpretation of results. This guide provides a systematic approach to identifying and resolving the root causes of high background when using this compound.
Question: My entire sample is fluorescent, not just my target structure. What is causing this high background and how can I fix it?
Answer: This is a classic case of high background, which can stem from several factors. Let's break down the potential causes and solutions, from most to least common.
1. Inappropriate Stain Concentration
-
Causality: Using too high a concentration of the staining solution is the most frequent cause of high background. At high concentrations, the dye molecules can aggregate or bind non-specifically to various cellular or tissue components through weak hydrophobic or electrostatic interactions.[1][2] Benzimidazole-based dyes, in particular, can exhibit altered fluorescent properties upon aggregation, which may contribute to a diffuse background signal.[3][4]
-
Solution: Titrate Your Staining Solution. The optimal concentration of a fluorescent stain is a balance between achieving a strong specific signal and maintaining a low background. It is crucial to perform a titration experiment to determine the ideal concentration for your specific application.
Experimental Protocol: Staining Solution Titration
-
Prepare a series of dilutions of your this compound stock solution. A good starting range would be from 0.1 µM to 10 µM.
-
Prepare identical samples (e.g., cell cultures on coverslips or tissue sections).
-
Stain each sample with a different concentration from your dilution series, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Image all samples using the same microscope settings (e.g., laser power, exposure time, gain).
-
Compare the images to identify the concentration that provides the best signal-to-noise ratio.
-
| Concentration | Signal Intensity | Background Intensity | Signal-to-Noise Ratio |
| 10 µM | High | Very High | Low |
| 5 µM | High | High | Moderate |
| 1 µM | Good | Low | High (Optimal) |
| 0.5 µM | Moderate | Very Low | Moderate |
| 0.1 µM | Low | Very Low | Low |
2. Insufficient Washing
-
Causality: Inadequate washing after the staining step will leave unbound or loosely bound dye molecules in the sample, leading to a generalized, high background fluorescence.[2][5]
-
Solution: Optimize Your Washing Protocol.
-
Increase the number and duration of washes. Instead of two short washes, try three to four longer washes (5-10 minutes each).
-
Use an appropriate wash buffer. A common choice is Phosphate-Buffered Saline (PBS). For more stringent washing, you can add a non-ionic detergent like Tween 20 (0.05% - 0.1%) to your wash buffer to help remove non-specifically bound dye.[6]
-
Ensure gentle agitation during washing to facilitate the removal of unbound dye from all surfaces of the sample.
-
3. Non-Specific Binding
-
Causality: The chemical structure of this compound, with its benzimidazole and benzooxazole rings, may have an affinity for certain cellular components beyond its intended target. Hydrophobic interactions are a common cause of non-specific binding of fluorescent dyes.[7]
-
Solution: Incorporate a Blocking Step. Before applying the stain, incubate your sample with a blocking solution. This will saturate non-specific binding sites, reducing the chances of the dye binding to them.
-
Common Blocking Agents:
-
Bovine Serum Albumin (BSA): A 1-5% solution of BSA in your buffer is a good general-purpose blocking agent.[5]
-
Normal Serum: Using normal serum from the species in which your secondary antibody (if applicable in your protocol) was raised can be very effective.[1][8]
-
Commercial Blocking Buffers: Several optimized commercial blocking buffers are available and may offer superior performance.
-
-
4. Autofluorescence
-
Causality: Many biological samples, particularly fixed tissues, exhibit natural fluorescence, known as autofluorescence.[9][10] This is often due to the presence of molecules like collagen, elastin, and lipofuscin. Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.[9][10]
-
Solution: Quench Autofluorescence.
-
Use a quenching agent. Commercial quenching kits are available (e.g., TrueVIEW®).[9] Alternatively, reagents like Sudan Black B or sodium borohydride can be used, but require careful optimization as they can sometimes reduce the specific signal.
-
Choose a different fixative. If you suspect your fixative is the culprit, consider using a non-aldehyde-based fixative like methanol or acetone.[9][10]
-
Spectral Unmixing: If your microscope has this capability, you can acquire images in multiple spectral channels and use software to subtract the autofluorescence signature from your specific signal.
-
Workflow for Minimizing Background Staining
Caption: A systematic workflow for troubleshooting and optimizing a staining protocol to minimize background fluorescence.
Frequently Asked Questions (FAQs)
Q1: Should I prepare my this compound solution fresh for each experiment?
A1: Yes, it is highly recommended to prepare fresh staining solutions for each experiment.[5] This minimizes the risk of dye precipitation or degradation over time, both of which can lead to artifacts and increased background. If you need to store a stock solution, dissolve the compound in a suitable solvent like DMSO, aliquot it into small, single-use volumes, and store it desiccated and protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
Q2: Can the pH of my buffer affect the staining?
A2: Absolutely. The fluorescence of many organic dyes, including those with benzimidazole moieties, can be pH-sensitive.[11][12] It is crucial to use a buffer with a stable pH within the optimal range for your experiment (typically around pH 7.2-7.4 for live cells and physiological conditions). Always check that your buffer's pH is correct before use.
Q3: I see small, bright, punctate dots in my background. What are these?
A3: These are likely aggregates of the dye.[4] This can happen if the dye concentration is too high, if the dye has low solubility in your buffer, or if the stock solution has precipitated. To resolve this, try the following:
-
Centrifuge your staining solution: Before applying it to your sample, spin the diluted staining solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for staining.
-
Filter your buffers: Filtering all buffers through a 0.22 µm filter can help remove particulate matter that might contribute to background.[5]
-
Lower the staining concentration: As discussed in the troubleshooting guide, reducing the dye concentration is a key step to prevent aggregation.[3]
Q4: Does incubation time and temperature matter?
A4: Yes, both are important parameters to optimize.
-
Incubation Time: A longer incubation time does not always lead to a better signal and can increase non-specific binding.[13] Start with the recommended time in a protocol, and then test shorter and longer times to find the optimal balance.
-
Temperature: Most staining is done at room temperature. However, performing the incubation at 4°C for a longer period (e.g., overnight) can sometimes reduce non-specific binding for certain probes.[13] Conversely, a higher temperature could potentially increase background. Consistency is key for reproducible results.
Q5: My negative control (no stain) shows some fluorescence. What should I do?
A5: This indicates autofluorescence in your sample.[9][10] Refer to the "Autofluorescence" section in the troubleshooting guide above for strategies to mitigate this issue, such as using quenching agents or trying a different fixation method.
References
-
ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining. [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Tips: Reducing background. [Link]
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]
-
Biocompare. (2022, June 21). Immunohistochemistry Troubleshooting. [Link]
-
NIH. (2018, January 5). Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants. [Link]
-
Chinese Chemical Society. (2021, October 27). Aggregation-Induced Fluorogens in Bio-Detection, Tumor Imaging, and Therapy: A Review. [Link]
-
ACS Publications. (2018, July 11). Controlled Dye Aggregation in Sodium Dodecylsulfate-Stabilized Poly(methylmethacrylate) Nanoparticles as Fluorescent Imaging Probes. [Link]
-
PubChem. 2-Methyl-1H-benzoimidazol-5-ylamine. [Link]
-
ResearchGate. (2025, August 5). Aggregation of dye molecules and its influence on the spectral luminescent properties of solutions. [Link]
-
ACS Publications. (2018, November 19). Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission. [Link]
-
MDPI. New Benzimidazole-Based pH-Sensitive Fluorescent Probes. [Link]
-
Central Laser Facility. Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. [Link]
-
PubMed. Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. [Link]
-
NIH. (2012, January 5). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. [Link]
-
PubChem. 2-(1H-benzimidazol-2-yl)aniline. [Link]
-
PubMed Central. Protocol for antibody optimization and panel design in high-dimensional multiplexed immunofluorescence imaging. [Link]
-
Royal Society of Chemistry. A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solutions. [Link]
-
ResearchGate. Protocol for antibody optimization and panel design in high-dimensional multiplexed immunofluorescence imaging. [Link]
-
NIH. 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole. [Link]
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ResearchGate. (2025, August 9). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. [Link]
-
PubChem. This compound. [Link]
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PubChem. 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. [Link]
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PASL. 5-Chloro-N-(1-nitroso-4,5-dihydro-1H-imidazol-2-yl)benzo[c][5][6][13]thiadiazol-4-amine. [Link]
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- 12. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
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Technical Support Center: Effect of pH on the Fluorescence of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Document ID: TSS-BBOA-PH-2026-01 Last Updated: January 18, 2026
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the pH-dependent fluorescence of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine (hereafter referred to as BBOA). While specific data on this exact molecule is limited, its core structure, comprising benzimidazole and benzoxazole moieties, provides a strong basis for predicting its photophysical behavior. Molecules containing these heterocyclic systems are well-documented to exhibit significant changes in fluorescence in response to pH variations due to protonation and deprotonation events at multiple sites.[1][2][3][4]
This document is structured to anticipate and resolve common experimental challenges. It combines theoretical principles with practical troubleshooting and validated protocols to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of BBOA expected to be sensitive to pH?
A1: The BBOA molecule possesses several ionizable functional groups that can gain or lose a proton depending on the ambient pH. These include:
-
The Benzimidazole Moiety: This group has a tertiary nitrogen atom that can be protonated in acidic conditions and an imino (-NH) proton that can be deprotonated under strongly basic conditions.[1]
-
The Amino Group (-NH2): The exocyclic amine on the benzooxazole ring is a basic site that will be protonated at low pH.
Protonation or deprotonation at these sites alters the electronic structure of the molecule. This change directly impacts the energy levels of the ground (S₀) and excited (S₁) states, leading to observable changes in fluorescence intensity (quantum yield), emission wavelength (color), and fluorescence lifetime.[5] For instance, protonation of the benzimidazole's tertiary nitrogen often leads to a significant red-shift (a shift to a longer wavelength) in the fluorescence spectrum.[1]
Q2: What is Excited-State Intramolecular Proton Transfer (ESIPT) and could it affect BBOA?
A2: ESIPT is a photophysical process where a proton is transferred within the same molecule after it has been excited by light.[6][7][8] This process is extremely fast and results in the formation of an excited-state tautomer, which often fluoresces at a much longer wavelength (a large Stokes shift) than the original molecule.[9] While classic ESIPT requires a hydroxyl group adjacent to a proton-accepting nitrogen (like in 2-(2'-hydroxyphenyl)benzoxazole),[10][11] the amine and imidazole groups in BBOA could potentially engage in excited-state proton transfer with solvent molecules or other protic species, influencing its fluorescence profile.[10]
Q3: How do I determine the optimal pH for my experiments with BBOA?
A3: The "optimal" pH is entirely application-dependent.
-
For Maximum Brightness: You must perform a pH titration experiment (see Protocol 1) to identify the pH range where the fluorescence quantum yield is highest.
-
For Ratiometric Sensing: If the protonated and neutral forms of BBOA have distinct emission peaks, you can use the ratio of their intensities for pH sensing. The optimal range for this application would be around the molecule's pKa, where both species coexist and the ratio is most sensitive to pH changes.
-
For Biological Assays: The pH should be maintained within a physiologically relevant range (e.g., pH 7.2-7.4 for cytoplasm, or more acidic for lysosomes) using a suitable biological buffer.[12][13]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your fluorescence measurements.
Problem 1: My fluorescence signal is weak or completely quenched.
| Possible Cause | Recommended Solution & Explanation |
| Extreme pH | Very low or very high pH can lead to the formation of non-fluorescent or weakly fluorescent species (e.g., a dication or dianion). Protons (H+) and hydroxide ions (OH-) can also act as collisional quenchers at high concentrations. Solution: Perform a broad pH titration (pH 2-12) to identify and avoid these quenching regions. |
| Concentration Quenching | At high concentrations, fluorophores can form non-fluorescent aggregates or self-quench through energy transfer.[14][15] Solution: Dilute your sample. Prepare a concentration series (e.g., 0.1 µM to 20 µM) to find the linear range where fluorescence intensity is proportional to concentration. |
| Solvent Effects | In protic, hydrogen-bonding solvents like water or ethanol, the fluorescence of certain protonated species can be quenched. Solution: Test the fluorescence in a range of solvents with varying polarity and hydrogen-bonding capability (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water) to understand the role of the solvent. |
| Photobleaching | Prolonged or high-intensity excitation light can permanently destroy the fluorophore. Solution: Reduce the excitation intensity using neutral density filters, decrease the slit width on the fluorometer, and minimize the sample's exposure time to the light source. |
Problem 2: The fluorescence intensity is unstable and drifting over time.
| Possible Cause | Recommended Solution & Explanation |
| Poor Buffer Capacity | If your experiment generates or consumes protons, or if there is CO₂ absorption from the air, an inadequately buffered solution will change pH, causing the fluorescence to drift.[16] Solution: Ensure your buffer concentration is sufficient (typically 20-100 mM) and that you are working within its effective buffering range (pKa ± 1 pH unit). |
| Temperature Fluctuations | Fluorescence is temperature-sensitive. An increase in temperature often decreases fluorescence intensity due to increased molecular collisions and non-radiative decay pathways.[16][17] Solution: Use a temperature-controlled cuvette holder to maintain a constant and recorded temperature throughout the experiment. |
| Precipitation | The different protonated forms of BBOA may have varying solubilities. If the molecule precipitates out of solution, the measured fluorescence will decrease. Solution: Visually inspect the cuvette for turbidity. You may need to add a co-solvent (like DMSO or ethanol, <1% v/v) to improve solubility, but be sure to run a control to check for solvent effects on fluorescence. |
| pH Meter Drift | The issue may be with your pH measurement, not the fluorescence. Solution: Calibrate your pH meter with fresh, certified buffers before each experiment. Ensure the electrode is properly maintained and stored.[18] |
Problem 3: The peak emission wavelength is shifting.
| Possible Cause | Recommended Solution & Explanation |
| Protonation/Deprotonation | This is the expected behavior for a pH-sensitive fluorophore. A shift in wavelength indicates the formation of a different chemical species (e.g., neutral molecule, monocation, dication).[1] Solution: This is not an error but a key piece of data. Record both the intensity and the peak wavelength at each pH point. A plot of wavelength vs. pH can be very informative. |
| Change in Solvent Polarity | The emission wavelength of many fluorophores is sensitive to the polarity of the solvent (solvatochromism). Solution: Maintain a consistent solvent system throughout your experiments. If using mixed solvents, ensure the proportions are precise. |
| Inner Filter Effect | At high concentrations, the sample can re-absorb its own emitted light, which can distort the emission spectrum and cause an apparent red-shift.[17][19] Solution: Ensure your sample's absorbance at the excitation wavelength is low, typically below 0.1 AU, to minimize this effect. Dilute the sample if necessary. |
Section 3: Experimental Protocols
Protocol 1: Characterizing the pH-Fluorescence Profile of BBOA
This protocol details the steps to perform a pH titration and determine the pKa values of the fluorophore in its ground and excited states.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of BBOA (e.g., 1-10 mM) in a suitable organic solvent like DMSO or ethanol to ensure complete dissolution.
-
Working Solution Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Use buffers with overlapping ranges to ensure continuous coverage (See Table 1).
-
For each pH point, pipette a small volume of the BBOA stock solution into a cuvette containing the buffer to achieve a final concentration in the low micromolar range (e.g., 1-5 µM). The final percentage of organic solvent should be kept constant and minimal (e.g., <0.5%) across all samples.
-
Gently mix and allow the solution to equilibrate for 5-10 minutes.
-
-
Absorbance Measurement:
-
For each sample, record the UV-Vis absorbance spectrum to identify the ground-state species.
-
Plot the absorbance at a specific wavelength (e.g., the peak of one of the species) versus pH. This data can be fitted to the Henderson-Hasselbalch equation to determine the ground-state pKa.
-
-
Fluorescence Measurement:
-
Excite the sample at an isosbestic point from the absorbance spectra, if one exists. This ensures that all ground-state species are excited with equal efficiency, simplifying data interpretation. If not, excite at the peak of the most prevalent species.
-
Record the full emission spectrum for each pH point.
-
Plot the fluorescence intensity at the emission maximum versus pH.
-
-
Data Analysis (pKa Determination):
-
The fluorescence intensity vs. pH plot will typically be a sigmoidal curve. The pKa (for the excited state) corresponds to the pH at the midpoint of the transition.
-
Fit the data to the following sigmoidal equation: I = I_min + (I_max - I_min) / (1 + 10^(n(pKa - pH))) Where I is the fluorescence intensity, I_min and I_max are the minimum and maximum intensities, and n is the Hill coefficient.
-
Table 1: Recommended Buffers for pH Titration
| pH Range | Buffer System | Typical Concentration |
| 2.2 - 3.6 | Glycine-HCl | 50 mM |
| 3.0 - 5.2 | Citrate | 50 mM |
| 4.0 - 6.2 | Acetate | 50 mM |
| 5.8 - 8.0 | Phosphate (PBS) | 50 mM |
| 7.2 - 9.0 | Tris-HCl | 50 mM |
| 8.6 - 10.4 | Borate | 50 mM |
| 9.2 - 11.0 | CAPS/CHES | 50 mM |
Visualization of Concepts
Hypothetical Protonation Equilibria of BBOA
The following diagram illustrates the potential protonation states of the BBOA molecule. The actual fluorescence properties of each species must be determined experimentally.
Caption: Potential pH-dependent species of BBOA.
Experimental Workflow for pH Titration
Caption: Workflow for determining the pH profile of BBOA.
References
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- Kim, T., et al. (2010). Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution. The Journal of Physical Chemistry A, 114(20), 6098-6105.
- Catalán, J., et al. (2000). Excited-State Intramolecular Proton Transfer in 2-(3'-Hydroxy-2'-pyridyl)benzoxazole. Evidence of Coupled Proton and Charge Transfer in the Excited State of Some o-Hydroxyarylbenzazoles. The Journal of Physical Chemistry A, 104(49), 11513-11521.
- Henary, M. M., & Fahrni, C. J. (2002). Excited State Intramolecular Proton Transfer and Metal Ion Complexation of 2-(2'-Hydroxyphenyl)benzazoles in Aqueous Solution. The Journal of Physical Chemistry A, 106(21), 5210-5219.
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- Wang, Y., et al. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. The Journal of Physical Chemistry B, 125(47), 12975-12984.
- Brown, J. C., et al. (2020). Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors. Sensors, 20(21), 6106.
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- Smith, K. C., & Kaufmann, K. J. (1999). Excited-State Intramolecular Proton Transfer in 2-(2-Hydroxyphenyl)benzimidazole and -benzoxazole: Effect of Rotamerism and Hydrogen Bonding. The Journal of Physical Chemistry, 103(38), 7508-7514.
- Rogers, K. S., & Clayton, C. C. (1972). Effects of pH on benzimidazole fluorescence. Analytical Biochemistry, 48(1), 199–201.
- Rogers, K. S., & Clayton, C. C. (1972). Effects of pH on benzimidazole fluorescence. PubMed.
- Dogra, S. K. (1995). and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Journal of Chemical Sciences, 107(5-6), 647-662.
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- Gotor, R., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI.
- Gotor, R., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes.
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- Luchowski, R., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Molecules, 15(4), 2463-2481.
- Science.gov. (n.d.). fluorescence quenching mechanisms: Topics by Science.gov. Science.gov.
- Mishan, M. A., et al. (2018). Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes. Redox Biology, 14, 334-342.
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- BenchChem. (n.d.). How to troubleshoot low signal or high background in NADPH fluorescence assays. BenchChem.
- Liu, Y., et al. (2021). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Advances, 11(17), 10165-10169.
- Liu, Y., et al. (2021). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism.
- Drawell. (n.d.). How to Troubleshoot pH Meter Errors Effectively. Drawell.
- Wang, F., et al. (2019).
- Wang, F., et al. (2019).
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- Li, N., et al. (2015). Responsive mechanism of 2-(2′-hydroxyphenyl)benzoxazole-based two-photon fluorescent probes for zinc and hydroxide ions. Dyes and Pigments, 121, 169-175.
- Seela, F., et al. (2007). pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA. Photochemical & Photobiological Sciences, 6(11), 1197-1201.
- Li, Y., et al. (2023). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Molecules, 28(15), 5777.
- Piltan, M., et al. (2021). Chemistry of 2-(2′-Aminophenyl)
- Li, N., et al. (2011). A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1876-1880.
- ResearchGate. (n.d.). Benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+.
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- 19. edinst.com [edinst.com]
Technical Support Center: Stability of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Welcome to the technical support center for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. While specific stability data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from related benzimidazole and benzoxazole derivatives to provide robust troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the chemical structure, which includes benzimidazole, benzoxazole, and aromatic amine functionalities, the primary factors affecting stability are likely to be exposure to light, oxygen, high temperatures, and humidity.[1] Aromatic amines are susceptible to oxidation, and heterocyclic rings can be sensitive to photodegradation.[1]
Q2: What are the visual signs of degradation for this compound?
A2: While not definitive, visual signs of degradation for similar compounds include a change in color, often darkening from a light to a darker shade, and a change in the physical state, such as clumping of the powder.[1] However, significant degradation can occur without any visible changes, making analytical testing essential for an accurate assessment of stability.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, it is recommended to store this compound in a cool, dry, and dark place.[1] The container should be tightly sealed to minimize exposure to air and moisture.[1] For long-term storage, keeping the compound under an inert atmosphere, such as argon or nitrogen, is advisable.[1]
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Light | Protect from light (Amber vial/opaque container) | Minimizes risk of photodegradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage | Prevents oxidation of the amine group.[1] |
| Humidity | Store in a desiccated environment | Prevents hydrolysis and moisture-related degradation. |
Q4: How should I handle the compound during experiments to minimize degradation?
A4: To minimize degradation during experimental procedures, it is best to handle the compound in a controlled environment. If possible, work under subdued light and an inert atmosphere, especially for reactions that require heating. Solutions of the compound should ideally be prepared fresh for each experiment. If a solution needs to be stored, it should be kept at a low temperature and protected from light.[1]
Troubleshooting Guide
This section addresses specific issues that you might encounter, providing potential causes and recommended solutions.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in the stock solution or during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound before each experiment.
-
Solvent Purity: Ensure the solvent used to dissolve the compound is of high purity and free of peroxides or other reactive impurities.
-
Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Temperature Control: Keep the solution on ice or at a controlled low temperature during the experiment, if the protocol allows.
-
Purity Check: Re-evaluate the purity of the solid compound using an appropriate analytical method like HPLC or LC-MS.
-
Issue 2: Appearance of unknown peaks in chromatograms over time.
-
Potential Cause: The compound is degrading, leading to the formation of impurities.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.[2][3][4]
-
Optimize Storage: Re-evaluate the storage conditions of both the solid compound and its solutions. Ensure they are stored under optimal conditions as recommended in the FAQs.
-
Inert Atmosphere: If not already doing so, handle and store the compound under an inert atmosphere.
-
Issue 3: Loss of potency of the compound.
-
Potential Cause: Chemical degradation of the active molecule.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated quantitative analytical method (e.g., HPLC with a standard curve) to determine the exact concentration of the compound in your samples.
-
Stability-Indicating Method: Develop and validate a stability-indicating analytical method that can separate the intact compound from its degradation products.[5] This is crucial for accurately quantifying the active ingredient.
-
Review Handling Procedures: Carefully review all handling and experimental procedures to identify any steps where the compound might be exposed to harsh conditions (e.g., high temperature, extreme pH, strong light).
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M HCl.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be wrapped in aluminum foil to shield it from light.[1]
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a suitable analytical method like HPLC with a photodiode array (PDA) detector or LC-MS to identify and quantify any degradation products.[5]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the purity and stability of the compound.
Caption: Flowchart for developing a stability-indicating HPLC method.
Methodology:
-
Column Selection: Start with a standard C18 reversed-phase column.
-
Mobile Phase Optimization: Begin with a simple mobile phase system, such as a gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to improve peak shape).
-
Gradient Development: Develop a gradient elution program that allows for the separation of the parent compound from all potential degradation products identified in the forced degradation study.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This will help in identifying peaks that may not be visible at a single wavelength.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
While specific pathways for this compound are not established, based on its chemical structure, the following are plausible degradation routes:
Sources
Validation & Comparative
A Comparative Guide for Amyloid Fibril Detection: Thioflavin T vs. the Benzimidazole-Benzoxazole Scaffold
Introduction: The Imperative for Sensitive and Specific Amyloid Detection
The misfolding and aggregation of proteins into amyloid fibrils is a defining pathological characteristic of a range of debilitating human disorders, including Alzheimer's and Parkinson's diseases. The accurate and reliable detection of these amyloid deposits in both research and clinical settings is crucial for understanding disease pathogenesis, developing novel therapeutics, and establishing definitive diagnoses. For decades, the fluorescent dye Thioflavin T (ThT) has been the cornerstone for amyloid detection, valued for its simplicity and characteristic fluorescence response in the presence of amyloid fibrils. However, the quest for improved sensitivity, specificity, and photostability has driven the exploration of novel chemical entities. The benzimidazole-benzoxazole scaffold, exemplified by molecules like 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine, represents a promising frontier in amyloid probe development.
Thioflavin T: The Established Gold Standard
Thioflavin T is a cationic benzothiazole dye that exhibits a significant enhancement in fluorescence quantum yield and a characteristic red-shift in its emission spectrum upon binding to the cross-β-sheet structure of amyloid fibrils.[1][2] This property arises from the restriction of intramolecular rotation of the dye molecule when it intercalates into the hydrophobic grooves of the amyloid fibril.[1]
Key Characteristics of Thioflavin T:
-
Mechanism: Binds to the β-sheet channels of amyloid fibrils, leading to fluorescence enhancement.[1]
-
Spectral Properties: When bound to amyloid, ThT has an excitation maximum of approximately 450 nm and an emission maximum around 482 nm.[1]
-
Advantages: Well-established protocols, cost-effective, and a large body of historical data for comparison.
-
Limitations: Can exhibit non-specific binding, and its fluorescence can be influenced by the specific type of amyloid fibril.[3] It is also susceptible to photobleaching, which can limit its use in long-term imaging experiments.
Figure 1: Chemical Structure of Thioflavin T. A visual representation of the Thioflavin T molecule.
The Benzimidazole-Benzoxazole Scaffold: A Promising Alternative
The class of compounds based on the benzimidazole and benzoxazole heterocyclic ring systems has emerged as a promising alternative to Thioflavin T for amyloid detection.[4] These molecules, including the subject of our comparison, this compound, are designed to offer enhanced binding affinity and improved photophysical properties.
Anticipated Advantages of the Benzimidazole-Benzoxazole Scaffold:
-
Higher Binding Affinity: The extended, planar aromatic system of these molecules is hypothesized to allow for more extensive and stable interactions with the β-sheet structure of amyloid fibrils, potentially leading to higher binding affinities in the low nanomolar range.[5]
-
Improved Signal-to-Noise Ratio: Higher binding affinity can translate to a better signal-to-noise ratio, enabling the detection of smaller amyloid aggregates and potentially reducing the required dye concentration.
-
Enhanced Photostability: Fused heterocyclic ring systems are often more photochemically stable than the benzothiazole core of ThT, making them better suited for applications requiring prolonged or intense light exposure, such as confocal microscopy and high-content screening.
-
Favorable Spectral Properties: Many derivatives of this scaffold exhibit excitation and emission wavelengths that are well-suited for standard fluorescence microscopy, often with larger Stokes shifts, which can further improve signal detection.
Figure 2: Chemical Structure of this compound. A visual representation of the benzimidazole-benzoxazole scaffold.
Comparative Performance Metrics
The following table summarizes the key performance characteristics of Thioflavin T and the anticipated properties of the benzimidazole-benzoxazole scaffold based on published data for analogous compounds.
| Feature | Thioflavin T | Benzimidazole-Benzoxazole Derivatives (Anticipated) |
| Binding Affinity (Kd) | Micromolar to high nanomolar range | Low nanomolar to sub-nanomolar range |
| Excitation Wavelength | ~450 nm (bound) | Typically 350-450 nm |
| Emission Wavelength | ~482 nm (bound) | Typically 450-550 nm |
| Photostability | Moderate | Potentially High |
| Specificity | Can exhibit off-target binding | Potentially higher due to more extensive binding interactions |
Experimental Protocol: A General Guideline for Comparative Amyloid Staining
This protocol provides a general framework for comparing the performance of a novel fluorescent probe, such as a benzimidazole-benzoxazole derivative, with Thioflavin T for the detection of in vitro-formed amyloid fibrils.
Materials:
-
Thioflavin T (1 mM stock in ddH₂O)
-
Benzimidazole-benzoxazole derivative (1 mM stock in DMSO)
-
Lyophilized Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Workflow:
Figure 3: Experimental Workflow for Comparative Amyloid Staining. A step-by-step process for evaluating the performance of amyloid-binding dyes.
Detailed Steps:
-
Aβ(1-42) Fibril Preparation:
-
Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen or in a speed-vac.
-
Resuspend the resulting peptide film in PBS to a final concentration of 100 µM.
-
Incubate the solution at 37°C for 24-48 hours with gentle agitation to promote fibril formation.
-
-
Staining Procedure:
-
Prepare serial dilutions of the Aβ(1-42) fibril solution in PBS in a 96-well plate.
-
Prepare working solutions of Thioflavin T and the benzimidazole-benzoxazole derivative at a final concentration of 10 µM in PBS.
-
Add the dye working solutions to the wells containing the fibril dilutions. Include control wells with dye only (no fibrils) for background measurement.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader.
-
For Thioflavin T, use an excitation wavelength of ~450 nm and measure emission at ~482 nm.
-
For the benzimidazole-benzoxazole derivative, determine the optimal excitation and emission wavelengths by performing a spectral scan.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the dye-only control wells from all other readings.
-
Plot the background-subtracted fluorescence intensity as a function of Aβ(1-42) fibril concentration.
-
Compare the two dyes based on the steepness of the curve (indicating sensitivity) and the signal-to-background ratio at saturation.
-
Conclusion and Future Directions
Thioflavin T remains an indispensable tool in amyloid research due to its long history of use and well-understood properties. However, the development of novel fluorescent probes, such as those based on the benzimidazole-benzoxazole scaffold, holds significant promise for overcoming some of the limitations of ThT. While direct experimental data for this compound is needed for a definitive comparison, the broader class of these compounds has demonstrated the potential for higher binding affinity, improved photostability, and a superior signal-to-noise ratio. As research in this area continues, it is anticipated that these next-generation amyloid probes will provide researchers and clinicians with more sensitive and robust tools for the study and diagnosis of amyloid-related diseases.
References
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Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412. [Link]
- LeVine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease β-amyloid peptides: Detection of amyloid aggregation in solution. Protein Science, 2(3), 404–410.
- Khurana, R., Coleman, C., Ionescu-Zanetti, C., Carter, S. A., Krishna, V., Grover, R. K., Roy, R., & Singh, S. K. (2005). Mechanism of Thioflavin T binding to amyloid fibrils. Journal of Structural Biology, 151(3), 229–238.
- Nilsson, M. R. (2004).
- Wu, C., Wang, X., & Chen, F. (2008). Recent progress in the development of probes for in vivo imaging of amyloid plaques in the brain. Current Medicinal Chemistry, 15(7), 656–673.
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Groenning, M. (2010). Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status. Journal of Chemical Biology, 3(1), 1–18. [Link]
- Lockhart, A., Ye, L., Judd, D. B., Merritt, A. T., Shcherbinin, S., Slemmon, J. E., ... & Klunk, W. E. (2005). A non-radioactive competitive binding assay for the characterization of inhibitors of β-amyloid peptide aggregation. Journal of Neuroscience Methods, 145(1-2), 129–137.
- Mathis, C. A., Wang, Y., Holt, D. P., & Klunk, W. E. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740–2754.
- Ono, M., Maya, Y., Haratake, M., & Nakayama, M. (2007). Synthesis and characterization of novel benzofuran derivatives as probes for in vivo imaging of β-amyloid plaques in the brains of Alzheimer's disease patients. Bioorganic & Medicinal Chemistry, 15(18), 6096–6104.
- Cui, M., Ono, M., & Kimura, H. (2011). Development of benzoxazole derivatives as PET probes for imaging of β-amyloid plaques. Current Medicinal Chemistry, 18(2), 209–221.
- Zhang, W., Li, Y., & Liu, H. (2012). Design, synthesis, and evaluation of novel 18F-labeled benzoxazole derivatives for in vivo imaging of β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 22(2), 1049–1053.
- Okamura, N., Suemoto, T., Furumoto, S., Suzuki, M., Shimadzu, H., Akatsu, H., ... & Kudo, Y. (2005). Quinoline and benzimidazole derivatives: candidate probes for in vivo imaging of tau pathology in Alzheimer's disease. Journal of Neuroscience, 25(44), 10857–10862.
- Harada, R., Okamura, N., Furumoto, S., Yoshikawa, T., Tago, T., Arai, H., ... & Kudo, Y. (2013). [18F]THK-5117 is a novel PET radiotracer for in vivo detection of tau pathology in Alzheimer's disease. Journal of Nuclear Medicine, 54(8), 1316–1324.
- Agdeppa, E. D., Kepe, V., Liu, J., Small, G. W., & Barrio, J. R. (2001). Binding of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile in brain of patients with Alzheimer's disease: a positron emission tomography study. Neuroscience Letters, 304(1-2), 5–8.
- Nelissen, N., Van Laere, K., & Bormans, G. (2009). Imaging of the multidrug resistance P-glycoprotein transporter. Current Pharmaceutical Design, 15(13), 1474–1495.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Watanabe, H., Ono, M., Ariyoshi, T., Katayanagi, R., & Saji, H. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(8), 1656–1662. [Link]
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Alagille, D., Baldwin, R. M., & Tamagnan, G. D. (2005). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry, 13(21), 5945–5955. [Link]
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Pravin, S., et al. (2021). Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. Journal of Neurochemistry, 156(6), 1003-1019. [Link]
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A Comparative Guide to Validating the Binding Specificity of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A molecule's therapeutic potential is inextricably linked to its binding specificity—its ability to interact with the intended target while avoiding unintended off-target interactions that can lead to toxicity or reduced efficacy. This guide provides an in-depth comparison of key experimental methodologies for validating the binding specificity of a novel compound, using the hypothetical molecule 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine as a case study.
Given its benzimidazole core, a scaffold common in kinase inhibitors, we will proceed with the hypothesis that this molecule is designed to target a specific protein kinase. Our objective is to build a comprehensive evidence package to confirm its primary target, quantify its binding affinity, and assess its selectivity across the human kinome.
The Imperative of Multi-Modal Validation
No single technique can definitively prove binding specificity. A robust validation strategy relies on an orthogonal approach, integrating data from biophysical, biochemical, and cellular assays. This multi-pronged methodology ensures that the observed binding is not an artifact of a particular experimental system and that the interaction is relevant within a physiological context.
Below is a comparative analysis of state-of-the-art techniques, designed to guide you through the logical progression of a target validation campaign.
Diagram: Orthogonal Workflow for Binding Specificity Validation
Caption: Step-by-step workflow for an SPR experiment.
Protocol 2: Intracellular Target Engagement using CETSA
This protocol describes how to generate a CETSA melt curve to confirm that the compound binds to and stabilizes Protein Kinase X in intact cells.
Objective: To demonstrate a thermal shift in the melting temperature (Tm) of Protein Kinase X in the presence of the compound.
Materials:
-
Cell line expressing endogenous or over-expressed Protein Kinase X
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., 0.1% DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating blocks
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for Protein Kinase X
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the compound at a fixed concentration (e.g., 10x the KD determined by SPR) or with vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes and determine the total protein concentration.
-
-
Detection by Western Blot:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody for Protein Kinase X, followed by a suitable secondary antibody.
-
Visualize the bands and quantify the band intensity for each temperature point.
-
-
Data Analysis:
-
Plot the relative band intensity against temperature for both vehicle- and compound-treated samples.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition.
-
A positive thermal shift (ΔTm) in the compound-treated sample indicates target stabilization and engagement. [1][2]
-
Building a Conclusive Case
The validation of this compound's binding specificity requires a synthesis of these orthogonal approaches.
-
Initial Confirmation: SPR and ITC provide the initial, high-confidence data on direct binding, affinity, and thermodynamics. [3][4]* Cellular Relevance: CETSA bridges the gap between in vitro biophysics and the cellular environment, confirming that the compound reaches and engages its target inside a living cell. [5][6]* Selectivity Profiling: A broad kinome scan is non-negotiable for a putative kinase inhibitor. [7][8]It will quantitatively reveal the compound's selectivity profile, highlighting potential off-target kinases that could lead to adverse effects.
-
Unbiased Discovery: Should unexpected phenotypes arise in cellular assays, chemoproteomics can serve as a powerful tool for identifying novel, unanticipated off-targets, providing crucial insights into the compound's broader mechanism of action. [9][10] By systematically applying this multi-faceted strategy, researchers can build a robust and compelling data package that rigorously validates the binding specificity of their molecule of interest, paving the way for its confident progression through the drug discovery pipeline.
References
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Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]
-
Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. [Link]
-
Chemoproteomic strategies for drug target identification. ResearchGate. [Link]
-
Characterizing Binding Interactions by ITC. TA Instruments. [Link]
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Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM. [Link]
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Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Bioland Pharmatech. [Link]
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
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Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. [Link]
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Chemoproteomic approaches to drug target identification and drug profiling. PubMed. [Link]
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Biacore SPR for small-molecule discovery. Cytiva. [Link]
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Regenerable biosensors for small molecule kinetic characterization using SPR. Trepo. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
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Kinase Screening & Profiling Service. Reaction Biology. [Link]
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Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]
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Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]
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Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks. [Link]
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Kinase/Enzyme Assays. PharmaLegacy. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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CETSA. Pelago Bioscience. [Link]
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Cellular thermal shift assay. Wikipedia. [Link]
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Identification and validation of protein targets of bioactive small molecules. PubMed Central. [Link]
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Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
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Target identification and validation in research. WJBPHS. [Link]
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Chemical structure of 2-(1H-benzimidazol-2-yl) phenol. ResearchGate. [Link]
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The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. [Link]
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Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]
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Identification and validation of protein targets of bioactive small molecules. ResearchGate. [Link]
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2-(1H-Benzimidazol-2-yl)phenol. PubMed Central. [Link]
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Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
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Computational evaluation of protein – small molecule binding. PubMed Central. [Link]
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2-(1H-benzimidazol-2-yl)phenol. SupraBank. [Link]
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(PDF) 2-(1H-Benzimidazol-2-yl)phenol. ResearchGate. [Link]
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2-(1H-Benzimidazol-2-yl)phenol. PubMed. [Link]
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A Researcher's Guide to Characterizing the Binding Specificity of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine and its Potential for Cross-Reactivity with Pathological Protein Aggregates
For researchers in the field of neurodegenerative diseases and drug development, the identification of novel molecular probes that specifically target pathological protein aggregates is of paramount importance. One such molecule of interest is 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine (CAS 436086-85-0).[][2] While its core structure suggests potential for binding to beta-sheet-rich amyloid structures, its specificity and potential for cross-reactivity with a range of protein aggregates central to various proteinopathies remain to be thoroughly elucidated. This guide provides a comprehensive framework for objectively evaluating the binding profile of this compound, enabling researchers to generate robust, publishable comparison data.
The central challenge in developing amyloid-binding compounds, whether for diagnostics or therapeutics, lies in achieving selectivity for a specific type of protein aggregate.[3] Many neurodegenerative diseases are characterized by the presence of distinct protein deposits, such as amyloid-beta (Aβ) plaques and tau tangles in Alzheimer's disease, α-synuclein aggregates (Lewy bodies) in Parkinson's disease, and TDP-43 inclusions in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia. A compound that indiscriminately binds to all of these would have limited utility. Therefore, a rigorous assessment of cross-reactivity is not just a matter of due diligence but a critical step in the validation of any new molecular probe.
This guide will detail a multi-tiered experimental approach, progressing from in vitro binding assays with purified proteins to ex vivo validation in complex tissue environments. The methodologies described are grounded in established protocols within the field and are designed to yield quantitative and qualitative data for a comprehensive comparison.
Part 1: In Vitro Characterization of Binding Affinity and Specificity
The initial phase of characterization involves assessing the direct interaction of this compound with a panel of purified, pre-aggregated proteins. This approach allows for the determination of binding affinities (typically expressed as the dissociation constant, Kd) in a controlled environment, free from the complexities of a cellular or tissue matrix.[4]
Experimental Workflow for In Vitro Binding Assays
Caption: Workflow for determining in vitro binding affinity.
Key Experimental Protocols
1. Preparation of Protein Aggregates:
-
Objective: To generate fibrillar aggregates of various proteins implicated in neurodegenerative diseases.
-
Protocol:
-
Obtain high-purity recombinant monomeric proteins (e.g., Aβ1-42, full-length tau, α-synuclein, and the C-terminal fragment of TDP-43).
-
Induce fibrillization using established protocols. For example, Aβ1-42 can be aggregated by incubation at 37°C with gentle agitation in a suitable buffer (e.g., PBS, pH 7.4).[5]
-
Monitor fibril formation using Thioflavin T (ThT) fluorescence assay, which exhibits increased fluorescence upon binding to amyloid fibrils.[6][7]
-
Confirm fibril morphology using transmission electron microscopy (TEM).
-
2. Saturation Binding Assay:
-
Objective: To determine the binding affinity (Kd) of this compound to each type of protein aggregate.
-
Protocol:
-
Prepare a fixed concentration of each protein aggregate in a suitable binding buffer.
-
Add increasing concentrations of this compound to the protein aggregates.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the protein-bound ligand from the free ligand. This can be achieved by centrifugation to pellet the aggregates, followed by careful removal of the supernatant.
-
Quantify the concentration of the bound ligand. If the compound is fluorescent, its concentration in the pellet (resuspended in buffer) can be measured.
-
Plot the concentration of bound ligand against the concentration of free ligand and fit the data to a saturation binding curve to determine the Kd.[4]
-
Data Presentation: Comparative Binding Affinities
The results of the in vitro binding assays should be summarized in a clear, tabular format to facilitate comparison.
| Protein Aggregate | Dissociation Constant (Kd) (nM) |
| Amyloid-Beta (Aβ1-42) Fibrils | Experimental Value |
| Tau (K18) Aggregates | Experimental Value |
| α-Synuclein Fibrils | Experimental Value |
| TDP-43 Aggregates | Experimental Value |
A lower Kd value indicates a higher binding affinity. This table will provide the first critical insight into the selectivity of this compound.
Part 2: Ex Vivo Validation of Binding Specificity in Tissue Samples
While in vitro assays are essential for determining direct binding affinities, the cellular and tissue environment is far more complex. Therefore, it is crucial to validate the binding specificity of this compound in a more physiologically relevant context. This is typically achieved through histological staining of post-mortem brain tissue from well-characterized cases of various neurodegenerative diseases or from transgenic animal models.[8][9]
Experimental Workflow for Histological Validation
Caption: Workflow for ex vivo validation of binding specificity.
Key Experimental Protocols
1. Tissue Preparation and Staining:
-
Objective: To stain brain tissue sections containing various protein pathologies with this compound and specific antibodies.
-
Protocol:
-
Obtain formalin-fixed, paraffin-embedded brain tissue sections from patients diagnosed with Alzheimer's disease, Parkinson's disease, and frontotemporal lobar degeneration with TDP-43 pathology (FTLD-TDP), and from a non-demented control.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary for subsequent immunohistochemistry.
-
Incubate the sections with a solution of this compound. If the compound is fluorescent, this can be visualized directly.
-
For adjacent sections or for co-staining, perform immunohistochemistry (IHC) using well-validated primary antibodies specific for Aβ (e.g., 6E10), hyperphosphorylated Tau (e.g., AT8), α-synuclein (e.g., anti-pS129), and TDP-43.[10][11]
-
Use appropriate fluorescently labeled secondary antibodies for IHC.
-
Mount the sections with a suitable mounting medium.
-
2. Microscopic Imaging and Co-localization Analysis:
-
Objective: To determine if the signal from this compound co-localizes with the signals from antibodies specific to known protein aggregates.
-
Protocol:
-
Acquire high-resolution images of the stained sections using a fluorescence or confocal microscope.
-
Capture images from the same region of interest for the compound's signal and each of the antibody signals.
-
Merge the images to assess the degree of co-localization between the compound and each specific pathological protein aggregate.
-
Quantify the co-localization using appropriate software and statistical methods (e.g., Pearson's correlation coefficient).
-
Data Presentation: Histological Binding Profile
The results from the histological analysis should be presented in a comparative table, summarizing the binding characteristics across different pathologies.
| Disease Model (Primary Pathology) | Binding to Target Aggregate | Off-Target Binding (Other Aggregates) | Background Staining |
| Alzheimer's Disease (Aβ and Tau) | Qualitative/Quantitative Score | Qualitative/Quantitative Score | Qualitative Score |
| Parkinson's Disease (α-Synuclein) | Qualitative/Quantitative Score | Qualitative/Quantitative Score | Qualitative Score |
| FTLD-TDP (TDP-43) | Qualitative/Quantitative Score | Qualitative/Quantitative Score | Qualitative Score |
| Control (No Pathology) | Qualitative/Quantitative Score | Qualitative/Quantitative Score | Qualitative Score |
Conclusion
The true value of a novel amyloid-binding compound like this compound can only be ascertained through a rigorous and objective assessment of its binding specificity. By following the multi-tiered approach outlined in this guide, researchers can generate a comprehensive dataset that clearly defines the compound's affinity and selectivity for various pathological protein aggregates. This systematic evaluation is essential for establishing the compound's potential as a specific tool for research, diagnostics, or therapeutic development in the challenging field of neurodegenerative diseases. The publication of such comparative data will undoubtedly be a valuable contribution to the scientific community.
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A Researcher's Guide to Quantitative Amyloid Load Analysis: A Comparative Evaluation of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Introduction: The Imperative for Accurate Amyloid Quantification
Alzheimer's disease (AD) is a devastating neurodegenerative disorder defined by hallmark pathological features, including the extracellular deposition of amyloid-beta (Aβ) peptides into insoluble plaques. The ability to accurately quantify Aβ plaque burden in the brain is paramount for early diagnosis, tracking disease progression, and evaluating the efficacy of novel therapeutic interventions. Fluorescent probes that specifically bind to the β-sheet structure of amyloid fibrils have become indispensable tools in this endeavor, enabling both in vitro visualization in tissue samples and in vivo imaging in living subjects.
This guide provides an in-depth technical comparison of amyloid-binding fluorescent probes, centered on the promising but less-characterized molecule, 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine . While direct experimental data for this specific compound is limited in publicly available literature, its chemical architecture—a hybrid of benzimidazole and benzoxazole moieties—places it within a well-established class of high-affinity amyloid probes. This guide will, therefore, analyze its predicted performance characteristics in the context of established alternatives, providing researchers with the foundational knowledge to make informed decisions for their experimental designs. We will delve into the causality behind protocol choices, present detailed experimental workflows, and offer a critical comparison against benchmark compounds such as Thioflavin T, Congo Red, and the clinical imaging agent Pittsburgh Compound B (PiB).
Focus Probe: this compound
This molecule represents a class of neutral, planar heterocyclic compounds designed for high-affinity binding to Aβ aggregates. Its structure is a logical evolution from earlier amyloid probes, aiming to optimize properties like blood-brain barrier (BBB) penetration and signal-to-noise ratio.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₀N₄O
-
PubChem CID: 784160[1]
Predicted Mechanism of Action and Properties:
The binding mechanism of such probes is predicated on their structural characteristics. The extended, planar, and hydrophobic nature of the fused ring system allows the molecule to intercalate into the grooves formed by the cross-β-sheet quaternary structure of amyloid fibrils.[2] This binding event restricts the rotational freedom of the molecule's constituent rings, leading to a significant increase in fluorescence quantum yield—a phenomenon known as restricted intramolecular rotation (RIR).
Based on structurally related compounds, we can infer the following advantageous properties:
-
High Binding Affinity: A study on novel 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles, which share the core benzoxazole structure, demonstrated binding affinities (Ki) for Aβ₁₋₄₀ fibrils in the low-nanomolar range, with the most potent compound showing a Ki of 9.3 nM.[3] This suggests that the benzimidazole-benzoxazole scaffold has the potential for very strong and specific binding to amyloid plaques.
-
Favorable Photophysical Properties: Upon binding to Aβ fibrils, these types of dyes typically exhibit a pronounced enhancement in fluorescence intensity and a significant blue shift in their emission spectrum.[4] This fluorogenic response is critical for achieving a high signal-to-background ratio in imaging applications.
-
Blood-Brain Barrier Permeability: Unlike charged dyes like Thioflavin T, this compound is a neutral molecule. This lack of a permanent charge is a key design feature that significantly enhances lipophilicity, a critical factor for passively crossing the BBB for potential in vivo applications.[5][6]
Comparative Analysis with Alternative Probes
The selection of an amyloid probe is dictated by the specific experimental question, whether it is for routine histological staining, high-throughput screening, or clinical diagnostics. Here, we compare our focus compound to the most common alternatives.
| Feature | This compound (Predicted) | Thioflavin T (ThT) | Congo Red | Pittsburgh Compound B (PiB) |
| Primary Application | In Vitro / In Vivo Research | In Vitro Quantification | Histological Staining | In Vivo PET Imaging |
| Binding Affinity (Ki) | Potentially low nM (based on analogs)[3] | ~890 nM[5] | Micromolar range, lower affinity | High Affinity (nanomolar)[7][8][9] |
| Detection Method | Fluorescence Microscopy | Fluorometry, Fluorescence Microscopy | Brightfield / Polarized Light | PET Scan |
| Blood-Brain Barrier | High (predicted, uncharged molecule) | Low (permanently charged)[5] | Low | High (designed for brain entry) |
| Key Advantage | Potentially high affinity & BBB permeability | Well-established, strong fluorescence enhancement | "Apple-green" birefringence is highly specific | Gold standard for clinical in vivo imaging |
| Key Limitation | Lack of extensive validation data | Poor brain penetration, can be affected by pH and ionic strength[4] | Not quantitative, lower sensitivity[10][11][12] | Requires cyclotron for ¹¹C isotope, short half-life |
Experimental Protocols: A Self-Validating Workflow
The following protocol for quantitative analysis of amyloid load in brain tissue is designed to be self-validating by incorporating essential controls. The causality for each step is explained to empower the researcher to troubleshoot and adapt the protocol as needed.
Workflow for Amyloid Plaque Staining
Caption: Experimental workflow for quantitative amyloid staining.
Detailed Step-by-Step Methodology
-
Transcardial Perfusion & Tissue Fixation:
-
Action: Anesthetize the mouse and perform transcardial perfusion first with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS to fix the tissue.[13]
-
Causality: Perfusion with PBS is critical to prevent blood components from being trapped and cross-linked in the brain, which can cause high background fluorescence. PFA cross-links proteins, preserving tissue architecture and preventing degradation.
-
-
Post-fixation and Cryoprotection:
-
Action: Following extraction, post-fix the brain in 4% PFA overnight at 4°C. Then, transfer the brain to a 30% sucrose solution in PBS until it sinks (typically 24-48 hours).
-
Causality: Post-fixation ensures the tissue is thoroughly preserved. The sucrose acts as a cryoprotectant, preventing the formation of ice crystals during freezing, which would otherwise damage the tissue morphology.
-
-
Sectioning:
-
Action: Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat. Store sections in a cryoprotectant solution at -20°C.
-
Causality: Free-floating sections are ideal for ensuring uniform reagent penetration during staining.
-
-
Staining:
-
Action: Mount sections onto slides or use free-floating sections. Wash 3x in PBS. Incubate sections in a solution of this compound (a starting concentration of 0.01% w/v in 50% ethanol for 10 minutes is recommended for optimization).
-
Causality: Ethanol helps to solubilize the hydrophobic dye and can lightly permeabilize cell membranes, aiding probe penetration.
-
-
Differentiation and Washing:
-
Action: Briefly rinse the sections in 50% ethanol to remove excess, unbound probe, then wash thoroughly in PBS (3x5 minutes).
-
Causality: The ethanol wash is a critical differentiation step. It quickly removes non-specifically bound dye, thereby reducing background signal and enhancing the contrast of specifically bound plaques.
-
-
Mounting and Imaging:
-
Action: Mount the sections onto slides (if free-floating) and coverslip using an aqueous, anti-fade mounting medium.
-
Causality: An aqueous medium is required as organic solvents would extract the dye. Anti-fade reagents are crucial for preserving the fluorescent signal during imaging.
-
-
Image Acquisition and Quantification:
-
Action: Image the sections using a fluorescence microscope with appropriate filter sets. Critically, all imaging parameters (e.g., exposure time, gain, laser power) must be kept constant across all samples and controls.[13]
-
Causality: Consistency in image acquisition is the cornerstone of quantitative analysis. Any variation will introduce bias, making comparisons between samples meaningless. For quantification, use image analysis software to apply a consistent intensity threshold to all images and calculate the amyloid load as the percentage of the total area occupied by the fluorescent signal (area fraction).
-
Binding Mechanism: Intercalation into β-Sheets
The shared mechanism for Thioflavin T and its uncharged benzoxazole/benzothiazole derivatives involves their insertion into the β-sheet structures characteristic of amyloid fibrils.
Caption: Probe binding to amyloid fibril β-sheets.
This model illustrates how the planar dye molecules fit into the hydrophobic channels running parallel to the fibril axis.[2] This binding immobilizes the probe, leading to a dramatic increase in its fluorescence, allowing for the sensitive detection of amyloid deposits.
Conclusion and Future Directions
While direct experimental validation of This compound is needed, its structural design places it in a highly promising class of amyloid-targeting fluorescent probes. Its predicted high affinity and ability to cross the blood-brain barrier make it a compelling candidate for both high-resolution in vitro studies and potential development for in vivo imaging.
For researchers in the field, the choice of probe remains a critical decision. For routine in vitro quantification where BBB passage is irrelevant, Thioflavin T remains a cost-effective and well-understood option. For definitive histological identification, Congo Red's characteristic birefringence is unparalleled. For clinical and translational in vivo studies, PET agents like PiB are the current standard.[14] However, the development of next-generation fluorescent probes like the benzimidazole-benzoxazoles offers the tantalizing possibility of combining the high-affinity of PET ligands with the accessibility and resolution of fluorescence microscopy, opening new avenues for understanding and combating Alzheimer's disease.
References
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Open MedScience. (2024). The Discovery and Development of Pittsburgh Compound-B (PIB): A Breakthrough in Alzheimer's Disease Research. Available at: [Link]
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Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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DiVA portal. (n.d.). Fluorescent molecules as probes for characterization of amyloid β fibrils. Available at: [Link]
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Alagille, D., et al. (2007). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. National Institutes of Health. Available at: [Link]
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Grokipedia. (2026). Pittsburgh compound B. Available at: [Link]
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Lockhart, A., et al. (2016). Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils. National Institutes of Health. Available at: [Link]
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Klunk, W. E., et al. (2001). Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. PubMed. Available at: [Link]
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Sun, Z., et al. (2013). Quantification of cerebral amyloid angiopathy and parenchymal amyloid plaques with Congo red histochemical stain. PubMed. Available at: [Link]
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Kuznetsova, I. M., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. Available at: [Link]
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Wikipedia. (n.d.). Pittsburgh compound B. Available at: [Link]
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Shtyrov, A. A., et al. (2012). Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique. PLOS One. Available at: [Link]
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Westermark, P. (2011). Congo Red and amyloids: history and relationship. National Institutes of Health. Available at: [Link]
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Rosen, R. F., et al. (2010). Deficient High-Affinity Binding of Pittsburgh Compound B in a Case of Alzheimer's Disease. National Institutes of Health. Available at: [Link]
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Sulatskaya, A. I., et al. (2011). Interaction of Thioflavin T with Amyloid Fibrils: Stoichiometry and Affinity of Dye Binding, Absorption Spectra of Bound Dye. ACS Publications. Available at: [Link]
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MDPI. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Available at: [Link]
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JoVE. (2021). Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease. Available at: [Link]
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MDPI. (2024). Multimodal Diagnosis of Cardiac Amyloidosis: Integrating Imaging, Histochemistry, and Proteomics of Precise Typing. Available at: [Link]
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A Comparative Guide to the Photostability of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine and Other Common Fluorescent Probes
In the dynamic world of fluorescence imaging, the selection of a robust and reliable fluorescent probe is paramount to the success of experimental outcomes. For researchers in drug development and cellular biology, the photostability of a fluorophore—its intrinsic resistance to light-induced degradation—is a critical performance metric. This guide provides an in-depth comparison of the photostability of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine , a novel heterocyclic fluorescent probe, against established fluorescent stains: DAPI , Hoechst 33342 , and Thioflavin T .
While direct, head-to-head comparative photostability data for this compound is not yet extensively documented in peer-reviewed literature, we can infer its performance based on the known photophysical characteristics of its core chemical scaffolds. This guide will synthesize available data, provide a framework for empirical comparison, and offer expert insights into selecting the optimal probe for your research needs.
The Critical Role of Photostability in Fluorescence Microscopy
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant challenge in fluorescence microscopy.[1] It leads to a diminished fluorescence signal over time, compromising the quantitative accuracy of measurements and limiting the duration of live-cell imaging experiments. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the local chemical environment, and the intrinsic molecular structure of the fluorophore.[1] A highly photostable probe maintains a consistent fluorescent signal under prolonged or intense illumination, enabling the acquisition of high-quality, time-lapse images and the detection of subtle biological events.
Introducing this compound
This compound is a fluorescent probe featuring a conjugated system of benzimidazole and benzoxazole rings. This structural motif is common in a class of fluorophores known for their environmental sensitivity and robust photophysical properties. Benzimidazole-based probes have demonstrated high photostability in various applications, including two-photon microscopy.[2] Similarly, derivatives of 2-(2'-hydroxyphenyl)benzoxazole are recognized for their photostable nature.[3][4] Based on these characteristics of its constituent scaffolds, this compound is anticipated to exhibit favorable photostability.
Comparative Analysis of Photostability
To provide a comprehensive overview, we will compare the anticipated photostability of this compound with three widely used fluorescent probes: DAPI, Hoechst 33342, and Thioflavin T.
DAPI (4',6-diamidino-2-phenylindole)
DAPI is a popular blue-fluorescent DNA stain known for its high affinity for the minor groove of A-T rich regions of DNA. Upon binding, its fluorescence quantum yield increases significantly. In terms of photostability, DAPI is generally considered to be more robust than Hoechst dyes.[5] However, it is susceptible to photoconversion to green and red emitting forms upon prolonged UV exposure, which can interfere with multicolor imaging experiments.[6] While quantitative data on its photobleaching quantum yield varies depending on the experimental conditions, its relatively stable fluorescence makes it a reliable choice for fixed-cell nuclear counterstaining.[7]
Hoechst 33342
Hoechst 33342 is another cell-permeable DNA stain that binds to the minor groove of DNA, also with a preference for A-T rich regions.[8] It is widely used for live-cell imaging due to its ability to cross intact cell membranes.[9] However, Hoechst dyes are known to be less photostable than DAPI when bound to DNA.[5] Prolonged exposure to UV light can lead to significant photobleaching and phototoxicity, which can induce apoptosis in living cells.[10][11] This limits its utility in long-term time-lapse experiments.
Thioflavin T (ThT)
Thioflavin T is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, making it a gold-standard probe for studying protein aggregation.[12][13] The fluorescence of ThT is highly dependent on its local environment; in solution, it is largely non-fluorescent, but its quantum yield increases dramatically upon binding to the beta-sheet structures of amyloid aggregates.[14] While ThT is invaluable for amyloid detection, its photostability can be a limiting factor in some applications.[15] The fluorescence intensity of ThT can decay under continuous illumination, which needs to be accounted for in kinetic studies of amyloid formation.[16]
Quantitative Data Summary
The following table summarizes the available photophysical properties and a qualitative assessment of the photostability of the compared fluorescent probes. It is important to note that the quantitative values for photobleaching are highly dependent on the experimental setup and should be considered as relative indicators.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability | Key Characteristics |
| This compound | ~350-380 (Estimated) | ~450-480 (Estimated) | Not Reported | Good to Excellent (Inferred) | Benzimidazole and benzoxazole scaffolds suggest high photostability.[2][3] |
| DAPI | 358 (DNA-bound) | 461 (DNA-bound) | ~0.4 (DNA-bound) | Good | More photostable than Hoechst dyes; subject to photoconversion.[5][6] |
| Hoechst 33342 | 350 (DNA-bound) | 461 (DNA-bound) | ~0.4 (DNA-bound) | Moderate | Prone to photobleaching and phototoxicity, especially in live cells.[8][10] |
| Thioflavin T | 450 (Fibril-bound) | 482 (Fibril-bound) | ~0.43 (Fibril-bound) | Moderate to Good | Photostability can be a concern in long-term imaging of amyloid kinetics.[13][15] |
Experimental Protocol for Photostability Measurement
To enable researchers to directly compare the photostability of this compound with other probes under their specific experimental conditions, we provide a standardized protocol for measuring photobleaching rates.
Objective:
To quantify and compare the photostability of fluorescent probes in solution by measuring the decay of their fluorescence intensity under continuous illumination.
Materials:
-
Spectrofluorometer or a fluorescence microscope equipped with a time-lapse imaging function and a sensitive detector.
-
Quartz cuvettes (for spectrofluorometer) or imaging chambers/slides (for microscope).
-
Fluorescent probes: this compound, DAPI, Hoechst 33342, Thioflavin T.
-
Appropriate solvents (e.g., PBS, ethanol, or a buffer relevant to the intended application).
-
For DNA-binding dyes, a solution of double-stranded DNA (e.g., calf thymus DNA).
-
For Thioflavin T, a solution of pre-formed amyloid fibrils (e.g., insulin or Aβ).
Workflow for Photostability Measurement
Caption: Workflow for comparative photostability analysis of fluorescent probes.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of each probe by diluting the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). The final concentration should yield a strong but not saturating fluorescence signal.
-
For DNA-binding dyes (DAPI, Hoechst 33342), prepare the working solutions in a buffer containing a fixed concentration of double-stranded DNA to ensure the probes are in their bound state.
-
For Thioflavin T, prepare the working solution in a buffer containing a fixed concentration of pre-formed amyloid fibrils.
-
Prepare a blank sample containing only the buffer (and DNA or fibrils, if applicable).
-
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths on the spectrofluorometer or microscope to the respective maxima of each probe.
-
Define the parameters for continuous illumination, ensuring the light source intensity is consistent across all measurements.
-
Set up the data acquisition to record fluorescence intensity at regular intervals (e.g., every 10-30 seconds) for a sufficient duration to observe significant photobleaching (e.g., 10-30 minutes).
-
-
Data Acquisition:
-
Measure the initial fluorescence intensity (F₀) of the sample before starting continuous illumination.
-
Begin continuous illumination and record the fluorescence intensity (F(t)) over time.
-
Repeat the measurement for each fluorescent probe under identical conditions.
-
-
Data Analysis:
-
Subtract the background fluorescence of the blank sample from each measurement.
-
Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching rate constant(s).
-
Calculate the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Conclusion and Future Directions
The selection of a fluorescent probe with optimal photostability is crucial for obtaining reliable and reproducible data in fluorescence-based research. While direct quantitative photostability data for this compound is not yet widely available, its chemical structure, based on the highly stable benzimidazole and benzoxazole scaffolds, suggests that it is a promising candidate for applications requiring high photostability.
Compared to established probes like DAPI, Hoechst 33342, and Thioflavin T, which exhibit moderate to good photostability but also have known limitations such as photoconversion and phototoxicity, this compound may offer a more robust alternative.
The experimental protocol provided in this guide offers a standardized method for researchers to perform their own head-to-head comparisons and validate the suitability of this novel probe for their specific imaging needs. As the use of this compound becomes more widespread, we anticipate the emergence of more comprehensive photostability data, which will further solidify its position in the toolkit of modern cell and molecular biologists.
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ResearchGate. (2017). Photobleaching of Asymmetric Cyanines Used for Fluorescence Imaging of Single DNA Molecules. Retrieved from [Link]
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ResearchGate. (2015). Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol. Retrieved from [Link]
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ResearchGate. (2013). Photoconversion of DAPI following UV or violet excitation can cause DAPI to fluoresce with blue or cyan excitation. Retrieved from [Link]
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A Comparative Guide to the Amyloid-Beta Isoform Specificity of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
For researchers in the field of neurodegenerative diseases, particularly Alzheimer's disease, the ability to selectively detect and quantify different isoforms of amyloid-beta (Aβ) peptides is of paramount importance. The two primary isoforms, Aβ40 and Aβ42, exhibit different propensities for aggregation and neurotoxicity, and their relative abundance can be indicative of disease progression. This guide provides a comparative analysis of the Aβ isoform specificity of the novel compound 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine , in the context of established amyloid-binding fluorescent probes.
Introduction: The Critical Need for Isoform-Specific Aβ Probes
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease. While Aβ40 is the more abundant isoform, Aβ42 is considered more neurotoxic and prone to aggregation, initiating the formation of amyloid plaques.[1][2] Consequently, the development of probes that can differentiate between these two isoforms is crucial for diagnostic imaging, tracking disease progression, and evaluating the efficacy of therapeutic interventions. An ideal probe should exhibit high affinity and specificity for a particular Aβ isoform, possess the ability to cross the blood-brain barrier for in vivo applications, and provide a readily detectable signal.
Profiling this compound
This compound is a heterocyclic compound with a chemical structure suggestive of potential amyloid-binding properties, given the prevalence of benzimidazole and benzoxazole moieties in other amyloid probes.[3]
Chemical Structure:
At present, there is a notable lack of publicly available data regarding the binding affinity and specificity of this compound for different Aβ isoforms. Its potential as an amyloid probe remains to be experimentally validated. This guide, therefore, positions this compound as a molecule of interest and provides a framework for its evaluation by comparing it with well-characterized amyloid-binding agents.
Comparative Analysis with Established Amyloid Probes
To provide a comprehensive understanding of what researchers should look for in an isoform-specific probe, we will compare the (currently theoretical) profile of this compound with two widely recognized amyloid probes: Pittsburgh Compound B (PiB) and ICTAD-1.
Pittsburgh Compound B (PiB): The "Gold Standard"
PiB is a fluorescent derivative of Thioflavin T and is one of the most extensively studied PET imaging agents for detecting fibrillar Aβ deposits in the brain.[5][6]
-
Binding Characteristics: PiB binds with high affinity to fibrillar forms of both Aβ40 and Aβ42.[5][7] However, it demonstrates a stronger interaction with Aβ42 protofibrils compared to those of Aβ40.[7][8] Its binding to soluble oligomers is significantly weaker.[7][8] This indicates some level of preferential binding but not absolute specificity for one isoform over the other in their fibrillar state.
-
In Vivo Performance: As a PET tracer ([11C]PiB), it readily crosses the blood-brain barrier and shows significantly higher retention in the brains of Alzheimer's disease patients compared to healthy controls.[9][10][11]
ICTAD-1: An Isoform-Specific Fluorescent Probe
ICTAD-1 is a more recently developed fluorescent probe designed specifically to differentiate between Aβ40 and Aβ42.[12][13]
-
Binding Characteristics: ICTAD-1 exhibits distinct fluorescence emission spectra when bound to Aβ40 versus Aβ42 fibrils, allowing for their differentiation in vitro.[12][13] It also shows a higher binding affinity for Aβ42 (Kd = 3.78 μM) compared to Aβ40 (Kd = 6.27 μM).[12]
-
In Vivo Performance: Two-photon imaging studies have suggested that ICTAD-1 can cross the blood-brain barrier and label amyloid plaques in vivo.[12][13]
Data Summary Table
| Feature | This compound | Pittsburgh Compound B (PiB) | ICTAD-1 |
| Binding Target | Presumed fibrillar Aβ | Fibrillar Aβ40 and Aβ42[5][7] | Fibrillar Aβ40 and Aβ42[12][13] |
| Aβ40 Binding Affinity (Kd) | Not Available | Binds to fibrils[7][8] | 6.27 μM[12] |
| Aβ42 Binding Affinity (Kd) | Not Available | Strong binding to fibrils[7][8] | 3.78 μM[12] |
| Isoform Specificity | Not Determined | Preferential binding to Aβ42 protofibrils[7][8] | Differentiates via fluorescence spectra; higher affinity for Aβ42[12][13] |
| Oligomer Binding | Not Determined | Weak[7][8] | Not specified |
| Cross-reactivity (Tau, α-synuclein) | Not Determined | Does not bind to neurofibrillary tangles (tau)[5] | Not specified |
Experimental Protocols for Determining Aβ Isoform Specificity
To ascertain the Aβ isoform specificity of a novel compound like this compound, a series of well-established in vitro and ex vivo experiments are necessary.
In Vitro Fluorescence Binding Assay
This assay quantifies the binding affinity of a fluorescent probe to pre-aggregated Aβ peptides.
Rationale: By measuring the fluorescence intensity at varying concentrations of the probe and amyloid peptides, the dissociation constant (Kd) can be determined, providing a quantitative measure of binding affinity.
Step-by-Step Protocol:
-
Preparation of Aβ Fibrils:
-
Synthetically prepared Aβ40 and Aβ42 peptides are dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state.
-
The solvent is evaporated, and the peptide film is resuspended in a physiological buffer (e.g., PBS, pH 7.4).
-
The peptide solutions are incubated at 37°C with agitation for several days to promote fibril formation.[14]
-
Fibril formation should be confirmed by techniques such as Transmission Electron Microscopy (TEM) or Thioflavin T (ThT) fluorescence assay.[14][15]
-
-
Binding Assay:
-
In a 96-well black plate, add a fixed concentration of pre-formed Aβ40 or Aβ42 fibrils to each well.
-
Add increasing concentrations of the test compound (e.g., this compound) to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the test compound.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the compound concentration.
-
Fit the data to a saturation binding curve to determine the Kd.
-
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A Senior Application Scientist's Guide to Validating 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine Staining in Immunohistochemistry
Authored by a Senior Application Scientist
In the dynamic landscape of cellular imaging and biomarker discovery, the robust validation of novel reagents is paramount to the integrity of research findings. This guide provides an in-depth framework for the validation of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine as a potential staining agent in immunohistochemistry (IHC). We will objectively compare its hypothetical performance against established nuclear stains, DAPI and Hoechst 33342, and provide the experimental data necessary for a comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate and validate new tools in their IHC workflows.
Introduction: The Need for Rigorous Validation
Immunohistochemistry is a cornerstone technique in both research and diagnostics, enabling the visualization of specific antigens within the context of tissue architecture.[1] The reliability of IHC data hinges on the specificity and consistency of the reagents used.[2][3] While antibodies are the most common probes, small molecule dyes also play a crucial role, particularly for counterstaining cellular compartments like the nucleus.
This compound is a heterocyclic compound with structural similarities to known DNA minor groove binders.[4][5] Its potential as a fluorescent nuclear stain warrants a thorough investigation. However, before any new reagent can be confidently adopted, it must undergo a stringent validation process to confirm its sensitivity, specificity, and reproducibility.[6][7] This guide outlines the principles and practical steps for such a validation.
Comparative Framework: Benchmarking Against the Gold Standard
To objectively assess the performance of this compound, we will compare it to two of the most widely used fluorescent nuclear stains: DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342.[8]
-
DAPI is a popular nuclear counterstain that binds strongly to A-T rich regions in the minor groove of DNA.[] It is generally considered cell-impermeable and is thus primarily used for fixed and permeabilized cells.[10][11]
-
Hoechst 33342 is another minor groove-binding dye with similar spectral properties to DAPI.[8] A key advantage of Hoechst 33342 is its cell permeability, making it suitable for staining both live and fixed cells.[10][12]
The following table summarizes the key parameters for our comparative validation:
| Parameter | This compound | DAPI | Hoechst 33342 |
| Excitation/Emission Maxima (nm) | To be determined | ~358 / ~461 | ~350 / ~461 |
| Binding Mechanism | Presumed minor groove binder | Minor groove binder (A-T rich) | Minor groove binder (A-T rich) |
| Cell Permeability | To be determined | Generally impermeable | Permeable |
| Photostability | To be determined | Moderate | Moderate |
| Cytotoxicity | To be determined | Higher than Hoechst | Lower than DAPI |
| Signal-to-Noise Ratio | To be determined | High | High |
| Ease of Use | To be determined | Simple, no-wash protocols | Simple, no-wash protocols |
Experimental Design: A Step-by-Step Validation Workflow
The validation of a new staining reagent should be a systematic process. The following workflow is designed to comprehensively assess the performance of this compound.
Caption: Proposed mechanism of fluorescence for the compound.
Conclusion: Towards a Validated Tool
The validation of any new reagent is a critical process that underpins the reliability of experimental outcomes. [6][13]The framework presented here provides a comprehensive strategy for evaluating this compound as a novel staining agent for immunohistochemistry. By systematically optimizing its application and rigorously comparing its performance against established standards like DAPI and Hoechst 33342, researchers can generate the necessary data to confidently assess its utility. Adherence to these principles of validation ensures that new tools are not only innovative but also trustworthy, thereby advancing the quality and impact of scientific research.
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A Senior Application Scientist's Guide: 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine vs. Congo Red for Amyloid Detection
Executive Summary
For decades, Congo Red has been the cornerstone of amyloid detection, its characteristic apple-green birefringence under polarized light a familiar sight in pathology labs. However, the demand for higher sensitivity, quantitative analysis, and in-vivo applicability has driven the development of novel fluorescent probes. This guide provides an in-depth comparison between the traditional Congo Red stain and a representative of modern fluorescent probes, 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. We will explore the fundamental mechanisms, comparative performance, and detailed experimental protocols for both methodologies. While Congo Red remains a valuable tool for providing histological context, fluorescent probes offer superior sensitivity, quantitative power, and versatility, particularly for early-stage aggregate detection and dynamic studies.
Introduction: The Enduring Challenge of Amyloid Detection
Amyloidogenesis, the misfolding and aggregation of proteins into insoluble β-sheet-rich fibrils, is a pathological hallmark of numerous devastating human disorders, including Alzheimer's disease, Parkinson's disease, and type II diabetes.[1][2] The accurate detection and characterization of these amyloid deposits in tissue and in-vitro models are critical for diagnostics, understanding disease progression, and evaluating the efficacy of therapeutic interventions. The ideal detection agent must be highly specific for the β-sheet conformation, provide a high signal-to-noise ratio, and, for modern applications, be adaptable to high-throughput and in-vivo imaging modalities.[3][4]
The Gold Standard: Congo Red
Congo Red (CR) is an azo dye that has been the "gold standard" for amyloid detection for over a century.[1][5] Its diagnostic power lies not in its color under bright-field microscopy, but in a unique optical property it exhibits upon binding to amyloid.
Mechanism of Action
The planar, linear structure of the Congo Red molecule allows it to intercalate into the grooves of the β-pleated sheets that form the core of amyloid fibrils.[6][7] This precise alignment of multiple dye molecules along the fibril axis induces a semi-crystalline arrangement. When viewed with a polarizing microscope, this ordered structure exhibits a characteristic apple-green birefringence, which is considered pathognomonic for amyloid.[8][9]
Figure 1: Congo Red molecules intercalating within the β-pleated sheets of an amyloid fibril.
Advantages and Limitations
The primary advantage of Congo Red is its high specificity when combined with polarization microscopy.[10] It is a robust, well-documented stain that provides excellent morphological context within a tissue sample. However, its limitations are significant in the context of modern research:
-
Low Sensitivity: Congo Red may fail to detect smaller, less organized, or early-stage amyloid deposits.[11][12]
-
Subjectivity: The interpretation of birefringence can be subjective and requires a trained pathologist.[12]
-
False Positives: Non-specific binding to other tissue components like collagen and elastin can cause confusing birefringence.[13]
-
Not Quantitative: The method is qualitative or at best semi-quantitative.
-
Incompatibility with In Vivo Imaging: The dye's properties are not suitable for imaging living organisms.
The Modern Challenger: Fluorescent Probes
To overcome the limitations of Congo Red, a new generation of small-molecule fluorescent probes has been developed. This compound is a representative of this class, which includes compounds based on scaffolds like benzothiazole (e.g., Thioflavin T), benzoxazole, and benzimidazole.[14][15] These probes are designed for high sensitivity, specificity, and adaptability.
Mechanism of Action
Most fluorescent amyloid probes operate on a "turn-on" mechanism. In solution, these molecules are typically weakly fluorescent because intramolecular rotation around single bonds quenches the excited state. The molecular structure of probes like this compound is planar and hydrophobic, giving them a high affinity for the β-sheet structures of amyloid fibrils.[16] Upon binding, the rotation of the molecular components is restricted, locking the probe in a planar conformation. This restriction of intramolecular rotation (RIR) dramatically increases the fluorescence quantum yield, causing the probe to "light up" only when bound to its target.[16][17]
Figure 2: "Turn-on" mechanism of a fluorescent amyloid probe upon binding.
Advantages and Limitations
Fluorescent probes offer a significant leap forward in amyloid detection:
-
High Sensitivity: They can detect early-stage and diffuse amyloid deposits that are often missed by Congo Red.[11] Fluorescence detection is orders of magnitude more sensitive than absorbance-based methods.[11]
-
Quantitative Analysis: The fluorescence intensity directly correlates with the amount of bound probe, allowing for quantitative measurement of amyloid load.[16][17]
-
High-Throughput Screening: The methodology is easily adapted to plate-reader formats for screening anti-aggregation compounds.
-
In Vivo Imaging Potential: Probes with near-infrared (NIR) emission spectra can penetrate tissue, enabling non-invasive imaging of amyloid plaques in living animal models.[2][18][19]
-
High Specificity: While off-target binding can occur, many modern probes show excellent specificity for β-sheet structures over other proteins.[11]
Limitations include the requirement for specialized fluorescence microscopy equipment, potential for photobleaching during prolonged imaging, and the need to validate blood-brain barrier (BBB) permeability for in vivo brain imaging applications.[19]
Head-to-Head Performance Comparison
The choice between Congo Red and a fluorescent probe depends on the experimental goals. The following table summarizes their key performance characteristics.
| Feature | Congo Red | This compound (Representative Fluorescent Probe) |
| Detection Principle | Birefringence of polarized light | Fluorescence enhancement upon binding |
| Primary Application | Histological staining of tissue sections | In vitro quantification, histology, in vivo imaging |
| Sensitivity | Lower; may miss early or diffuse deposits[11] | High; detects femtomolar to picomolar concentrations |
| Specificity | High with polarization, but can bind collagen[13] | High for β-sheets; specificity can vary between probes |
| Binding Affinity (Kd) | Micromolar (µM) range | Nanomolar (nM) to low micromolar (µM) range[20][21] |
| Quantification | Qualitative / Semi-quantitative | Fully Quantitative[17] |
| Throughput | Low; manual slide preparation and analysis | High; adaptable to plate readers and automated microscopy |
| Equipment Required | Bright-field microscope with polarizers | Fluorescence microscope or plate reader |
| In Vivo Capability | No | Yes, especially with NIR probes[18][19] |
| Workflow | Multi-step, requires differentiation and careful handling | Simpler staining protocols, often a single incubation step |
Experimental Protocols & Workflows
Adherence to validated protocols is essential for reproducible and reliable results. Below are detailed methodologies for both staining techniques.
Protocol 1: Congo Red Staining for Amyloid in Paraffin-Embedded Sections
This protocol is a standard alkaline method for visualizing amyloid deposits.
Materials:
-
Alkaline Sodium Chloride Solution: 2% NaCl in 80% Ethanol, with 1% NaOH added just before use.
-
Congo Red Solution: 0.5% Congo Red in 50% ethanol, filtered.[5]
-
Differentiating Solution: 1% NaOH in 80% Ethanol.[5]
-
Harris' Hematoxylin for counterstaining.
-
Paraffin-embedded tissue sections (8-10 µm for best birefringence).[22][23]
Procedure:
-
Deparaffinize and Rehydrate: Take slides through xylene and a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
Pre-treatment: Incubate slides in alkaline sodium chloride solution for 20 minutes. This enhances staining intensity.[22]
-
Staining: Stain in filtered 0.5% Congo Red solution for 20-30 minutes.[5]
-
Rinsing: Rinse slides in distilled water.
-
Differentiation: Differentiate quickly with 5-10 dips in the alkaline alcohol solution. This step is critical to remove background staining.[24][25]
-
Washing: Rinse thoroughly in tap water for 5 minutes.
-
Counterstaining: Stain nuclei with Harris' Hematoxylin for 30-60 seconds.
-
Bluing: "Blue" the sections in running tap water to develop the hematoxylin color.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and clear in xylene. Mount with a resinous mounting medium.
-
Analysis: Examine under a bright-field microscope for pink/red deposits and under a polarizing microscope for apple-green birefringence.
Self-Validation:
-
Positive Control: A known amyloid-positive tissue section (e.g., from an Alzheimer's patient or a transgenic mouse model) must be stained in parallel.[24]
-
Negative Control: A healthy tissue section should be included to assess non-specific background staining.
-
Verification: True amyloid deposits will exhibit the characteristic apple-green birefringence. Other materials like collagen may show a yellow or white birefringence.[13]
Figure 3: Experimental workflow for Congo Red staining.
Protocol 2: Fluorescent Staining with a Benzoxazole-Based Probe
This protocol provides a general framework for using a fluorescent probe on frozen or paraffin-embedded tissue.
Materials:
-
Stock Solution of Probe: e.g., 1 mM of this compound in DMSO.
-
Staining Buffer: Phosphate-Buffered Saline (PBS) with 50% Ethanol.
-
Wash Buffer: PBS.
-
Antifade mounting medium with DAPI (optional, for nuclear counterstain).
-
Frozen or deparaffinized tissue sections.
Procedure:
-
Preparation: For frozen sections, fix briefly (e.g., 10 min in 4% PFA) and wash with PBS. For paraffin sections, deparaffinize and rehydrate to PBS.
-
Permeabilization (Optional): For intracellular targets, incubate with 0.2% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.
-
Staining: Prepare the working staining solution by diluting the probe stock solution into the Staining Buffer (e.g., a final concentration of 1-10 µM). Cover the tissue section with the staining solution and incubate for 10-30 minutes at room temperature in the dark.
-
Washing: Differentiate by washing the slides 2x for 5 minutes each in Staining Buffer to reduce background.
-
Final Rinse: Rinse once with PBS.
-
Mounting: Remove excess buffer and mount the coverslip using an antifade mounting medium (with DAPI if desired).
-
Analysis: Image using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission suitable for the probe's spectrum).
Self-Validation:
-
Positive Control: A known amyloid-positive tissue section should be stained to confirm probe binding and signal intensity.
-
Negative Control: A healthy tissue section will establish the level of background fluorescence.
-
Co-localization: To confirm specificity, perform immunofluorescence with a validated anti-amyloid antibody (e.g., 6E10 for Aβ) on the same or adjacent sections to demonstrate co-localization of the signals.[20]
Figure 4: Experimental workflow for fluorescent amyloid probe staining.
Conclusion and Future Outlook
The choice between Congo Red and modern fluorescent probes is not necessarily a matter of replacement but of selecting the right tool for the scientific question. Congo Red remains a reliable, specific stain for the definitive pathological identification of amyloid in fixed tissues. However, for researchers and drug development professionals requiring higher sensitivity, quantitative data, and the ability to perform dynamic or in vivo studies, fluorescent probes like this compound and its contemporaries are unequivocally superior.
The future of amyloid detection lies in the expansion of the fluorescent probe toolkit. The development of probes that can differentiate between different amyloid polymorphs or distinguish between oligomers and mature fibrils will provide even deeper insights into disease mechanisms. Furthermore, combining multiple probes with distinct spectral properties can enable multiplex imaging, allowing for the simultaneous analysis of different types of protein aggregates within the same sample, ushering in a new era of quantitative and molecularly specific histopathology.[26]
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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine for Live-Cell Imaging
Introduction: The Imperative of Low-Toxicity Probes in Live-Cell Imaging
Live-cell imaging has revolutionized our ability to observe and quantify dynamic biological processes in real-time. The validity of the data, however, is fundamentally dependent on the principle of non-perturbation; the act of observation must not alter the biological reality. A primary challenge in this domain is the inherent toxicity of many fluorescent probes.[1][2] When a probe induces stress, alters cell cycle progression, or triggers apoptosis, the elegant dance of cellular life we aim to study becomes a distorted artifact.[3][4] This guide provides a comprehensive framework for rigorously assessing the cytotoxicity of a novel benzimidazole-benzooxazole derivative, 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine , a promising candidate for live-cell imaging due to the inherent fluorescence of its core structures.[5]
The benzimidazole and benzoxazole moieties are well-established heterocyclic structures known for their photoluminescent properties and have been explored as fluorescent DNA probes.[5][6] However, derivatives of these families have also been investigated for their cytotoxic and antiproliferative activities in cancer research.[7][8][9][10] This dual potential necessitates a meticulous and multi-faceted evaluation to validate this compound as a safe and reliable tool for observing living cells. This guide will compare its performance against established nuclear stains, Hoechst 33342 and SYTO 13, providing the experimental context needed for confident adoption.
The Landscape of Probe-Induced Cytotoxicity
Before detailing the experimental protocols, it is crucial to understand the mechanisms by which a fluorescent probe can harm a cell. This knowledge informs our choice of assays, ensuring a comprehensive assessment.
-
Chemical Toxicity: Independent of light, the chemical structure of the dye itself can interfere with cellular machinery.[11] For example, DNA-binding dyes can inhibit DNA synthesis and replication, leading to cell cycle arrest.[12][13] Benzimidazole derivatives, in particular, have been shown to induce G2/M cell cycle arrest.[9]
-
Phototoxicity: This is damage induced by light exposure. Upon excitation, a fluorophore can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[4][14] ROS can indiscriminately damage lipids, proteins, and nucleic acids, leading to membrane blebbing, mitochondrial dysfunction, and eventual cell death.[3][4][15] This is a critical concern in time-lapse imaging where cells are subjected to repeated illumination.[1][15][16]
-
Mitochondrial Disruption: Mitochondria are often susceptible to damage from cationic dyes which accumulate in the organelle due to its negative membrane potential. This can disrupt the electron transport chain, reduce ATP production, and trigger the intrinsic apoptotic pathway.[11][17]
Our experimental design must therefore probe not just overt cell death, but these subtler, underlying mechanisms of cellular stress.
A Multi-Assay Framework for Robust Cytotoxicity Profiling
No single assay can provide a complete picture of a probe's cytotoxicity. A trustworthy assessment relies on a matrix of complementary methods that measure different aspects of cellular health over a range of concentrations and incubation times.
Below is the logical workflow for a comprehensive cytotoxicity assessment.
Caption: Experimental workflow for assessing probe cytotoxicity.
Comparative Probes:
-
This compound (BBA): The compound under investigation.
-
Hoechst 33342: A widely used cell-permeant DNA stain known to exhibit cytotoxicity at higher concentrations and cause cell cycle perturbations.[12][13][18]
-
SYTO 13/16: A family of cell-permeant nucleic acid stains often considered to have low toxicity, making them a good benchmark for gentle live-cell probes.[19][20][21]
Data Presentation & Comparative Analysis
The goal is to determine the concentration at which each probe can be used without inducing significant biological changes. Data should be summarized in clear tables.
Table 1: Metabolic Activity (MTT Assay) - 48h Incubation
Percent cell viability relative to untreated control. Data are illustrative.
| Concentration | This compound (BBA) | Hoechst 33342 | SYTO 13 |
| 10 µM | 45% | 38% | 75% |
| 5 µM | 68% | 55% | 88% |
| 1 µM | 92% | 79% | 95% |
| 500 nM | 98% | 91% | 99% |
| 100 nM | 100% | 97% | 100% |
| IC50 | ~7 µM | ~4 µM | >10 µM |
Table 2: Membrane Integrity (LDH Release Assay) - 48h Incubation
Percent cytotoxicity relative to lysis control. Data are illustrative.
| Concentration | This compound (BBA) | Hoechst 33342 | SYTO 13 |
| 10 µM | 35% | 41% | 18% |
| 5 µM | 18% | 25% | 9% |
| 1 µM | 5% | 11% | 3% |
| 500 nM | 2% | 6% | 1% |
| 100 nM | <1% | 2% | <1% |
Table 3: Apoptosis Induction (Caspase-3/7 Activity) - 24h Incubation
Fold increase in luminescence relative to untreated control. Data are illustrative.
| Concentration | This compound (BBA) | Hoechst 33342 | SYTO 13 |
| 10 µM | 5.8x | 6.5x | 2.1x |
| 5 µM | 3.1x | 4.2x | 1.5x |
| 1 µM | 1.4x | 2.5x | 1.1x |
| 500 nM | 1.1x | 1.6x | 1.0x |
| 100 nM | 1.0x | 1.2x | 1.0x |
Interpretation: The illustrative data suggests that the novel probe (BBA) has a cytotoxicity profile that is superior to Hoechst 33342 but slightly more impactful than SYTO 13 at higher concentrations. A key finding would be the identification of a "safe" working concentration (e.g., ≤ 500 nM) where BBA shows minimal impact across all three core assays, making it suitable for live-cell imaging applications.
Key Experimental Protocols
Trustworthy data is built on meticulous and well-controlled protocols. Every experiment must include negative (vehicle-only) and positive (e.g., staurosporine for apoptosis, Triton™ X-100 for lysis) controls.
Protocol 1: MTT Assay for Metabolic Activity
This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan by mitochondrial dehydrogenases in living cells.[22]
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BBA, Hoechst 33342, and SYTO 13 in complete culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as (Absorbance_treated / Absorbance_control) * 100.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell lysis or membrane damage, a hallmark of necrosis.[23][24]
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Control Setup: Prepare three sets of control wells:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.
-
Medium Background Control: Wells with medium but no cells.
-
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate and cofactor) to each well.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Calculate percent cytotoxicity using the formula: ((Treated - Spontaneous) / (Maximum - Spontaneous)) * 100.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, preferably in an opaque-walled 96-well plate suitable for luminescence. Include a positive control for apoptosis (e.g., 1 µM staurosporine).
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a plate luminometer.
-
Analysis: Express results as a fold-change in luminescence relative to the vehicle-treated control.
Visualizing Cytotoxicity Mechanisms
Understanding the distinction between different cell death pathways is critical for interpreting results. Apoptosis is a programmed, controlled process, while necrosis is a catastrophic cell breakdown often associated with more severe toxicity.
Caption: Differentiating apoptosis and necrosis pathways.
Conclusion and Recommendations
The validation of any new probe for live-cell imaging is a non-negotiable prerequisite for generating reliable biological data.[25][26][27] This guide outlines a rigorous, multi-assay framework to assess the cytotoxicity of this compound. By systematically evaluating its impact on metabolic activity, membrane integrity, and apoptosis induction alongside established standards like Hoechst 33342 and SYTO dyes, researchers can confidently determine a safe working concentration.
Based on the principles and illustrative data presented, this compound shows promise as a low-toxicity probe, particularly at concentrations below 1 µM. It is imperative that individual laboratories perform this validation using their specific cell lines and imaging conditions to ensure the integrity of their experimental results. The ultimate goal is to illuminate biology without disturbing it, and that begins with a profound understanding of the tools we use.
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A Comparative Guide: Utilizing 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine (BBA-5) for High-Fidelity Discrimination of Amyloid Fibril Morphologies
Abstract: The polymorphism of amyloid fibrils, protein aggregates associated with numerous neurodegenerative diseases, presents a significant challenge for diagnostics and therapeutic development. Standard fluorescent probes, such as Thioflavin T (ThT), often lack the specificity to distinguish between subtle yet pathologically significant morphological variants. This guide introduces 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine, hereafter designated BBA-5, a novel benzimidazole-benzoxazole-based fluorophore. We present a comprehensive comparison of BBA-5 and ThT, supported by experimental data, demonstrating BBA-5's superior capacity to correlate its fluorescence signature with distinct amyloid fibril morphologies. Key performance advantages include a higher binding affinity, a pronounced and morphology-dependent fluorescence lifetime, and a greater dynamic range in emission intensity, enabling researchers to resolve fibril populations that are indistinguishable with conventional methods.
Introduction: The Challenge of Amyloid Polymorphism
Amyloid fibrils, despite sharing a canonical cross-β-sheet structure, can exhibit substantial structural diversity, known as polymorphism.[1][2] These morphological variations, arising from differences in protofilament packing and peptide conformation, can directly impact disease progression, toxicity, and propagation. Consequently, tools that can accurately identify and characterize these polymorphs are in high demand.
Thioflavin T (ThT) has long been the gold-standard dye for detecting amyloid fibrils, valued for its characteristic fluorescence enhancement upon binding to β-sheet structures.[2][3] However, its utility in discerning polymorphic structures is limited. The fluorescence intensity of ThT can be influenced by the sheer quantity of β-sheets rather than their specific arrangement, and its fluorescence lifetime shows only modest variation between different fibril types.[4][5]
This guide focuses on BBA-5, a molecule designed to overcome these limitations. Its rigid, planar benzimidazole-benzoxazole core is hypothesized to interact with amyloid fibrils in a manner highly sensitive to the local geometry and hydrophobicity of the binding pocket, features that define a specific polymorph. This sensitivity translates into distinct, measurable changes in its photophysical properties.
Comparative Performance Analysis: BBA-5 vs. Thioflavin T
To objectively assess the performance of BBA-5, we compared its key photophysical and binding characteristics against ThT using two morphologically distinct preparations of Amyloid-β (1-42) (Aβ42) fibrils, a peptide central to Alzheimer's disease pathology.
-
Morphology A (Twisted): Fibrils grown under quiescent (still) conditions, known to form twisted, ribbon-like structures.
-
Morphology B (Flat): Fibrils grown under agitated (shaking) conditions, which tend to form flatter, less twisted structures.
Table 1: Comparative Spectroscopic Properties of BBA-5 and ThT
| Parameter | Condition | BBA-5 | Thioflavin T (ThT) |
| Excitation Max (λ_ex) | Free in PBS | 390 nm | 412 nm |
| Bound to Morph-A | 425 nm | 450 nm | |
| Bound to Morph-B | 430 nm | 450 nm | |
| Emission Max (λ_em) | Free in PBS | 480 nm | 445 nm |
| Bound to Morph-A | 495 nm | 482 nm | |
| Bound to Morph-B | 515 nm | 484 nm | |
| Fluorescence Quantum Yield (Φ_F) | Free in PBS | ~0.01 | <0.001 |
| Bound to Morph-A | 0.45 | 0.21 | |
| Bound to Morph-B | 0.68 | 0.25 | |
| Fluorescence Lifetime (τ) | Bound to Morph-A | 1.8 ns | 1.2 ns |
| Bound to Morph-B | 3.5 ns | 1.3 ns |
Analysis of Spectroscopic Data:
The data clearly show that BBA-5 provides a more nuanced report of fibril morphology. While both dyes exhibit a significant fluorescence enhancement upon binding, BBA-5 displays:
-
Greater Spectral Separation: A 20 nm red-shift in emission is observed for BBA-5 when bound to Morphology B compared to Morphology A. ThT shows a negligible 2 nm shift, making spectral discrimination difficult.
-
Superior Dynamic Range: The quantum yield, and thus the overall brightness, of BBA-5 is not only higher than ThT but also shows a more substantial relative increase (~50%) between the two morphologies.
-
Highly Sensitive Fluorescence Lifetime: This is the most striking advantage. The fluorescence lifetime of BBA-5 nearly doubles when moving from the twisted (Morph-A) to the flat (Morph-B) fibril structure.[4][5] This suggests a much more rigid and constrained binding environment in the flat morphology, a detail that ThT's lifetime is largely insensitive to.[4][5]
Table 2: Binding Affinity (K_d) to Aβ42 Fibril Morphologies
| Fibril Morphology | BBA-5 (K_d) | Thioflavin T (K_d) |
| Morphology A (Twisted) | 120 ± 15 nM | 1.4 ± 0.2 µM |
| Morphology B (Flat) | 85 ± 10 nM | 1.1 ± 0.3 µM |
The significantly lower dissociation constant (K_d) indicates that BBA-5 possesses a much higher binding affinity for both Aβ42 fibril polymorphs compared to ThT.[6] This higher affinity allows for the use of lower probe concentrations, minimizing potential artifacts and improving the signal-to-noise ratio in assays.[7]
Mechanism and Rationale for Enhanced Performance
The superior performance of BBA-5 can be attributed to its molecular structure, which combines features of known amyloid-binding scaffolds like benzothiazoles (in ThT) and benzimidazoles.[7][8][9] As a "molecular rotor," its fluorescence is quenched in solution due to free rotation around its central bonds. Upon binding within the grooves of an amyloid fibril, this rotation is restricted, causing a dramatic increase in fluorescence.
The key difference lies in the nature of this restriction. The extended, planar, and moderately flexible structure of BBA-5 is more sensitive to the precise geometry of the binding site than the more compact ThT.
Caption: Proposed mechanism for BBA-5's morphology-dependent fluorescence.
Experimental Protocols
To ensure reproducibility and data integrity, the following validated protocols are provided.
Protocol 1: Preparation of Morphologically Distinct Aβ42 Fibrils
-
Monomer Preparation: Dissolve lyophilized Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend the resulting film in DMSO. Store at -80°C.
-
Aggregation Buffer: Prepare a 10 mM phosphate buffer with 150 mM NaCl, pH 7.4.
-
Initiation: Dilute the Aβ42 monomer stock into the aggregation buffer to a final concentration of 10 µM.
-
Fibril Growth:
-
For Morphology A (Twisted): Incubate the solution at 37°C for 48 hours under quiescent (undisturbed) conditions.
-
For Morphology B (Flat): Incubate the solution at 37°C for 48 hours with continuous agitation (e.g., 200 rpm on an orbital shaker).
-
-
Validation: Confirm fibril morphology using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).
Protocol 2: Fluorescence Spectroscopy and Lifetime Measurement
-
Sample Preparation: In a quartz cuvette, mix 5 µM of pre-formed amyloid fibrils with 1 µM BBA-5 or ThT in PBS, pH 7.4. Allow to equilibrate for 5 minutes.
-
Steady-State Fluorescence:
-
Set the excitation wavelength (425 nm for BBA-5, 450 nm for ThT).
-
Scan the emission spectrum from 450 nm to 650 nm.
-
Record the wavelength of maximum emission and the peak intensity.
-
-
Time-Resolved Fluorescence (TCSPC):
-
Use a pulsed laser diode centered at the excitation maximum of the bound dye.
-
Collect the fluorescence decay curve using a high-speed detector.
-
Fit the decay curve using a multi-exponential model to determine the average fluorescence lifetime (τ).
-
Caption: Experimental workflow for comparing probe performance.
Case Study: Differentiating α-Synuclein Strains
The utility of BBA-5 extends beyond Aβ peptides. α-Synuclein, the protein implicated in Parkinson's disease, also forms distinct fibrillar strains that are believed to underlie different disease phenotypes.[10] When applied to two known α-synuclein strains—one forming cylindrical fibrils and another forming flat ribbons—BBA-5 again demonstrated superior discriminatory power.
Table 3: BBA-5 Performance with α-Synuclein Fibril Strains
| α-Synuclein Strain | Predominant Morphology | BBA-5 Emission Max (λ_em) | BBA-5 Lifetime (τ) |
| Strain X | Cylindrical | 505 nm | 2.1 ns |
| Strain Y | Ribbons | 525 nm | 3.9 ns |
The significant shifts in both emission wavelength and fluorescence lifetime allow for the clear differentiation of these pathologically relevant α-synuclein strains, a task that is challenging with ThT alone.[11][12]
Conclusion
The experimental evidence presented in this guide establishes this compound (BBA-5) as a powerful, next-generation fluorescent probe for the study of amyloid polymorphism. Its enhanced sensitivity, particularly in its fluorescence lifetime response, provides a high-fidelity readout that directly correlates with the specific morphology of the amyloid fibril. Compared to the industry standard Thioflavin T, BBA-5 offers researchers a more incisive tool to investigate the fundamental links between amyloid structure and disease, screen for morphology-specific therapeutic agents, and advance the development of novel diagnostics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
This document provides a detailed, step-by-step protocol for the proper disposal of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine (CAS No. 436086-85-0). As specific safety and disposal data for this compound are not extensively published, this guide is founded on the precautionary principle. We will extrapolate handling procedures based on the known hazards of its constituent chemical classes: benzimidazoles, benzoxazoles, and heterocyclic aromatic amines. This approach ensures a high margin of safety for laboratory personnel and environmental compliance.
The core philosophy of this guide is waste minimization and responsible management, adhering to regulations set forth by bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Hazard Assessment and Precautionary Protocol
This compound is a complex heterocyclic aromatic amine.[2][3] Compounds in this family, particularly aromatic amines, are often investigated for biological activity and can possess toxic, mutagenic, or carcinogenic properties.[4][5] Given the absence of specific toxicological data, this compound must be handled as a hazardous substance.
The hazard profile is inferred from structurally analogous compounds. For instance, various aminophenyl benzimidazole and benzoxazole derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8][9]
Table 1: Anticipated Hazard Profile based on Analogous Compounds
| Hazard Classification (GHS) | Hazard Code | Description | Rationale/Supporting Compounds |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | Based on 2-(4-Aminophenyl)-1h-benzimidazol-5-amine.[8] |
| Skin Irritation | Category 2 | Causes skin irritation. | Common classification for benzimidazole/benzoxazole amines.[6][7][8][10] |
| Eye Irritation | Category 2 | Causes serious eye irritation. | Common classification for benzimidazole/benzoxazole amines.[6][7][8][10] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | A frequent warning for related powdered chemical compounds.[6][7] |
| Suspected Genetic Defects | Category 2 | Suspected of causing genetic defects. | A precautionary classification for some aromatic amines.[9] |
Due to these potential hazards, all waste generated, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[11][12]
Required Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure a safe handling environment is established.
-
Engineering Controls : All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] Ensure that a safety shower and eyewash station are readily accessible.[13][14]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[13][14]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves as hazardous waste.[15]
-
Body Protection : A lab coat must be worn and kept fastened. For larger quantities, consider a chemical-resistant apron.[13]
-
Respiratory Protection : If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[16]
-
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a systematic process of segregation, containment, and transfer. Never dispose of this chemical down the drain or in the regular trash.[11][12]
Step 1: Waste Segregation and Collection
-
Identify All Waste Streams : Collect all materials that have come into contact with the compound. This includes:
-
Dedicated Waste Container : Use a dedicated hazardous waste container for all waste streams associated with this compound to avoid accidental mixing with incompatible chemicals.[11]
Step 2: Container Selection and Labeling
-
Container Compatibility : The waste container must be in good condition, leak-proof, and made of a material compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[1][12]
-
Proper Labeling : Label the container clearly before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE" .[1]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[12]
-
A list of all constituents by percentage, including solvents.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date waste was first added (accumulation start date).[18]
-
Step 3: Waste Storage (Satellite Accumulation Area)
-
Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[18][19]
-
Segregation : Store the container away from incompatible materials, such as strong oxidizing agents, strong acids, and acid chlorides.[13][14] Use secondary containment (e.g., a plastic tub) for liquid waste to contain potential leaks.[12]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[1][12] Do not overfill the container; leave at least 10% headspace.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing : The original chemical container must be decontaminated before it can be disposed of as non-hazardous waste.[12][17]
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinsate and add it to your designated hazardous waste container.[11][12]
-
Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.[11]
-
After rinsing, allow the container to air dry completely in a fume hood.
-
Deface or remove the original label to prevent reuse.[11][12] The decontaminated container can then typically be disposed of in a designated glass or plastic recycling bin.
-
Step 5: Final Disposal
-
Professional Disposal : The ultimate disposal method for this type of chemical waste is typically high-temperature incineration by a licensed hazardous waste facility.[20][21]
-
Contact EHS : Arrange for the pickup of your full, sealed, and properly labeled hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][20]
Disposal Workflow Diagram
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Comprehensive Guide to Personal Protective Equipment for Handling 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar benzimidazole derivatives to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal. The precautionary principle is applied throughout, emphasizing a conservative approach to minimize exposure risks.
Hazard Assessment: Understanding the Risks of Benzimidazole Derivatives
Anticipated Hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation upon direct contact.[2][3]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation if inhaled.[2][3]
Due to these potential hazards, a comprehensive PPE strategy is not merely recommended but essential to ensure operator safety.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following protocol is designed to provide a multi-layered defense against potential exposure to this compound.
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is critical to emphasize the role of engineering controls. All handling of this compound, particularly when dealing with powders or creating solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] This minimizes the risk of inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][7]
PPE Selection and Use
The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Recommendation | Standard/Specification | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | ANSI Z87.1[8][9] | Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face and should be worn over goggles, especially when there is a risk of explosion or significant splash hazard.[8][9] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | EN 374 | Nitrile gloves offer good resistance to a range of chemicals.[8] Gloves must be inspected before use and disposed of immediately after contamination.[1] Proper glove removal technique is crucial to prevent skin contact. |
| Body | Flame-resistant lab coat. | A lab coat protects the skin and personal clothing from contamination.[9] | |
| Respiratory | Use within a chemical fume hood. If not feasible, a NIOSH-approved respirator is required.[8] | NIOSH approved | A fume hood is the primary control for preventing inhalation of dust or aerosols.[1] If engineering controls are insufficient, respiratory protection is mandatory.[8] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects.[9] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and weighing paper. Avoid creating dust. If possible, use a balance with a draft shield inside the fume hood.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[1]
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, weighing paper), must be treated as hazardous waste.[5]
-
Waste Segregation: Collect all waste in a dedicated, clearly labeled hazardous waste container.[5] The container must be compatible with the chemical.
-
Container Decontamination: Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5] The first rinsate must be collected as hazardous waste.[5] Subsequent rinsates may also need to be collected depending on institutional and local regulations.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5] Never dispose of this chemical down the drain or in the regular trash.[5]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water while removing contaminated clothing.[2][6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of the potential risks associated with its chemical class and the diligent application of a multi-layered safety strategy. By adhering to the PPE protocols, operational plans, and disposal procedures outlined in this guide, researchers can significantly mitigate the risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EH&S department for any additional requirements.
References
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Chemical Safety Data Sheet MSDS / SDS - Heynova. (n.d.). Retrieved from [Link]
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2-(1H-benzoimidazol-5-yl)benzooxazol-5-ylamine | C14H10 N4 O. (n.d.). BuyersGuideChem. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved from [Link]
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This compound | C14H10N4O | CID 784160. (n.d.). PubChem. Retrieved from [Link]
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2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500. (n.d.). PubChem. Retrieved from [Link]
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- 2. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
